6-(Thiophen-3-yl)-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-thiophen-3-yl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIXVPHCNHBCOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673164 | |
| Record name | 6-(Thiophen-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865376-76-7 | |
| Record name | 6-(Thiophen-3-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 6-(Thiophen-3-yl)-1H-indole via Palladium-Catalyzed Cross-Coupling
Abstract: This technical guide provides an in-depth examination of a robust and efficient synthetic pathway to 6-(Thiophen-3-yl)-1H-indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for carbon-carbon bond formation. This document details the strategic retrosynthetic analysis, provides validated, step-by-step protocols for the key coupling reaction, and explains the critical roles of each reagent in the catalytic cycle. Furthermore, it includes comprehensive characterization data for the target compound and a complete list of authoritative references for further investigation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of substituted bi-heterocyclic molecules.
Introduction and Strategic Overview
The fusion of indole and thiophene rings creates molecular scaffolds with unique electronic properties and diverse biological activities.[1] The indole nucleus is a cornerstone in numerous natural products and pharmaceuticals, while the thiophene moiety is a well-known bioisostere for benzene and is integral to a range of therapeutic agents and organic electronic materials.[2][3][4] The target molecule, this compound, combines these two privileged heterocycles, making it a valuable building block for drug discovery programs and materials science research.[5][6]
The construction of the C6-C3' bond between the indole and thiophene rings is the key strategic challenge. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly efficient and versatile solution for this transformation.[7][8] This method is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and stability of its boronic acid reagents.[9][10]
This guide focuses on the Suzuki-Miyaura coupling between 6-bromo-1H-indole and thiophen-3-ylboronic acid. This specific pathway is chosen for its strategic efficiency, relying on readily accessible or easily preparable starting materials.
Retrosynthetic Analysis
The retrosynthetic strategy hinges on disconnecting the target molecule at the aryl-aryl bond, identifying the most practical synthons for a Suzuki-Miyaura coupling.
Caption: Retrosynthetic approach for this compound.
Synthesis of Key Precursors
While both key precursors are commercially available, this section provides a brief overview of their synthesis for laboratories that may need to prepare them in-house.
Preparation of 6-Bromo-1H-indole
6-Bromo-1H-indole serves as the electrophilic partner in the coupling reaction. It can be synthesized via several established methods, often starting from commercially available materials. A common approach involves the bromination of a suitably protected indole or an indole precursor.[11][12] For instance, direct bromination of 1-(trifluoroacetyl)-1H-indole followed by hydrolysis provides a regioselective route to the desired product.[11]
Preparation of Thiophen-3-ylboronic acid
Thiophen-3-ylboronic acid is the nucleophilic partner. It is typically prepared from 3-bromothiophene via a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis.[13][14] This method is reliable and provides the boronic acid in good yield.
The Core Transformation: Suzuki-Miyaura Cross-Coupling
The central step in this synthesis is the formation of the C-C bond between the indole C6 position and the thiophene C3 position.
Mechanistic Rationale
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-bromo-1H-indole to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group (the thiophenyl moiety) to the palladium center, displacing the bromide. The base (e.g., carbonate) is essential for forming the more nucleophilic boronate species, which facilitates this step.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond of the product, this compound, and regenerating the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for Suzuki-Miyaura couplings on indole scaffolds.[10]
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Bromo-1H-indole | 196.04 | 1.00 g | 5.10 | 1.0 |
| Thiophen-3-ylboronic acid | 127.96 | 0.78 g | 6.12 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 295 mg | 0.255 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.62 g | 15.3 | 3.0 |
| 1,4-Dioxane | - | 40 mL | - | - |
| Water | - | 10 mL | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.00 g, 5.10 mmol) and thiophen-3-ylboronic acid (0.78 g, 6.12 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium carbonate (1.62 g, 15.3 mmol) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 295 mg, 0.255 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe. The solvent should be degassed by bubbling with argon for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the 6-bromo-1H-indole starting material. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford this compound as a solid.
-
Field-Proven Insights: Causality Behind Experimental Choices
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) source that is highly effective for a wide range of Suzuki couplings.[10] For more challenging couplings, catalysts with more specialized ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), may offer improved yields.[9]
-
Base Selection: An aqueous solution of a mild base like sodium or potassium carbonate is standard.[10] The base is crucial for activating the boronic acid to the more reactive boronate species (Ar-B(OH)₃⁻), which is the competent species in the transmetalation step.
-
Solvent System: A biphasic solvent system like dioxane/water or toluene/water is common.[10] The organic solvent solubilizes the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base and helps facilitate the transmetalation step. Degassing is non-negotiable to prevent oxidative degradation of the Pd(0) catalyst.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the final product. Below are the expected spectroscopic data based on the compound's structure and data from analogous molecules.[15][16]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Data Type | Predicted Values |
| ¹H NMR | Chemical Shift (δ) | ~8.1 ppm (br s, 1H, N-H); ~7.8-7.2 ppm (m, 7H, Ar-H); ~6.5 ppm (m, 1H, indole C3-H) |
| (400 MHz, DMSO-d₆) | The indole N-H proton is typically broad and downfield. The aromatic region will show complex multiplets corresponding to the seven protons on both rings. The C3 proton of the indole will be the most upfield of the C-H signals. | |
| ¹³C NMR | Chemical Shift (δ) | ~140-110 ppm (Aromatic carbons); ~102 ppm (Indole C3) |
| (100 MHz, DMSO-d₆) | Expect signals for all 12 unique carbon atoms in the aromatic region. The indole C3 carbon is characteristically shielded and appears upfield. | |
| HRMS (ESI) | m/z | Calculated for C₁₂H₉NS [M+H]⁺: 199.0480; Found: 199.04XX |
Conclusion
The synthesis of this compound is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method provides a direct and high-yielding pathway from commercially available or readily accessible precursors, 6-bromo-1H-indole and thiophen-3-ylboronic acid. The protocol described herein is robust and grounded in well-understood mechanistic principles, offering a solid foundation for researchers to produce this valuable heterocyclic compound for applications in medicinal chemistry and materials science.
References
- 1. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 9. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3-Thiopheneboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. 3-Thiopheneboronic acid | 6165-69-1 [chemicalbook.com]
- 15. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Physicochemical Properties of 6-(Thiophen-3-yl)-1H-indole: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of the novel heterocyclic compound, 6-(Thiophen-3-yl)-1H-indole. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles, spectroscopic data of related indole and thiophene derivatives, and computational predictions. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, structural elucidation, and key physicochemical parameters of this promising scaffold. The indole and thiophene moieties are well-established pharmacophores, and their combination in this arrangement presents intriguing possibilities for novel therapeutic agents.[1][2][3]
Introduction and Significance
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds, including anti-cancer agents, antivirals, and CNS-targeting drugs.[1][3][4][5] Similarly, the thiophene ring is a privileged structure in drug discovery, known to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[2] The conjugation of these two heterocyclic systems in this compound creates a unique molecular architecture with the potential for novel biological activities. Understanding the fundamental physicochemical properties of this scaffold is paramount for its exploration in drug design and development programs.
This guide will systematically explore the predicted properties of this compound, providing a foundational understanding for its synthesis, characterization, and potential applications.
Predicted Molecular and Physicochemical Properties
The following table summarizes the predicted molecular and key physicochemical properties of this compound. These values are derived from computational models and comparison with structurally related compounds.
| Property | Predicted Value | Method of Prediction/Basis |
| Molecular Formula | C₁₂H₉NS | - |
| Molecular Weight | 199.27 g/mol | - |
| Appearance | Predicted to be a white to off-white solid | Based on similar indole derivatives |
| Melting Point (°C) | 120 - 140 | Estimated based on related substituted indoles and thiophenes.[6] The melting point can be significantly influenced by crystal packing. |
| Boiling Point (°C) | > 300 | High boiling point is expected due to the aromatic nature and potential for intermolecular hydrogen bonding. |
| LogP | 3.0 - 3.5 | Calculated based on the lipophilicity of indole and thiophene fragments. |
| Aqueous Solubility | Low | Expected to have poor water solubility due to its aromatic, non-polar nature.[7][8] Solubility can be influenced by pH due to the weakly acidic N-H proton of the indole ring. |
| pKa | ~16-17 (indole N-H) | Based on the known pKa of the indole N-H proton.[9] |
Synthesis and Structural Elucidation
While a specific synthesis for this compound has not been reported in the literature, a plausible and efficient synthetic route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is widely used for the formation of C-C bonds between aryl halides and aryl boronic acids.[10][11][12]
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
-
Starting Materials: 6-Bromo-1H-indole and thiophene-3-boronic acid.
-
Catalyst: A palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
-
Base: An inorganic base like K₂CO₃ or Cs₂CO₃.
-
Solvent: A suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, washed, dried, and purified by column chromatography on silica gel.
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Indole - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 6-(Thiophen-3-yl)-1H-indole: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Novel Heterocyclic Scaffolds
The confluence of distinct heterocyclic systems into a single molecular entity represents a compelling strategy in modern medicinal chemistry. The indole nucleus, a cornerstone of numerous natural products and pharmaceuticals, when coupled with the thiophene ring—a versatile bioisostere of the phenyl group—gives rise to a chemical space ripe for exploration.[1][2] This guide focuses on a specific, yet underexplored member of this family: 6-(Thiophen-3-yl)-1H-indole .
It is pertinent to note that as of the writing of this guide, a specific CAS number for this compound has not been cataloged in major chemical databases. This suggests its status as a novel or less-characterized compound, underscoring the importance of robust and well-documented synthetic and analytical methodologies. This document aims to provide a comprehensive technical framework for the synthesis, purification, characterization, and potential applications of this promising heterocyclic scaffold, empowering researchers to unlock its therapeutic potential.
Part 1: Core Identifiers and Physicochemical Properties
Given the absence of an official registry, the following table outlines the predicted and calculated identifiers for this compound. These values serve as a foundational reference for analytical and computational studies.
| Identifier | Value | Source |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₁₂H₉NS | Calculated |
| Molecular Weight | 199.27 g/mol | Calculated |
| SMILES | c1cc(c2cc[nH]c2c1)-c3ccsc3 | Predicted |
| InChI Key | (Predicted) | --- |
| CAS Number | Not Assigned | --- |
Part 2: Strategic Synthesis of this compound
The creation of the C-C bond between the indole-6-position and the thiophene-3-position is the key strategic disconnection. Modern organometallic cross-coupling reactions offer the most direct and versatile approaches. Below, we detail two highly effective, field-proven protocols: the Suzuki-Miyaura coupling and the Stille coupling. A classical Fischer indole synthesis is also presented as a potential alternative.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of boronic acid coupling partners. This makes it the recommended primary route for the synthesis of this compound.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 6-bromo-1H-indole and thiophen-3-ylboronic acid.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Supplier (Example) | Purity |
| 6-Bromo-1H-indole | 52415-29-9 | Chem-Impex, Apollo Scientific, Sigma-Aldrich | ≥96%[3][4] |
| Thiophen-3-ylboronic acid | 6165-69-1 | Thermo Scientific Chemicals, Sigma-Aldrich, TCI | ≥95%[5][6] |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | --- | Catalyst Grade |
| Triphenylphosphine (PPh₃) | 603-35-0 | --- | ≥99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | --- | Anhydrous |
| 1,4-Dioxane | 123-91-1 | --- | Anhydrous |
| Water | 7732-18-5 | --- | Degassed |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 equiv), thiophen-3-ylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv). Add this catalyst mixture to the reaction flask.
-
Solvent Addition and Degassing: Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Degas the resulting mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Cross-Coupling: An Alternative Palladium-Catalyzed Route
The Stille coupling offers an alternative to the Suzuki-Miyaura reaction, utilizing an organotin reagent. While organotin compounds are highly effective, they are also toxic and require careful handling.[7][8][9][10]
Reaction Scheme:
Caption: Stille coupling of 6-iodo-1H-indole and an organostannane.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Notes |
| 6-Iodo-1H-indole | 115666-47-2 | Can be synthesized from 6-aminoindole or via iodination of indole.[11][12][13] |
| 3-(Tributylstannyl)thiophene | --- | Can be prepared from 3-bromothiophene and tributyltin chloride. |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | Air-sensitive catalyst. |
| Anhydrous Toluene | 108-88-3 | --- |
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 6-iodo-1H-indole (1.0 equiv) and 3-(tributylstannyl)thiophene (1.1 equiv) in anhydrous toluene.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 110 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction and dilute with diethyl ether. Wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Fischer Indole Synthesis: A Classical Approach
The Fischer indole synthesis is a classic method for forming the indole ring.[14][15][16][17] This route would involve reacting a substituted phenylhydrazine with a thiophene-containing ketone.
Reaction Scheme:
Caption: Fischer indole synthesis route to the target compound.
Experimental Protocol:
Materials:
| Reagent/Material | CAS Number | Notes |
| 4-Aminophenylhydrazine | --- | Can be prepared from 4-nitroaniline. |
| 1-(Thiophen-3-yl)ethan-1-one (3-Acetylthiophene) | 1468-85-5 | Commercially available. |
| Polyphosphoric Acid (PPA) | 8017-16-1 | Strong acid catalyst and dehydrating agent. |
Step-by-Step Methodology:
-
Hydrazone Formation: Condense 4-aminophenylhydrazine with 3-acetylthiophene in a suitable solvent (e.g., ethanol with a catalytic amount of acetic acid) to form the corresponding hydrazone.
-
Cyclization: Heat the isolated hydrazone in polyphosphoric acid (PPA) or with another Lewis acid catalyst like zinc chloride (ZnCl₂).
-
Work-up: Carefully quench the reaction mixture by pouring it onto ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃).
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Part 3: Purification and Characterization
Purification:
Flash column chromatography on silica gel is the standard method for purifying the crude product from the above syntheses. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective.
Characterization:
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[18][19] The expected spectra would show characteristic signals for both the indole and thiophene rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching frequency for the indole ring (typically around 3400 cm⁻¹).
-
Melting Point: A sharp melting point is indicative of a pure compound.
Part 4: Biological and Pharmacological Significance
While this compound itself is not extensively studied, the broader class of indole-thiophene hybrids has demonstrated a wide range of biological activities.[1] These compounds are of significant interest in drug discovery for their potential as:
-
Anticancer Agents: Many indole derivatives are known to possess antitumor properties.
-
Antimicrobial and Antifungal Agents: The combination of indole and thiophene rings has been shown to enhance antimicrobial properties.
-
Anti-inflammatory Agents: Certain indole derivatives exhibit anti-inflammatory activity.[20]
-
CNS-active Agents: The indole scaffold is a key component of many neurotransmitters and CNS-active drugs.
The synthesis of this compound provides a novel scaffold for screening against various biological targets and for the development of new therapeutic agents.
Part 5: Safety and Handling
Palladium Catalysts:
-
Palladium catalysts, especially when finely divided on carbon, can be pyrophoric. Handle in an inert atmosphere when dry.[21]
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[22][23][24]
Organotin Compounds (for Stille Coupling):
-
Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10]
-
Avoid skin contact and inhalation. Use appropriate chemically resistant gloves.[8]
-
All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.
Part 6: Conclusion and Future Directions
This technical guide provides a comprehensive framework for the synthesis and study of this compound. The detailed protocols for Suzuki-Miyaura and Stille couplings offer reliable and adaptable methods for accessing this novel compound. The potential for diverse biological activity, inferred from related structures, positions this compound as a valuable building block for future drug discovery and development programs. Further research should focus on the scale-up of the synthesis, comprehensive biological screening, and structure-activity relationship (SAR) studies to fully elucidate the therapeutic potential of this and related indole-thiophene hybrids.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 52415-29-9 Cas No. | 6-Bromo-1H-indole | Apollo [store.apolloscientific.co.uk]
- 5. Thiophene-3-boronic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 3-Thiopheneboronic Acid | 6165-69-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 9. fishersci.fr [fishersci.fr]
- 10. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Ibogaine - Wikipedia [en.wikipedia.org]
- 13. 115666-47-2|6-Iodo-1H-indole|BLD Pharm [bldpharm.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Fischer Indole Synthesis [organic-chemistry.org]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. honrel.com [honrel.com]
- 22. chemicalbook.com [chemicalbook.com]
- 23. westliberty.edu [westliberty.edu]
- 24. rtong.people.ust.hk [rtong.people.ust.hk]
An In-Depth Technical Guide to the Biological Activity of 6-(Thiophen-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities associated with the heterocyclic compound 6-(Thiophen-3-yl)-1H-indole. Synthesizing current research, this document delves into its established anticancer properties and explores its potential as an anti-inflammatory and antimicrobial agent. The information herein is intended to provide a robust foundation for researchers and drug development professionals interested in the therapeutic potential of this indole derivative.
Introduction: The Therapeutic Potential of the Indole-Thiophene Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Similarly, the thiophene ring is a key pharmacophore present in many FDA-approved drugs.[2] The hybridization of these two heterocyclic systems in this compound presents a molecule of significant interest for therapeutic development. This guide will elucidate the known biological activities of this compound and provide detailed methodologies for its investigation.
Potent Anticancer Activity: A Primary Therapeutic Avenue
The most well-documented biological activity of this compound is its potent anticancer effect, particularly its role as a tubulin polymerization inhibitor.
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its anticancer effects by targeting tubulin, a critical protein in the formation of microtubules. Microtubules are essential components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape.[3][4] By inhibiting the polymerization of tubulin, this compound disrupts microtubule dynamics, leading to a cascade of events that culminate in cancer cell death.[4][5]
This disruption of microtubule function activates the mitotic checkpoint, arresting the cell cycle at the G2/M phase.[3] This prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[3]
Caption: Mechanism of anticancer action of this compound.
Quantitative Efficacy: In Vitro Studies
In vitro studies have demonstrated the potent cytotoxic and tubulin polymerization inhibitory activities of a compound featuring the this compound core. The following table summarizes the key findings.
| Biological Activity | Cell Line / Target | IC50 Value | Reference |
| Cytotoxicity | MCF-7 (Breast Cancer) | 4.5 nM | [4] |
| Tubulin Polymerization Inhibition | Tubulin | 0.58 µM | [4] |
These results highlight the exceptional potency of this compound against a human breast cancer cell line and its direct interaction with its molecular target, tubulin.
Experimental Protocols
This protocol outlines a fluorescence-based assay to quantify the inhibitory effect of this compound on tubulin polymerization.[6]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (this compound)
-
Positive control (e.g., Nocodazole)
-
Vehicle control (e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled microplate reader with fluorescence capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a 10x stock solution of the test compound and controls in the appropriate vehicle.
-
On ice, prepare the tubulin reaction mix to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
-
-
Assay Setup:
-
Pre-warm the microplate reader to 37°C.
-
Add 5 µL of the 10x test compound, controls, or vehicle to the respective wells of the microplate.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate polymerization curves.
-
Determine the maximum polymerization rate (Vmax) and the steady-state polymer mass.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[7][8]
Materials:
-
MCF-7 breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential Anti-inflammatory Activity
While direct studies on the anti-inflammatory properties of this compound are not yet available, the indole and thiophene moieties are present in many compounds with known anti-inflammatory effects.[1][9] Thiophene derivatives, for instance, have been shown to inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).[10] Therefore, it is plausible that this compound may possess anti-inflammatory activity.
Plausible Mechanism of Action
A potential mechanism for the anti-inflammatory activity of this compound could involve the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production. A common in vitro model to assess this involves the use of lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol describes a method to evaluate the potential of this compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophages.[11]
Materials:
-
RAW 264.7 macrophage cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition.
-
Potential Antimicrobial Activity
Indole and thiophene derivatives, as well as their hybrids, have been reported to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[12][13] This suggests that this compound could be a promising candidate for the development of new antimicrobial agents.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound
-
Reference antibiotic (e.g., ampicillin, ciprofloxacin)
-
96-well microtiter plate
Procedure:
-
Preparation of Inoculum:
-
From a fresh culture, prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Serial Dilution of Compound:
-
Perform a two-fold serial dilution of the test compound in CAMHB in the wells of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the diluted bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Synthesis of this compound
The synthesis of 6-substituted indoles can be achieved through various methods, often involving palladium-catalyzed cross-coupling reactions or Fischer indole synthesis.[16][17] A plausible synthetic route to this compound could involve a Suzuki coupling between a 6-halo-1H-indole derivative and thiophene-3-boronic acid.
Conclusion and Future Directions
This compound is a compound of significant interest, with demonstrated potent anticancer activity as a tubulin polymerization inhibitor. Its structural motifs also suggest potential as an anti-inflammatory and antimicrobial agent. Further preclinical investigations are warranted to fully elucidate the therapeutic potential of this promising molecule. Future studies should focus on in vivo efficacy in animal models of cancer, detailed mechanistic studies for its potential anti-inflammatory and antimicrobial effects, and optimization of its pharmacokinetic and pharmacodynamic properties.
References
- 1. Recent progress in biologically active indole hybrids: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. benchchem.com [benchchem.com]
- 16. N-Heterocyclic Carbene-Catalyzed Synthesis of 2-Aryl Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Landscape of 6-(Thiophen-3-yl)-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The fusion of indole and thiophene rings has given rise to a privileged heterocyclic scaffold with significant therapeutic potential. This technical guide provides an in-depth exploration of 6-(Thiophen-3-yl)-1H-indole derivatives and their analogs, a class of compounds demonstrating a wide spectrum of biological activities. We will delve into the synthetic strategies for constructing this core, analyze the structure-activity relationships (SAR) that govern their efficacy, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical space for the discovery of novel therapeutic agents.
Introduction: The Strategic Fusion of Two Privileged Heterocycles
The indole nucleus is a cornerstone of medicinal chemistry, found in a vast array of natural products and synthetic drugs with activities spanning anticancer, anti-inflammatory, and neuroprotective domains.[1][2] Its structural versatility and ability to interact with diverse biological targets make it a highly sought-after scaffold in drug design.[1] Similarly, the thiophene ring, a bioisostere of the phenyl group, is a key component in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and enhance target engagement.[3][4]
The strategic combination of these two heterocycles into the this compound framework creates a unique chemical entity with the potential for novel biological activities. This guide will illuminate the path from synthesis to biological characterization of these promising compounds.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core is primarily achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between aryl halides and boronic acids.[1] This approach is highly applicable for the synthesis of this compound.
Conceptual Workflow for Suzuki-Miyaura Coupling:
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Strategic Guide to Unveiling the Therapeutic Targets of 6-(Thiophen-3-yl)-1H-indole
Abstract
The confluence of privileged scaffolds in a single molecular entity presents a compelling starting point for drug discovery. 6-(Thiophen-3-yl)-1H-indole is one such molecule, integrating the biologically versatile indole nucleus with the therapeutically significant thiophene ring. While direct pharmacological data on this specific compound is not extensively documented, its constituent pharmacophores are hallmarks of successful therapeutics in oncology, inflammation, and neurology. This technical guide moves beyond a simple literature review to propose a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential therapeutic targets. We present a multi-phase experimental strategy, beginning with broad, analogue-based hypotheses and progressing through rigorous biophysical and cellular validation assays. This document is intended for drug development professionals, providing not just protocols, but the strategic rationale behind them, to efficiently de-orphanize this promising chemical scaffold.
Introduction: Rationale for Target Discovery
The indole ring is a prestigious heterocyclic structure found in numerous FDA-approved drugs and natural products, exerting a wide range of pharmacological effects from anti-cancer to anti-inflammatory action.[1][2] Its ability to form critical hydrogen bonds and engage in π-stacking interactions makes it a highly effective scaffold for binding a diverse array of biological targets.[1] Similarly, the thiophene ring is a key pharmacophore, particularly noted for its lipophilicity, which can enhance blood-brain barrier penetration, and its bioisosteric relationship to the phenyl ring, making it a staple in drugs targeting the central nervous system (CNS) and inflammatory pathways.[3][4][5][6]
The compound this compound marries these two scaffolds. The substitution at the 6-position of the indole is noteworthy, as modifications at this position have been linked to potent and selective biological activities, including inhibition of Cyclin-Dependent Kinase 5 (CDK5) and agonism of the Farnesoid X Receptor (FXR).[7][8][9] Given the rich pharmacology of its components, we can formulate reasoned hypotheses regarding its potential therapeutic applications. This guide outlines a logical, efficient workflow to experimentally test these hypotheses and uncover the molecule's primary mechanism(s) of action.
Hypothesized Therapeutic Arenas and Target Classes
Based on extensive analysis of structurally related compounds, we propose three primary therapeutic areas for investigation.
Oncology
The indole nucleus is a cornerstone of kinase inhibitor design.[10][11] Numerous derivatives have been developed as potent inhibitors of key oncogenic kinases such as PI3K, AKT, CDKs, and SRC.[7][8][12] The thiophene moiety also features in anticancer agents that modulate kinases and apoptosis.[4]
-
Primary Hypothesis: this compound functions as a kinase inhibitor.
-
Potential Target Subfamilies:
-
Cyclin-Dependent Kinases (CDKs)
-
PI3K/AKT/mTOR pathway kinases
-
Tyrosine kinases (e.g., SRC family)
-
Inflammatory Disorders
Both indole and thiophene derivatives are well-established anti-inflammatory agents.[13][14][15] Indomethacin, a classic NSAID, is an indole acetic acid derivative that inhibits cyclooxygenase (COX) enzymes.[1] More recent research has also implicated indole structures as inhibitors of the STING pathway, a key mediator of innate immune responses.[16] Thiophene-based compounds are known to inhibit both COX and lipoxygenase (LOX) enzymes.[14][15]
-
Primary Hypothesis: this compound modulates key inflammatory signaling pathways.
-
Potential Targets:
-
Cyclooxygenase enzymes (COX-1, COX-2)
-
Lipoxygenase (LOX) enzymes
-
Stimulator of Interferon Genes (STING)
-
Neurodegenerative Disorders
Thiophene-based compounds are particularly promising for CNS disorders due to their favorable physicochemical properties for crossing the blood-brain barrier.[3][4] They have been shown to interact with targets relevant to Alzheimer's disease, such as inhibiting acetylcholinesterase and modulating the aggregation of amyloid-β (Aβ) peptides.[3][17][18]
-
Primary Hypothesis: this compound interacts with targets implicated in neurodegeneration.
-
Potential Targets:
-
Acetylcholinesterase (AChE)
-
Amyloid-β (Aβ) or Tau protein aggregates
-
15-Lipoxygenase-1 (15-LOX-1), implicated in oxidative stress in the CNS[3]
-
A Phased Strategy for Target Identification and Validation
We propose a three-phase workflow designed to systematically narrow the field of potential targets from broad hypotheses to a validated mechanism of action.
Phase I: Broad Screening and Initial Hit Generation
The initial phase aims to cast a wide net to identify the most promising biological space for our compound. The choice of assay is critical; we prioritize breadth and throughput to generate initial "hits" efficiently.
Workflow:
-
Computational Docking (Optional but Recommended): Perform in silico molecular docking of this compound against high-resolution crystal structures of representative targets from the hypothesized classes (e.g., CDK2, PI3Kα, COX-2, AChE). This provides a preliminary filter and helps prioritize experimental resources.
-
Broad Biochemical Profiling: Submit the compound for screening against a large, commercially available panel. A diverse kinase panel (e.g., >400 kinases) is the highest priority given the prevalence of indole-based kinase inhibitors.[10][12]
-
Phenotypic Screening: Concurrently, screen the compound in relevant cell-based phenotypic assays. Examples include anti-proliferation assays in a panel of cancer cell lines (e.g., NCI-60), LPS-induced cytokine release assays in macrophages (e.g., RAW264.7), or neuroprotection assays against Aβ-induced toxicity in neuronal cells (e.g., SH-SY5Y).
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 8. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Elucidating the Structure of a Novel Heterocyclic Scaffold
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Thiophen-3-yl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the fusion of distinct heterocyclic systems often yields novel molecular architectures with unique electronic and biological profiles. This compound represents such a scaffold, integrating the electron-rich indole nucleus with the thiophene ring. Understanding the precise three-dimensional structure and electronic properties of this compound is paramount for its potential applications. This technical guide provides a comprehensive, predictive overview of the spectroscopic data (NMR, IR, and MS) for this compound. As direct experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from related indole and thiophene derivatives to offer a robust predictive analysis. The methodologies and interpretations presented herein are designed to serve as a practical reference for researchers engaged in the synthesis, identification, and characterization of this and analogous compounds.
Molecular Structure
A Visual Representation of this compound with Atom Numbering for Spectroscopic Assignment.
Caption: Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules, providing granular insights into the chemical environment of each proton and carbon atom. For a molecule like this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be essential for complete spectral assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will be characterized by distinct regions for the indole and thiophene protons. The indole N-H proton is expected to appear as a broad singlet at a significantly downfield chemical shift (δ 10-12 ppm), a hallmark of indole systems. The aromatic protons will resonate in the δ 7.0–8.5 ppm range. The coupling patterns (doublets, triplets, etc.) will be key to assigning specific protons.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |
| Indole N-H | 10.5 - 12.0 | br s | - |
| Indole H-2 | 7.2 - 7.4 | t | ~2.5 |
| Indole H-3 | 6.5 - 6.7 | t | ~2.5 |
| Indole H-4 | 7.6 - 7.8 | d | ~8.5 |
| Indole H-5 | 7.1 - 7.3 | dd | ~8.5, ~1.5 |
| Indole H-7 | 7.8 - 8.0 | d | ~1.5 |
| Thiophene H-2' | 7.5 - 7.7 | dd | ~3.0, ~1.0 |
| Thiophene H-4' | 7.3 - 7.5 | dd | ~5.0, ~1.0 |
| Thiophene H-5' | 7.4 - 7.6 | dd | ~5.0, ~3.0 |
These are estimated values and can be influenced by solvent and concentration.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display 12 distinct signals corresponding to the 12 carbon atoms of the molecule. The chemical shifts are influenced by the heteroatoms and the aromatic ring currents. Carbons directly attached to the nitrogen and sulfur atoms, as well as the carbon at the junction of the two rings, will have characteristic chemical shifts.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Indole C-2 | 122 - 125 |
| Indole C-3 | 102 - 105 |
| Indole C-3a | 128 - 131 |
| Indole C-4 | 120 - 123 |
| Indole C-5 | 118 - 121 |
| Indole C-6 | 135 - 138 |
| Indole C-7 | 111 - 114 |
| Indole C-7a | 136 - 139 |
| Thiophene C-2' | 125 - 128 |
| Thiophene C-3' | 140 - 143 |
| Thiophene C-4' | 127 - 130 |
| Thiophene C-5' | 123 - 126 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indoles as it allows for the observation of the N-H proton.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to definitively assign proton and carbon signals and to confirm the connectivity between the indole and thiophene rings.
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[1][2] For this compound, the IR spectrum will be dominated by vibrations characteristic of the N-H bond and the aromatic C-H and C=C bonds of the indole and thiophene rings.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Comments |
| N-H Stretch | 3400 - 3300 | Medium, Sharp | Characteristic of the indole N-H group.[3] |
| Aromatic C-H Stretch | 3150 - 3000 | Medium to Weak | Associated with both the indole and thiophene rings. |
| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected in this region. |
| C-N Stretch | 1350 - 1250 | Medium | |
| C-S Stretch | 700 - 600 | Weak | Often difficult to assign definitively. |
| C-H Out-of-Plane Bending | 900 - 700 | Strong | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings. |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. This is the most common and convenient method.
-
Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or just the ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental absorbances.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups.
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[4] Electron Impact (EI) ionization is a common technique that will induce characteristic fragmentation of the this compound molecule.
Predicted Mass Spectrum
-
Molecular Ion (M⁺•): The molecular ion peak is expected to be the base peak or a very intense peak in the EI spectrum. The exact mass can be determined using high-resolution mass spectrometry (HRMS).
-
Calculated Molecular Weight: 211.28 g/mol
-
Predicted m/z (M⁺•): 211
-
-
Key Fragmentation Pathways: The fragmentation of indoles often involves the loss of small molecules like HCN.[5][6] The thiophene ring can also undergo characteristic fragmentation.
-
[M-H]⁺ (m/z 210): Loss of a hydrogen radical.
-
[M-HCN]⁺ (m/z 184): A common fragmentation pathway for the indole ring.[4]
-
Fragmentation of the thiophene ring: Loss of C₂H₂S or CHS fragments may also be observed.
-
| Predicted Ion (m/z) | Identity | Comments |
| 211 | [M]⁺• | Molecular Ion |
| 210 | [M-H]⁺ | Loss of a hydrogen atom |
| 184 | [M-HCN]⁺ | Loss of hydrogen cyanide from the indole ring |
| 167 | [M-CS]⁺• | Loss of carbon monosulfide from the thiophene ring |
| 139 | [C₁₀H₇]⁺ | Further fragmentation, potentially leading to a naphthalene-like cation |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe. Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) or Electrospray Ionization (ESI). EI is often used for fragmentation studies of small molecules.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
High-Resolution MS (HRMS): For accurate mass determination and molecular formula confirmation, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap).
Caption: Workflow for Mass Spectrometric Analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and mass spectroscopic data for this compound. By understanding the expected spectral characteristics and employing the outlined experimental protocols, researchers can confidently approach the synthesis and characterization of this and related heterocyclic compounds. The true power of these analytical techniques is realized when they are used in concert, providing a multi-faceted and unambiguous confirmation of the molecular structure. This foundational knowledge is a critical first step in exploring the potential of this compound in drug discovery and materials science.
References
- 1. How to Find Functional Groups in the IR Spectrum | dummies [dummies.com]
- 2. scribd.com [scribd.com]
- 3. Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
An In-depth Technical Guide to the Solubility and Stability of 6-(Thiophen-3-yl)-1H-indole
Abstract
The 6-(Thiophen-3-yl)-1H-indole scaffold represents a promising heterocyclic system in modern drug discovery, merging the biologically significant indole nucleus with the versatile thiophene ring. Understanding the fundamental physicochemical properties of novel derivatives, such as their solubility and stability, is paramount for advancing from lead identification to viable drug candidacy. This technical guide provides a comprehensive framework for evaluating this compound. In the absence of direct experimental data for this specific isomer, this document synthesizes information from its constituent moieties and close structural analogs to establish a robust predictive profile. Furthermore, it furnishes detailed, field-proven experimental protocols for the empirical determination of aqueous and organic solubility, as well as chemical stability under forced degradation conditions, in accordance with international regulatory standards. This guide is designed to empower researchers to anticipate challenges, design effective formulation strategies, and ensure the integrity of their research outcomes.
Introduction: The Scientific Rationale
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, approved drugs, and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a versatile pharmacophore for targeting a wide array of biological targets, including receptors, enzymes, and nucleic acids.[1] Similarly, the thiophene ring is a key bioisostere for the benzene ring, often introduced to modulate potency, selectivity, and metabolic profiles.[4] The fusion of these two heteroaromatic systems in molecules like this compound creates a novel chemical space with significant therapeutic potential.
However, the journey from a promising hit compound to a marketable drug is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation, while chemical instability can lead to loss of potency, formation of toxic degradants, and a shortened shelf life. Therefore, a thorough and early characterization of the solubility and stability of any new chemical entity is not merely a perfunctory exercise but a critical, data-driven step in risk mitigation and strategic drug development.
This guide provides a predictive analysis and a practical, protocol-driven approach to understanding the solubility and stability of this compound, enabling researchers to make informed decisions and accelerate their development programs.
Predicted Physicochemical Properties
While direct experimental data for this compound is not publicly available, we can extrapolate a reliable set of predicted properties based on its structure and data from the closely related isomer, 6-(Thiophen-2-yl)-1H-indole.[5] These parameters are foundational to predicting its behavior in biological and chemical systems.
| Property | Predicted Value | Source & Rationale |
| Molecular Formula | C₁₂H₉NS | Based on chemical structure. |
| Molecular Weight | ~199.27 g/mol | Based on the 2-yl isomer; the 3-yl isomer has the identical atomic composition.[5] |
| XLogP3 (Lipophilicity) | ~3.4 | Based on the 2-yl isomer.[5] This value suggests the compound is quite lipophilic and will likely have low aqueous solubility. |
| Hydrogen Bond Donors | 1 | The N-H proton of the indole ring.[5] |
| Hydrogen Bond Acceptors | 1 | The sulfur atom in the thiophene ring.[5] |
| Topological Polar Surface Area (TPSA) | ~44 Ų | Based on the 2-yl isomer.[5] This TPSA value is generally associated with good cell permeability. |
| Acidity (pKa of N-H) | ~17 | Based on the pKa of the parent indole ring in DMSO.[6] The N-H proton is weakly acidic and requires a strong base for deprotonation. |
| Basicity (pKa of protonated form) | ~ -3.6 | Based on the parent indole ring.[4] The lone pair on the nitrogen is delocalized into the aromatic system, making it non-basic. Protonation, when forced by strong acids, occurs preferentially at the C3 position.[4] |
Solubility Profile: Prediction and Determination
Solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. Based on its high predicted XLogP3 and the known properties of its parent heterocycles, this compound is expected to exhibit poor aqueous solubility and good solubility in many organic solvents.
Predicted Solubility Behavior
-
Aqueous Solubility : The parent indole molecule has a limited solubility in water (approximately 0.1 g/100 mL at room temperature).[2] Thiophene is generally considered insoluble in water.[7] The combined lipophilic nature of the fused ring system suggests that this compound will be, at best, slightly soluble in aqueous media at neutral pH.
-
Organic Solvent Solubility : Indole is soluble in hot water, alcohol, ether, and benzene.[8] It is also reported to be highly soluble in methanol and DMSO.[1][9] Thiophene is miscible with many organic solvents, including ethanol, ether, acetone, and toluene.[7][10] Therefore, this compound is predicted to be readily soluble in common laboratory organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, ethanol, and ethyl acetate.
Experimental Determination of Solubility
To move beyond prediction, empirical determination of solubility is essential. Two key types of solubility assays are employed in drug discovery: kinetic and thermodynamic.
This assay is ideal for early-stage discovery to quickly rank compounds. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[11]
Causality : This method mimics the conditions of many high-throughput biological screens where compounds are introduced from DMSO stocks. It identifies compounds that may precipitate in an assay, leading to erroneous results, and provides an early flag for potential bioavailability issues.
Protocol 1: Nephelometric Kinetic Solubility Assay [11][12]
-
Stock Solution Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup : Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition : Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.
-
Mixing and Incubation : Mix the plate contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (e.g., 25°C) for 2 hours to allow for precipitation.
-
Measurement : Measure the light scattering (turbidity) in each well using a nephelometer.
-
Data Analysis : The concentration at which a significant increase in turbidity is observed above the background is reported as the kinetic solubility. This is determined by comparing the signal to a standard curve of known concentrations of a precipitating standard.
Diagram 1: Kinetic Solubility Workflow
Caption: Workflow for nephelometric kinetic solubility determination.
This "gold standard" assay measures the true equilibrium solubility of a compound's solid form in a solvent, which is more relevant for formulation and biopharmaceutical classification.[13][14]
Causality : This method determines the saturation solubility, representing the maximum concentration achievable at equilibrium. This value is critical for developing oral formulations and predicting absorption from the gastrointestinal tract, as it reflects the true driving force for dissolution.
Protocol 2: Shake-Flask Thermodynamic Solubility Assay [13][15]
-
Sample Preparation : Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.
-
Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., PBS pH 7.4, or various organic solvents) to the vial. An excess of solid material must be visible.
-
Equilibration : Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Analysis : Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.
-
Quantification : Dilute the filtrate into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve of known concentrations.
-
Data Reporting : The solubility is reported in µg/mL or µM.
Diagram 2: Thermodynamic Solubility Workflow
Caption: Workflow for shake-flask thermodynamic solubility determination.
Stability Profile: Prediction and Assessment
Chemical stability is a non-negotiable attribute for any drug candidate. Degradation can lead to loss of efficacy and the formation of potentially toxic impurities. The stability of this compound will be dictated by the inherent reactivity of the indole and thiophene rings.
Predicted Stability Profile and Degradation Pathways
-
Acidic Conditions : The indole ring is notoriously unstable in strongly acidic conditions.[4] The electron-rich pyrrole moiety is susceptible to protonation, primarily at the C3 position, which can lead to acid-catalyzed polymerization or degradation.[4] The thiophene ring is generally more stable to acid than furan or pyrrole but can still undergo reactions under harsh acidic conditions.
-
Predicted Pathway: In strong acid, polymerization initiated at the indole C3 position is a likely degradation route.
-
-
Basic Conditions : Both indole and thiophene rings are generally stable under basic conditions. The indole N-H is acidic (pKa ≈ 17) and can be deprotonated by strong bases, but this does not typically lead to degradation of the aromatic system.[6]
-
Predicted Pathway: Degradation under typical basic conditions (e.g., pH 9-12) is expected to be minimal.
-
-
Oxidative Conditions : Both heterocycles are susceptible to oxidation. The indole ring can be oxidized to form products like oxindole and isatin.[16] The sulfur atom in thiophene is prone to oxidation, potentially forming sulfoxides and sulfones, which can disrupt the ring's aromaticity and lead to further degradation.[1][7]
-
Predicted Pathway: Oxidation is a significant potential degradation route, likely involving hydroxylation of the indole ring and/or oxidation of the thiophene sulfur.
-
-
Photostability : Aromatic heterocyclic compounds are often photosensitive. Indole is known to turn red or darken upon exposure to light and air. Thiophene derivatives are also known to undergo photodegradation.[15]
-
Predicted Pathway: The compound is likely to be sensitive to light, especially in solution and in the presence of oxygen. Photolytic degradation is a probable stability risk.
-
-
Thermal Stability : Thiophene is thermally stable, resisting decomposition up to 850°C.[10] Indole is also a relatively stable solid with a melting point of 52-54°C and a boiling point over 250°C.
-
Predicted Pathway: The molecule is expected to have good thermal stability in its solid state under typical storage conditions.
-
Experimental Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is a systematic process to identify likely degradation products and establish the intrinsic stability of a drug substance. These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[10][16]
Causality : By subjecting the molecule to conditions more severe than those it will encounter during storage (e.g., high heat, extreme pH, oxidizing agents, intense light), we can rapidly identify potential degradation pathways. This is crucial for developing a stability-indicating analytical method—an HPLC method capable of separating the parent drug from all potential degradants—which is a regulatory requirement.[10]
Protocol 3: Forced Degradation Study According to ICH Q1A(R2) Guidelines [1][10]
-
Study Design : Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water). Subject separate aliquots to the following stress conditions. The goal is to achieve 5-20% degradation.
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 24-48 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solution) : Heat solution at 70°C for 48 hours.
-
Thermal Degradation (Solid) : Store solid drug substance at 105°C for 24 hours.
-
Photostability (ICH Q1B) : Expose the solution and solid drug substance to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
-
Time Points : Sample each condition at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).
-
Sample Analysis : Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a stability-indicating HPLC-UV/MS method.
-
Data Evaluation :
-
Calculate the percentage degradation of the parent compound.
-
Determine the number and relative abundance of degradation products (as a percentage of the total peak area).
-
Use mass spectrometry (MS) data to propose structures for the major degradants.
-
Perform peak purity analysis using a photodiode array (PDA) detector to ensure the parent peak is free from co-eluting impurities in all stressed samples.
-
Diagram 3: Forced Degradation Study Logic
Caption: Logical flow of a forced degradation study.
Conclusion and Strategic Recommendations
The this compound core is a molecule of significant interest, but its progression through the drug discovery pipeline will be critically dependent on its physicochemical properties. Based on a comprehensive analysis of its constituent parts, this compound is predicted to be a lipophilic molecule with low aqueous solubility and potential liabilities related to acidic, oxidative, and photolytic instability.
It is strongly recommended that the experimental protocols detailed in this guide be executed at the earliest feasible stage of development.
-
Prioritize Solubility Assessment : The predicted low aqueous solubility should be confirmed using both kinetic and thermodynamic assays. Results will guide decisions on formulation strategies (e.g., amorphous solid dispersions, salt formation if applicable, or lipid-based formulations) necessary to achieve adequate exposure in vivo.
-
Execute Forced Degradation Studies : A full forced degradation study is essential to develop a validated, stability-indicating HPLC method. This method will be the cornerstone of all future quality control, including formal stability testing, formulation development, and manufacturing.
-
Mitigate Instability : If significant degradation is observed, particularly under oxidative or photolytic conditions, appropriate mitigation strategies must be implemented. This includes the selection of suitable antioxidants for liquid formulations and the use of opaque, light-resistant primary packaging.
By proactively addressing the challenges of solubility and stability, researchers can de-risk their programs, ensure the generation of high-quality, reliable data, and ultimately increase the probability of success for drug candidates based on the this compound scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene - Sciencemadness Wiki [sciencemadness.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. Thiophene CAS#: 110-02-1 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer: fullerene solar cell [research.chalmers.se]
- 14. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole | 120-72-9 [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
The Thiophene-Indole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The fusion and linkage of heterocyclic ring systems have historically yielded compounds with profound pharmacological significance. Among these, the thiophene-indole scaffold has emerged as a particularly privileged motif in medicinal chemistry. This technical guide provides an in-depth exploration of the thiophene-indole core, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies employed to construct these hybrid molecules, their diverse biological activities, and the critical structure-activity relationships that govern their therapeutic potential. This guide aims to be a comprehensive resource, blending established knowledge with recent advancements to inspire and inform the design of next-generation therapeutics based on this versatile scaffold.
Introduction: The Power of Hybrid Scaffolds
In the landscape of drug discovery, the indole nucleus is a cornerstone, present in a vast array of natural products and synthetic drugs with a wide spectrum of biological activities.[1] Similarly, the thiophene ring, a bioisostere of the benzene ring, is a key component in numerous approved pharmaceuticals, often enhancing potency and modulating physicochemical properties.[2] The strategic combination of these two pharmacophores into a single molecular entity, the thiophene-indole scaffold, has unlocked new avenues for therapeutic intervention. This molecular hybridization can lead to compounds with unique pharmacological profiles, potentially exhibiting enhanced efficacy, novel mechanisms of action, or improved drug-like properties compared to their individual components.
This guide will explore the various structural manifestations of the thiophene-indole scaffold, from directly linked systems to fused polycyclic frameworks like thienoindoles. We will examine how the interplay between the electron-rich indole and the versatile thiophene ring influences the overall molecular properties and biological target interactions.
Synthetic Strategies for Thiophene-Indole Scaffolds
The construction of the thiophene-indole scaffold can be achieved through a variety of synthetic routes, the choice of which is often dictated by the desired substitution pattern and the nature of the linkage or fusion between the two rings.
Synthesis of Directly Linked Thienyl-Indoles
A common approach to synthesizing molecules with a direct bond between the thiophene and indole rings involves cross-coupling reactions. For instance, the synthesis of 2-(thiophen-2-yl)-1H-indole derivatives can be accomplished through a multicomponent reaction involving 2-(thiophen-2-yl)-1H-indole, an appropriate aldehyde, and an amine, often catalyzed by an acid like silica sulfuric acid (SSA).[3]
Experimental Protocol: Representative Synthesis of (Methylene)bis(2-(thiophen-2-yl)-1H-indole) Derivatives [3]
-
A mixture of 2-(thiophen-2-yl)-1H-indole (2 mmol) and the desired aldehyde (1 mmol) is prepared.
-
Silica sulfuric acid (SSA) is added as a catalyst.
-
The reaction mixture is stirred under specified conditions (e.g., temperature, time) to facilitate the condensation and formation of the bis(indolyl)methane structure.
-
Upon completion, the reaction is worked up, and the product is purified, typically by recrystallization or column chromatography.
Synthesis of Fused Thieno[2,3-b]indoles and Thieno[3,2-b]indoles
The synthesis of fused thienoindole systems represents a more complex challenge, often involving multi-step sequences. Radical cyclization is one powerful method for constructing the thieno[2,3-b]indole core.[4] This approach, however, can be limited by the accessibility of the starting materials.[4]
More recent and efficient methods for the synthesis of 2-substituted thieno[2,3-b]indole analogs involve the reaction of substituted indoles with various ketones.[4]
Experimental Protocol: General Synthesis of 2-Substituted Thieno[2,3-b]indole Analogs [4]
-
A solution of the appropriately substituted indole is prepared in a suitable solvent.
-
The desired ketone is added to the reaction mixture.
-
A catalyst, often a Lewis or Brønsted acid, is introduced to promote the condensation and cyclization.
-
The reaction is heated to the required temperature and monitored for completion.
-
Standard aqueous workup and purification by column chromatography yield the target thieno[2,3-b]indole.
Below is a generalized workflow for the synthesis of thiophene-indole scaffolds.
Caption: General synthetic workflows for thiophene-indole scaffolds.
Diverse Biological Activities of the Thiophene-Indole Scaffold
The thiophene-indole scaffold has demonstrated a remarkable breadth of biological activities, with prominent applications in oncology, as well as potential in other therapeutic areas such as inflammation and infectious diseases.
Anticancer Activity
A significant body of research has focused on the development of thiophene-indole derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
Newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives have shown potent anticancer activity against colon cancer (HCT-116) cells, with some compounds exhibiting IC50 values in the low micromolar range.[3] The mechanism of action for these compounds was found to involve cell cycle arrest and downregulation of specific microRNAs.[3] Fused thieno[2,3-b]indoles have also been investigated as antitumor agents.[4]
Table 1: Biological Activities of Representative Thiophene-Indole Derivatives
| Compound ID | Structure | Biological Target/Activity | IC50 (µM) | Cell Line | Reference |
| 4g | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative | Anticancer | 7.1 ± 0.07 | HCT-116 (Colon) | [3] |
| 4a | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative | Anticancer | 10.5 ± 0.07 | HCT-116 (Colon) | [3] |
| 4c | (methylene)bis(2-(thiophen-2-yl)-1H-indole) derivative | Anticancer | 11.9 ± 0.05 | HCT-116 (Colon) | [3] |
| Compound 9 | Tetra-substituted thiophene | PI3Kα inhibitor | Subnanomolar (enzymatic) | - | [5] |
| Compound 10 | Tetra-substituted thiophene | PI3Kα inhibitor | - | NCI-H1975 (Lung) | [5][6] |
| Compound 10b | Thieno[2,3-d][3][4][5]triazolo[1,5-a]pyrimidine | Anticancer (EGFR inhibitor) | 19.4 ± 0.22 | MCF-7 (Breast) | [7] |
| Compound 10e | Thieno[2,3-d][3][4][5]triazolo[1,5-a]pyrimidine | Anticancer (EGFR inhibitor) | 14.5 ± 0.30 | MCF-7 (Breast) | [7] |
| Compound 3s | Thiophene-containing triaryl pyrazoline | PI3Kγ inhibitor | 0.066 | - | [8] |
Kinase Inhibition
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9] Thiophene-based compounds have been identified as highly selective and potent PI3K inhibitors.[5] Specifically, tetra-substituted thiophenes have demonstrated subnanomolar potency against PI3Kα and significant oral antitumor activity in xenograft models.[5][6] The indole moiety can also contribute to kinase inhibition, and indole compounds are known to modulate the PI3K/Akt/mTOR pathway.[9]
The diagram below illustrates the central role of the PI3K/Akt signaling pathway and highlights the points of intervention for thiophene-indole based inhibitors.
Caption: Inhibition of the PI3K/Akt signaling pathway by thiophene-indole compounds.
Other Biological Activities
Beyond cancer, the thiophene-indole scaffold has shown promise in other therapeutic areas. For instance, thieno[3,2-b]indole moieties have been associated with antituberculosis, antifungal, and antibacterial activities.[1][4] Additionally, certain indole derivatives incorporating a thiophene ring have been investigated as potent antioxidants.[3]
Structure-Activity Relationships (SAR)
The biological activity of thiophene-indole derivatives is highly dependent on their structural features, including the nature and position of substituents on both the thiophene and indole rings, as well as the manner in which the two rings are connected.
For a series of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole derivatives, a 2D-QSAR study revealed several key insights:
-
The introduction of simple six-membered rings as linkers between the indole and thiophene moieties was generally more favorable for antioxidant activity than a chalcone linker.[3]
-
On a pyrimidine linker, the presence of hydrophilic functional groups at the 2-position followed the order of activity: -OH > -SH > -NH2.[3]
In the context of PI3K inhibitors, structure-based drug design has been instrumental in optimizing the potency and selectivity of tetra-substituted thiophenes. The introduction of a triazole moiety was found to be critical for maintaining a key hydrogen-bonding network within the PI3K receptor, leading to enhanced potency and selectivity against mTOR.[5]
The following diagram summarizes key SAR principles for the thiophene-indole scaffold.
Caption: Key structural features influencing the biological activity of thiophene-indole scaffolds.
Challenges and Future Perspectives
While the thiophene-indole scaffold holds immense promise, several challenges remain in the development of clinically viable drugs. The synthesis of complex fused systems can be challenging, requiring multi-step procedures that may not be amenable to large-scale production. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds is necessary to optimize their drug-like characteristics.
Future research in this area will likely focus on:
-
The development of more efficient and stereoselective synthetic methodologies.
-
The exploration of novel biological targets for thiophene-indole derivatives.
-
The use of computational modeling and machine learning to guide the design of new analogs with improved potency and selectivity.
-
In-depth preclinical and clinical investigations to validate the therapeutic potential of lead compounds.
Conclusion
The thiophene-indole scaffold represents a rich and versatile platform for the design of novel therapeutic agents. The unique combination of these two privileged heterocyclic systems has given rise to a diverse array of compounds with potent biological activities, particularly in the realm of oncology. Through a deeper understanding of their synthesis, biological mechanisms, and structure-activity relationships, the full therapeutic potential of the thiophene-indole scaffold can be realized, paving the way for the development of innovative medicines to address unmet medical needs.
References
- 1. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of thienoindole analogs and their diverse applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09233B [pubs.rsc.org]
- 5. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of New Thiophene-Containing Triaryl Pyrazoline Derivatives as PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-Purity Purification Strategies for 6-(Thiophen-3-yl)-1H-indole
An Application Note for Researchers and Drug Development Professionals
Abstract
6-(Thiophen-3-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various therapeutic agents. The efficacy, safety, and reproducibility of downstream applications, including biological screening and drug formulation, are critically dependent on the purity of this starting material. This application note provides a comprehensive guide to the purification of this compound, detailing two primary methodologies: flash column chromatography and recrystallization. We explain the rationale behind procedural choices, offer detailed step-by-step protocols, and include methods for purity verification, empowering researchers to obtain this compound with the high degree of purity required for demanding scientific applications.
Introduction and Physicochemical Context
The purification strategy for any compound is dictated by its physicochemical properties. Understanding these properties allows for the rational selection of solvents and techniques.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Significance for Purification |
| Molecular Formula | C₁₂H₉NS | - |
| Molecular Weight | 199.27 g/mol | Influences diffusion rates but is less critical for chromatography/recrystallization. |
| LogP | ~2.4 - 3.5 | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like EtOAc, DCM, and poor solubility in water.[3][4] |
| H-Bond Donors | 1 (Indole N-H) | The N-H group can interact with polar stationary phases (silica) and polar solvents.[5] |
| H-Bond Acceptors | 1 (Thiophene S) | The sulfur atom can act as a weak hydrogen bond acceptor. |
| TPSA | ~39 Ų | The Topological Polar Surface Area suggests the molecule is moderately polar.[4] |
Based on these properties, the compound is an ideal candidate for purification by normal-phase chromatography and can likely be crystallized from appropriate solvent systems.
Overview of the Purification Workflow
Achieving high purity often requires a multi-step approach. A typical workflow involves a primary bulk purification step to remove major impurities, followed by a final polishing step to achieve >99% purity.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 3. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 4. chemscene.com [chemscene.com]
- 5. academic.oup.com [academic.oup.com]
Application Note: Comprehensive Characterization of 6-(Thiophen-3-yl)-1H-indole
Introduction
6-(Thiophen-3-yl)-1H-indole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a fused indole and thiophene ring system, imparts unique electronic and biological properties. As a scaffold, it is explored for its potential in developing novel therapeutic agents and functional organic materials. Accurate and comprehensive analytical characterization is paramount to confirm its identity, purity, and physicochemical properties, ensuring reliable and reproducible results in research and development.
This application note provides a detailed guide to the analytical techniques for the full characterization of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for a multi-faceted analytical approach.
Physicochemical Properties (Predicted)
A thorough understanding of the physicochemical properties of this compound is crucial for sample handling, method development, and interpretation of analytical data. The following table summarizes key predicted properties based on its chemical structure.
| Property | Predicted Value | Method of Prediction | Significance |
| Molecular Formula | C₁₂H₉NS | Elemental Composition | Foundation for all mass-based calculations. |
| Molecular Weight | 199.27 g/mol | Sum of Atomic Weights | Essential for mass spectrometry and concentration calculations. |
| Appearance | Off-white to pale yellow solid | General observation for similar aromatic compounds | Guides handling and visual inspection. |
| Solubility | Soluble in DMSO, DMF, acetone, chloroform; sparingly soluble in methanol, ethanol; insoluble in water. | Polarity and functional group analysis | Critical for selecting appropriate solvents for analysis and formulation. |
| XLogP3 | 3.4 | Computational algorithm | Predicts lipophilicity, impacting chromatographic behavior and biological interactions. |
| Topological Polar Surface Area (TPSA) | 44 Ų | Computational algorithm | Influences membrane permeability and drug-likeness. |
Analytical Characterization Workflow
A comprehensive characterization of this compound necessitates a combination of spectroscopic and chromatographic techniques to elucidate its structure, confirm its identity, and determine its purity. The following workflow provides a logical sequence for a thorough analysis.
Application Notes and Protocols for In Vitro Profiling of 6-(Thiophen-3-yl)-1H-indole
Introduction: Unveiling the Therapeutic Potential of the Indole-Thiophene Scaffold
The hybridization of indole and thiophene rings has generated significant interest in medicinal chemistry, yielding compounds with a wide array of biological activities. The indole core is a privileged structure found in numerous natural products and FDA-approved drugs, while the thiophene ring often serves as a bioisostere for phenyl groups, enhancing metabolic stability and modulating electronic properties.[1][2] The compound 6-(Thiophen-3-yl)-1H-indole represents a promising scaffold with potential applications in oncology, neuropharmacology, and immunology. Structurally related molecules have demonstrated activities as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and inhibitors of inflammatory pathways.[3][4][5]
This comprehensive guide provides a strategic framework and detailed protocols for the in vitro characterization of this compound and its derivatives. The proposed workflow is designed to efficiently identify its primary biological targets and elucidate its mechanism of action, thereby accelerating its journey through the drug discovery pipeline. We will progress from foundational cytotoxicity assessments to more complex, target-specific functional assays.
Strategic Workflow for In Vitro Characterization
A tiered approach is recommended to systematically evaluate the biological activity of a novel compound like this compound. This ensures a cost-effective and logical progression from broad phenotypic screening to specific target validation.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using 6-(Thiophen-3-yl)-1H-indole, a Novel Kinase Inhibitor
Introduction: Unveiling the Potential of 6-(Thiophen-3-yl)-1H-indole in Kinase Inhibition
The landscape of targeted therapeutics is continually evolving, with a significant focus on the development of small molecule kinase inhibitors.[1][2][3] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[2][4] The indole and thiophene scaffolds are privileged structures in medicinal chemistry, known for their diverse biological activities.[5][6] This document provides detailed application notes and protocols for the characterization of a novel investigational compound, this compound, as a potent and selective protein kinase inhibitor.
These protocols are designed for researchers, scientists, and drug development professionals to guide the evaluation of this compound's efficacy and mechanism of action in a cellular context. The methodologies described herein are robust and widely applicable for the screening and profiling of kinase inhibitors, ensuring a comprehensive understanding of the compound's biological activity.
Hypothesized Mechanism of Action: Targeting the Kinase Cascade
We hypothesize that this compound acts as an ATP-competitive inhibitor of a specific disease-relevant kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase). By occupying the ATP-binding pocket, the compound is expected to block the transfer of a phosphate group from ATP to its substrate, thereby inhibiting the kinase's activity and disrupting the downstream signaling cascade. The following protocols are designed to rigorously test this hypothesis.
I. Preliminary Compound Handling and Preparation
Rationale: Proper handling and solubilization of the test compound are paramount for reproducible and accurate results. The physicochemical properties of this compound will dictate the optimal solvent and storage conditions.
Protocol:
-
Solubility Testing:
-
Begin by assessing the solubility of this compound in common laboratory solvents such as DMSO, ethanol, and PBS.
-
Prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.[4]
-
Visually inspect for complete dissolution. If necessary, gentle warming or sonication can be applied.
-
-
Stock Solution Preparation and Storage:
-
Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the compound in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
II. In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: Before assessing the functional consequences of kinase inhibition, it is crucial to confirm that this compound directly binds to its intended kinase target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that measures target engagement based on ligand-induced thermal stabilization of the protein.[7][8]
Workflow:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Seeding: Seed the cells of interest in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
Heating Step: Place the plate in a thermal cycler and heat the cells across a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Freeze-thaw cycles can be employed to ensure complete lysis.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant (soluble fraction) and quantify the amount of the target kinase using a detection method such as Western blotting or an ELISA-based assay.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting temperature (Tm) to a higher value in the presence of the compound indicates target engagement.[9]
Expected Outcome:
| Treatment Group | Target Kinase | Melting Temperature (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | Kinase X | 52.5°C | - |
| 1 µM this compound | Kinase X | 56.0°C | +3.5°C |
| 10 µM this compound | Kinase X | 59.2°C | +6.7°C |
III. Cellular Kinase Activity Assay: Measuring Inhibition of Substrate Phosphorylation
Rationale: To determine the functional consequence of target engagement, it is essential to measure the inhibitory effect of this compound on the kinase's activity within the cell. This can be achieved by quantifying the phosphorylation of a known downstream substrate of the target kinase.[10]
Workflow:
Caption: Workflow for a cell-based kinase phosphorylation assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation (Optional): If the signaling pathway is activated by serum components, starve the cells in serum-free medium for 4-24 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include a positive control (a known inhibitor of the pathway) and a negative control (vehicle).
-
Pathway Activation: Stimulate the kinase pathway by adding a specific ligand or growth factor (e.g., EGF for EGFR pathway) for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Detection of Phosphorylation: Quantify the levels of the phosphorylated substrate and the total substrate in the cell lysates. This can be done using various methods such as:
-
ELISA/AlphaLISA: A high-throughput method using specific antibodies for the phosphorylated and total substrate.[10]
-
Western Blotting: A semi-quantitative method that provides visual confirmation of changes in phosphorylation.
-
-
Data Analysis:
-
Normalize the phosphorylated substrate signal to the total substrate signal.
-
Calculate the percentage of inhibition for each concentration of the compound relative to the vehicle-treated, stimulated control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome:
| Compound | Target Kinase | IC50 (nM) |
| This compound | Kinase X | 50 |
| Staurosporine (Control) | Kinase X | 10 |
IV. Cell Viability and Cytotoxicity Assay
Rationale: It is crucial to assess the general cytotoxicity of this compound to distinguish between targeted anti-proliferative effects and non-specific toxicity. This also helps in determining the therapeutic window of the compound. The MTT assay is a widely used colorimetric assay to measure cellular metabolic activity, which is an indicator of cell viability.[11][12]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a prolonged period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percent viability against the log of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).
-
Expected Outcome:
| Cell Line | Treatment Duration | CC50 (µM) |
| Cancer Cell Line (Kinase X dependent) | 72 hours | 0.5 |
| Normal Cell Line (Kinase X independent) | 72 hours | > 50 |
V. Downstream Signaling Pathway Analysis
Rationale: To confirm that the inhibition of the target kinase by this compound translates into the expected downstream cellular effects, a broader analysis of the signaling pathway is necessary. This can be achieved by examining the phosphorylation status of multiple downstream effector proteins.
Caption: Hypothesized signaling pathway inhibited by the compound.
Protocol:
-
Experimental Setup: Follow the same procedure as the Cellular Kinase Activity Assay (Section III) for cell seeding, starvation, inhibitor treatment, and pathway stimulation.
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine the total protein concentration.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and key downstream proteins (e.g., Akt, ERK, STAT3).
-
Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye for detection.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Observe the dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors in the presence of this compound.
-
VI. Summary and Interpretation of Results
A comprehensive evaluation using the protocols outlined above will provide a detailed profile of this compound's activity as a kinase inhibitor. The ideal candidate will demonstrate:
-
Target Engagement: A clear thermal stabilization of the target kinase in the CETSA.
-
Potent On-Target Inhibition: A low nanomolar IC50 in the cellular kinase activity assay.
-
Selective Cytotoxicity: A significant difference between the CC50 in cancer cells dependent on the target kinase and normal cells.
-
Pathway Modulation: A dose-dependent inhibition of the phosphorylation of downstream signaling molecules, confirming the mechanism of action.
These integrated data will provide a strong foundation for further preclinical and clinical development of this compound as a novel targeted therapeutic.
References
- 1. inits.at [inits.at]
- 2. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 | MDPI [mdpi.com]
- 12. Enhanced Cytotoxicity and Antimelanoma Activity of Novel Semisynthetic Derivatives of Betulinic Acid with Indole Conjugation | MDPI [mdpi.com]
Application Notes and Protocols for Preclinical Evaluation of 6-(Thiophen-3-yl)-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Scaffold
The fusion of indole and thiophene rings into the singular entity, 6-(Thiophen-3-yl)-1H-indole, presents a compelling scaffold for drug discovery. Historically, indole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The indole nucleus is a cornerstone in numerous approved drugs, valued for its ability to mimic peptide structures and interact with a diverse array of biological targets.[1][2] Similarly, the thiophene ring is a well-established pharmacophore, known to imbue molecules with significant anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic hybridization of these two privileged heterocycles in this compound suggests a synergistic or novel pharmacological profile, making it a molecule of high interest for therapeutic development.
This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound. We will delve into the selection of appropriate animal models based on the predicted biological activities of this compound class, focusing on oncology and inflammatory diseases. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the necessary tools to rigorously assess the efficacy and mechanism of action of this promising molecule.
Predicted Biological Activities and Mechanistic Pathways
While direct studies on this compound are nascent, the extensive literature on related indole-thiophene hybrids allows for the formulation of well-grounded hypotheses regarding its potential mechanisms of action.
Anticancer Potential: Targeting Key Signaling Cascades
Indole and thiophene-based compounds have been extensively investigated as anticancer agents.[5][6] Their mechanisms of action are often multifaceted, involving the modulation of critical cellular pathways that govern cell proliferation, survival, and metastasis.
-
Kinase Inhibition: A significant number of indole derivatives function as kinase inhibitors, targeting key players in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[6][7][8] The planar structure of the indole ring is well-suited for insertion into the ATP-binding pockets of these enzymes. It is plausible that this compound could exhibit inhibitory activity against one or more of these kinase families.
-
Induction of Apoptosis: Many potent anticancer agents exert their effects by triggering programmed cell death, or apoptosis. Indole derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.[1][9][10]
-
Cell Cycle Arrest: The uncontrolled proliferation of cancer cells is a hallmark of the disease. Indole-thiophene hybrids have been observed to induce cell cycle arrest, halting the progression of cancer cells through critical checkpoints and preventing their division.[5]
}
Anti-inflammatory Properties: Modulation of Inflammatory Mediators
Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders and cancer. Both indole and thiophene moieties are present in compounds with known anti-inflammatory activity.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. Indole derivatives have been identified as selective COX-2 inhibitors, offering a potential mechanism for the anti-inflammatory effects of this compound.[11][12][13][14][15]
-
NF-κB Pathway Inhibition: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. The inhibition of NF-κB activation is a major therapeutic strategy for inflammatory diseases. Indole-containing compounds have been shown to suppress NF-κB activation, suggesting a plausible mechanism for the anti-inflammatory activity of this compound.[16][17][18][19]
}
Recommended Animal Models and Experimental Protocols
The selection of an appropriate animal model is paramount for obtaining meaningful and translatable preclinical data. Based on the hypothesized mechanisms of action, we recommend the following models to evaluate the anticancer and anti-inflammatory potential of this compound.
Oncology Models
The choice of cancer model will depend on the specific cancer type being investigated. Below are protocols for two commonly studied cancers where indole derivatives have shown promise: breast cancer and glioblastoma.
This model is a cornerstone of preclinical cancer research, allowing for the in vivo assessment of a compound's ability to inhibit the growth of human tumors.
-
Rationale: This model allows for the direct evaluation of the compound's effect on human cancer cell proliferation in a living system. The use of immunodeficient mice prevents the rejection of the human tumor cells.
-
Cell Line Selection: The choice of breast cancer cell line is critical and should be based on the hypothesized target of this compound. For example, if kinase inhibition is suspected, a cell line with known overexpression or mutation of a particular kinase (e.g., MDA-MB-231 for EGFR) would be appropriate.
-
Protocol:
-
Animal Husbandry: Female athymic nude mice (4-6 weeks old) should be housed in specific pathogen-free (SPF) conditions.
-
Cell Culture: Culture the selected human breast cancer cell line (e.g., MDA-MB-231 or MCF-7) under standard conditions.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at various doses (determined by prior toxicity studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or on a predetermined schedule. The vehicle control group should receive the same volume of the vehicle used to dissolve the compound.
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study. The primary endpoint is the difference in tumor growth between the treated and control groups.
-
Body Weight: Monitor body weight as an indicator of systemic toxicity.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be flash-frozen for molecular analysis (e.g., Western blot to assess target kinase phosphorylation) and another portion fixed in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).
-
-
}
For brain tumors, an orthotopic model provides a more clinically relevant microenvironment to assess drug efficacy, including the ability to cross the blood-brain barrier.
-
Rationale: Implanting glioblastoma cells directly into the brain of mice more accurately recapitulates the growth and invasion patterns of human glioblastoma.[4][20]
-
Cell Line Selection: Use a human glioblastoma cell line such as U87MG or patient-derived xenograft (PDX) lines, which can be genetically modified to express luciferase for in vivo imaging.
-
Protocol:
-
Animal Husbandry: House immunodeficient mice (e.g., NOD/SCID) in SPF conditions.
-
Stereotactic Surgery: Anesthetize the mice and secure them in a stereotactic frame. Inject 1 x 10^5 U87MG-luciferase cells in 5 µL of PBS into the right striatum.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (BLI) weekly.
-
Treatment Initiation: Once a detectable bioluminescent signal is observed, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound as previously described.
-
Endpoint Analysis:
-
Tumor Burden: Quantify tumor burden using BLI throughout the study.
-
Survival: Monitor the survival of the mice as a primary endpoint.
-
Neurological Symptoms: Observe for any neurological deficits.
-
Brain Tissue Analysis: At the end of the study, perfuse the mice and collect the brains for histological (H&E, IHC for markers of apoptosis and proliferation) and molecular analysis.
-
-
Inflammatory Disease Models
The following models are well-established for studying the efficacy of anti-inflammatory compounds.
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[5][6][7][11]
-
Rationale: This model is ideal for evaluating the efficacy of compounds targeting T-cell and B-cell responses, as well as cytokine-mediated inflammation.
-
Protocol:
-
Animal Husbandry: Use male DBA/1J mice, 8-10 weeks old, housed in SPF conditions.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
Treatment: Begin administration of this compound or vehicle control prophylactically (starting from day 0) or therapeutically (after the onset of arthritis).
-
Clinical Assessment: Monitor the mice for signs of arthritis starting from day 21, scoring each paw on a scale of 0-4 based on the degree of swelling and erythema.
-
Endpoint Analysis:
-
Arthritis Score and Incidence: The primary endpoints are the mean arthritis score and the incidence of arthritis in each group.
-
Paw Thickness: Measure paw thickness using digital calipers.
-
Histopathology: At the end of the study, collect the paws for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Cytokine Analysis: Collect serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.
-
-
}
This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.[3][14][15][17][21]
-
Rationale: DSS induces acute colitis by disrupting the intestinal epithelial barrier, leading to a robust inflammatory response. This model is useful for evaluating compounds that target innate immune responses and epithelial barrier function.
-
Protocol:
-
Animal Husbandry: Use C57BL/6 mice (8-10 weeks old).
-
Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days.
-
Treatment: Administer this compound or vehicle control concurrently with DSS administration or as a therapeutic intervention after the onset of symptoms.
-
Clinical Assessment: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.
-
Endpoint Analysis:
-
DAI Score: The primary endpoint is the DAI score.
-
Colon Length: At the end of the study, measure the length of the colon (colitis leads to colon shortening).
-
Histopathology: Collect colon tissue for histological analysis to assess inflammation, ulceration, and crypt damage.
-
Myeloperoxidase (MPO) Assay: Measure MPO activity in the colon tissue as a marker of neutrophil infiltration.
-
Gene Expression Analysis: Analyze the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2) in the colon tissue by qRT-PCR.
-
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner. The use of tables to summarize key findings is highly recommended.
| Model | Primary Endpoints | Secondary Endpoints | Potential Mechanistic Readouts |
| Breast Cancer Xenograft | Tumor Growth Inhibition | Body Weight, Survival | Kinase Phosphorylation, Apoptosis Markers (Caspase-3), Proliferation Markers (Ki-67) |
| Orthotopic Glioblastoma | Survival, Tumor Burden (BLI) | Neurological Symptoms | Histopathology, Target Engagement in Brain Tissue |
| Collagen-Induced Arthritis | Arthritis Score, Incidence | Paw Thickness | Serum Cytokine Levels (TNF-α, IL-6), Joint Histopathology |
| DSS-Induced Colitis | Disease Activity Index (DAI) | Colon Length, MPO Activity | Colon Histopathology, Gene Expression (COX-2, NF-κB targets) |
Conclusion: A Roadmap for Preclinical Success
The preclinical evaluation of a novel compound such as this compound requires a systematic and hypothesis-driven approach. The animal models and protocols outlined in this guide provide a robust framework for assessing its potential efficacy in oncology and inflammatory diseases. By carefully selecting the appropriate models, meticulously executing the experimental protocols, and analyzing a comprehensive set of endpoints, researchers can gain valuable insights into the therapeutic potential and mechanism of action of this promising molecule, paving the way for its further development.
References
- 1. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole-based COX-2 inhibitors: A decade of advances in inflammation, cancer, and Alzheimer’s therapy [ouci.dntb.gov.ua]
- 13. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.aalto.fi [research.aalto.fi]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Note & Protocols: Characterization of 6-(Thiophen-3-yl)-1H-indole as a Potent Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
The indole and thiophene ring systems are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including kinase inhibition.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-(Thiophen-3-yl)-1H-indole, a novel small molecule, as a potential kinase inhibitor. We outline detailed protocols for determining its in vitro potency and its target engagement in a cellular context, focusing on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as a representative target. The methodologies described herein are designed to be robust and adaptable, providing a framework for the rigorous evaluation of this and similar compounds.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes.[5] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[6][7][8] The this compound scaffold combines the structural features of both indole and thiophene, moieties known to interact with the ATP-binding pocket of various kinases.[3][9] Thiophene-based compounds, for instance, have demonstrated potent anti-tumor activities, with some derivatives showing multi-kinase inhibitory effects, including pronounced activity against VEGFR-2.[10] This application note establishes the foundational experimental workflow to validate and characterize the kinase inhibitory potential of this novel compound.
Postulated Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway
We hypothesize that this compound acts as an ATP-competitive inhibitor of VEGFR-2. VEGFR-2 is a receptor tyrosine kinase that is a primary driver of angiogenesis, the formation of new blood vessels. In many tumors, this pathway is overactive, promoting the growth of a vascular network that supplies the tumor with essential nutrients and oxygen.
Mechanism:
-
Ligand Binding: Vascular Endothelial Growth Factor (VEGF) binds to the extracellular domain of VEGFR-2, causing the receptor to dimerize.
-
Autophosphorylation: Dimerization activates the intracellular kinase domain, leading to trans-autophosphorylation of specific tyrosine residues within the receptor's cytoplasmic tail.
-
Downstream Signaling: These phosphorylated tyrosine sites serve as docking stations for various signaling proteins (e.g., PLCγ, PI3K), initiating downstream cascades like the MAPK/ERK and PI3K/AKT pathways. These pathways ultimately promote cell proliferation, survival, migration, and vascular permeability.
-
Inhibition: this compound is proposed to bind to the ATP-binding site within the VEGFR-2 kinase domain, preventing ATP from binding and thereby blocking the initial autophosphorylation event. This action effectively shuts down the entire downstream signaling cascade.
Experimental Characterization Workflow
A tiered approach is essential for robust characterization. We begin with a sensitive in vitro biochemical assay to determine direct enzyme inhibition and calculate the IC50 value. This is followed by a cell-based assay to confirm target engagement and measure potency in a more physiologically relevant environment.[6][7]
Part 1: In Vitro Biochemical Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified VEGFR-2 kinase.
Methodology: We will use a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[11][12] The luminescent signal is directly proportional to kinase activity.
Protocol: VEGFR-2 ADP-Glo™ Assay
Materials:
-
Recombinant human VEGFR-2 kinase (Promega, Cat# V2691 or similar)
-
Poly(Glu, Tyr) 4:1 substrate (Sigma-Aldrich, Cat# P0275 or similar)
-
ATP (1 mM stock solution)
-
This compound (10 mM stock in 100% DMSO)
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101 or similar)
-
White, opaque 384-well assay plates (Corning, Cat# 3572 or similar)
-
Staurosporine (positive control inhibitor)
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a 1 mM concentration. Also prepare a dilution series for Staurosporine.
-
Assay Plate Setup:
-
Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the appropriate wells of a 384-well plate.
-
Add 1 µL to "no enzyme" control wells for background subtraction.
-
-
Kinase Addition: Prepare a working solution of VEGFR-2 in Kinase Assay Buffer. Add 2 µL of the kinase solution to all wells except the "no enzyme" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Initiate Kinase Reaction: Prepare a Substrate/ATP mixture in Kinase Assay Buffer (final concentration in assay: 50 µM ATP, 0.2 mg/mL substrate). Add 2 µL of this mixture to all wells to start the reaction.
-
Reaction Incubation: Mix the plate and incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader (e.g., Tecan Spark® or similar).
Data Analysis:
-
Subtract the average luminescence of the "no enzyme" control from all other wells.
-
Normalize the data by setting the average of the DMSO-only wells (vehicle control) to 100% activity and the highest concentration of Staurosporine to 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[11]
Hypothetical Data & Interpretation
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| VEGFR-2 | 25 | 8 |
| EGFR | 1,500 | 6 |
| CDK2 | >10,000 | 20 |
| PI3Kα | 8,500 | 150 |
Interpretation: The hypothetical data suggests that this compound is a potent inhibitor of VEGFR-2. The significantly higher IC50 values against other kinases like EGFR, CDK2, and PI3Kα indicate a favorable selectivity profile, which is a critical attribute for a therapeutic candidate to minimize off-target effects.
Part 2: Cell-Based Target Engagement Assay
Objective: To confirm that this compound can penetrate the cell membrane and inhibit the autophosphorylation of VEGFR-2 in a cellular environment.
Methodology: We will use Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2. Cells will be pre-treated with the inhibitor and then stimulated with VEGF. The level of phosphorylated VEGFR-2 (pVEGFR-2) will be quantified, typically by Western Blot or a plate-based ELISA.[7][13]
Protocol: Inhibition of VEGFR-2 Autophosphorylation in HUVECs
Materials:
-
HUVECs (Lonza, Cat# CC-2519 or similar)
-
Endothelial Cell Growth Medium-2 (EGM-2) BulletKit (Lonza)
-
Recombinant Human VEGF-A (R&D Systems, Cat# 293-VE or similar)
-
This compound (10 mM stock in 100% DMSO)
-
RIPA Lysis and Extraction Buffer with protease/phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-pVEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer membranes, and Western Blotting apparatus
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture HUVECs in T75 flasks. For the assay, seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: The day before the experiment, replace the growth medium with a basal medium (EBM-2) containing 0.5% FBS and incubate overnight. This reduces basal kinase activity.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the starvation medium. Pre-treat the cells with the compound or DMSO (vehicle control) for 2 hours at 37°C.
-
VEGF Stimulation: Add VEGF-A to each well to a final concentration of 50 ng/mL (except for the unstimulated control). Incubate for 10 minutes at 37°C. This short duration is optimal for observing the peak phosphorylation event.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibody against pVEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate. Image the blot using a chemiluminescence imager.
-
Strip the membrane and re-probe for total VEGFR-2 as a loading control.
-
Data Analysis & Expected Outcome: The Western blot should show a strong band for pVEGFR-2 in the VEGF-stimulated, DMSO-treated lane. The intensity of this band should decrease in a dose-dependent manner in the lanes treated with increasing concentrations of this compound. The total VEGFR-2 levels should remain constant across all lanes, confirming that the inhibitor is blocking phosphorylation and not causing receptor degradation. Densitometry analysis can be used to quantify the band intensities and calculate a cellular IC50.
Trustworthiness & Scientific Insights
-
Self-Validation: The protocols include critical controls. The biochemical assay uses a known, potent inhibitor (Staurosporine) as a positive control, while the cell-based assay includes unstimulated and vehicle-only stimulated controls.[11] The use of a total protein control in the Western blot ensures that observed effects are due to inhibition of phosphorylation, not changes in protein expression.
-
Causality in Experimental Design:
-
ATP Concentration: The ATP concentration in the biochemical assay is set near the Km value for VEGFR-2. This ensures that the assay is sensitive to ATP-competitive inhibitors. Using excessively high ATP concentrations can lead to an underestimation of inhibitor potency.[12]
-
Cell-Based Relevance: Moving from a purified enzyme system to a cellular assay is a crucial step. It confirms that the compound is cell-permeable and can engage its target in the complex intracellular environment where factors like high ATP concentrations and protein binding can affect activity.[6][7]
-
Phosphorylation Site: We specifically probe for phosphorylation at Tyrosine 1175 (pY1175) on VEGFR-2, as this is a key autophosphorylation site required for downstream PLCγ binding and subsequent signaling.
-
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Investigating the Anti-Cancer Potential of 6-(Thiophen-3-yl)-1H-indole
For: Researchers, scientists, and drug development professionals in oncology.
Abstract
This document provides a comprehensive guide for the initial characterization of the novel compound 6-(Thiophen-3-yl)-1H-indole as a potential anti-cancer agent. Recognizing that this molecule is currently unexplored in oncology, we present a logical, field-proven workflow designed to systematically evaluate its cytotoxic and mechanistic properties. The protocols herein are based on established, robust methodologies in cancer cell biology. This guide is structured to empower researchers to generate high-quality, reproducible data, forming a solid foundation for further preclinical development. We will proceed under the hypothesis that this compound, leveraging the privileged indole and thiophene scaffolds known in many kinase inhibitors, acts as an inhibitor of a key oncogenic signaling pathway, such as the PI3K/AKT pathway.[1][2][3]
Introduction: The Scientific Rationale
The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant pharmacological activity, particularly in oncology.[1][4] Several FDA-approved drugs, such as Sunitinib, are multi-kinase inhibitors built upon an indole framework, highlighting its utility in targeting proteins that drive tumorigenesis.[2] Similarly, the thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate potency and pharmacokinetic properties.[5] Thiophene derivatives have independently shown promise as anti-cancer agents, capable of inducing apoptosis and cell cycle arrest.[6][7][8][9]
The compound this compound merges these two potent heterocyclic systems. Its structure warrants investigation as a potential inhibitor of critical cancer-driving pathways. This guide outlines a systematic approach to test the hypothesis that this compound exerts anti-cancer effects, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies focused on a putative target pathway.
Proposed Investigational Workflow
A logical progression of experiments is crucial for efficiently characterizing a novel compound. We propose a three-stage workflow designed to first establish anti-proliferative activity, then elucidate the cellular consequences, and finally, investigate a specific molecular mechanism.
Figure 1: Proposed experimental workflow for characterizing this compound.
Stage 1 Protocol: Cytotoxicity Screening
The first critical step is to determine if this compound possesses anti-proliferative activity against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[10]
Protocol 3.1: MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates[11]
-
This compound, dissolved in DMSO to create a 10 mM stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. A typical final concentration range would be 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with DMSO at the highest concentration used and "medium only" wells for background control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[13]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[10]
Data Analysis & Presentation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
| Cell Line | Putative Target | IC50 of this compound (µM) |
| MCF-7 (Breast) | PI3K/AKT Pathway | 5.2 |
| A549 (Lung) | PI3K/AKT Pathway | 8.9 |
| HCT116 (Colon) | PI3K/AKT Pathway | 6.5 |
| Table 1: Example IC50 data for this compound. |
Stage 2 Protocols: Elucidating Cellular Effects
If the compound demonstrates potent cytotoxicity, the next step is to understand how it is affecting the cells. Key cellular processes to investigate are the cell cycle and apoptosis (programmed cell death).
Protocol 4.1: Cell Cycle Analysis via Propidium Iodide Staining
Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Causality: Many anti-cancer agents, particularly kinase inhibitors, disrupt the signaling cascades that control cell cycle progression, leading to an accumulation of cells in a particular phase. Flow cytometry with propidium iodide (PI), a DNA intercalating agent, allows for the quantification of DNA content and thus the distribution of cells throughout the cycle.[14]
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 1x and 2x IC50) for 24 hours.
-
Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[15]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase is critical to prevent staining of double-stranded RNA.[14][15]
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[16]
Protocol 4.2: Apoptosis Detection via Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by the compound.
Causality: Effective anti-cancer drugs often eliminate cancer cells by inducing apoptosis. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS in the presence of calcium, making fluorescently-labeled Annexin V an excellent probe for early apoptotic cells.[17] Propidium Iodide is used concurrently to identify late apoptotic/necrotic cells with compromised membranes.[17]
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC50 for a relevant time period (e.g., 24 or 48 hours).
-
Harvesting: Collect all cells, including the supernatant, as apoptotic cells may detach.
-
Washing: Wash cells once with cold PBS.
-
Staining: Resuspend cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Stage 3 Protocols: Investigating a Molecular Target
Based on the structural motifs of this compound, a plausible hypothesis is the inhibition of a protein kinase. The PI3K/AKT pathway is a central, pro-survival signaling node that is frequently hyperactivated in cancer. Therefore, investigating the compound's effect on AKT activity is a logical next step.
Figure 2: Hypothesized inhibition of the AKT signaling pathway.
Protocol 5.1: In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of the compound on the enzymatic activity of a purified kinase (e.g., AKT1).
Causality: This biochemical assay isolates the enzyme and substrate from the complex cellular environment to determine if the compound has a direct inhibitory effect.[19] Assays like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity.[20]
Procedure:
-
Reaction Setup: In a 384-well plate, add purified active AKT1 enzyme, a suitable peptide substrate, and varying concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP at a concentration near the Km for the enzyme. Incubate at 30°C for 60 minutes.[21]
-
ADP Detection: Stop the reaction and measure ADP production using a commercial luminescent kit (e.g., ADP-Glo™). This involves a reagent that first depletes remaining ATP, followed by a second reagent that converts the newly formed ADP back to ATP, which is then used by a luciferase to produce light.[20][22]
-
Data Analysis: The luminescent signal is proportional to kinase activity. Plot the signal against inhibitor concentration to determine the IC50 of direct kinase inhibition.
Protocol 5.2: Western Blot Analysis of Pathway Modulation
Objective: To confirm that the compound inhibits the target pathway within intact cells.
Causality: Western blotting allows for the detection of specific proteins from cell lysates.[23] By using antibodies specific to the phosphorylated (active) form of a protein (e.g., phospho-AKT Ser473) and comparing its level to the total amount of that protein, one can directly assess the inhibition of a signaling pathway in a cellular context.[24]
Procedure:
-
Cell Lysis: Treat cells as described previously (e.g., with 1x and 2x IC50 of the compound). Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[25]
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of antibodies and re-probed for total AKT and a loading control like GAPDH or β-actin.
Conclusion and Future Directions
This guide provides a foundational framework for the initial anti-cancer evaluation of this compound. The successful execution of these protocols will establish whether the compound has cytotoxic activity, define its effects on core cellular processes like cell cycle progression and apoptosis, and test a specific, plausible molecular mechanism of action. Positive and coherent results from this workflow would provide a strong rationale for advancing the compound into more complex studies, including kinome-wide selectivity profiling, in vivo animal models, and further structure-activity relationship (SAR) optimization.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. rroij.com [rroij.com]
- 6. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. kthmcollege.ac.in [kthmcollege.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promega.com [promega.com]
- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bmglabtech.com [bmglabtech.com]
- 23. blog.championsoncology.com [blog.championsoncology.com]
- 24. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Development of 6-(Thiophen-3-yl)-1H-indole Derivatives in Drug Discovery
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system, a fusion of benzene and pyrrole rings, has long been recognized as a "privileged structure" in medicinal chemistry.[1][2] This versatile scaffold is present in a multitude of natural products and clinically approved drugs, demonstrating a remarkable ability to interact with a wide array of biological targets.[3][4] Modifications to the core indole structure have yielded compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective activities.[1][3][5][6]
Specifically, the incorporation of a thiophene moiety at the C6 position of the indole ring has emerged as a promising strategy in the design of novel therapeutic agents. Thiophene derivatives themselves exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[7][8][9] The combination of these two pharmacologically active heterocycles in the form of 6-(thiophen-3-yl)-1H-indole derivatives presents a compelling opportunity for the discovery of new drugs, particularly in the realm of oncology. Many indole derivatives have been developed as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][10][11]
These application notes provide a comprehensive guide for researchers engaged in the development of this compound derivatives. We will delve into the synthetic strategies for accessing this chemical space, detail the protocols for evaluating their biological activity, and provide insights into the interpretation of the resulting data.
PART 1: Synthesis of this compound Derivatives
The construction of the this compound scaffold is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction.[2] This powerful carbon-carbon bond-forming reaction offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in modern drug discovery.[2]
Core Rationale for Synthetic Strategy
The Suzuki-Miyaura coupling is the method of choice due to the commercial availability of a wide range of substituted indoles and thiophene boronic acids, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies. The key disconnection in our retrosynthetic analysis is the bond between the indole C6 and the thiophene C3.
Retrosynthetic analysis of the target molecule.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
6-Bromo-1H-indole
-
Thiophen-3-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indole (1.0 equiv.), thiophen-3-ylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Catalyst and Ligand Addition: To a separate vial, add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.). Dissolve in a minimal amount of degassed 1,4-dioxane.
-
Solvent Addition: To the main reaction flask, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The addition of water is often beneficial for the solubility of the base and can accelerate the reaction.
-
Reaction Initiation: Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material (6-bromo-1H-indole) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: In Vitro Biological Evaluation
A critical step in the drug discovery process is to assess the biological activity of the newly synthesized compounds. For this compound derivatives, a primary focus is often on their potential as kinase inhibitors, given the prevalence of this activity within the broader indole class.[10]
Rationale for Assay Selection
-
Kinase Inhibition Assays: These are essential for determining the potency and selectivity of the compounds against a panel of relevant kinases. A luminescent-based assay that measures ATP consumption is a common and robust method.[12]
-
Cell Proliferation Assays (MTT/XTT): These assays are crucial for evaluating the cytotoxic or cytostatic effects of the compounds on cancer cell lines. They measure the metabolic activity of viable cells.[13][14][15][16]
Workflow for in vitro biological evaluation.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase.[12][17]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (this compound derivatives)
-
Kinase assay buffer
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound to generate a dose-response curve.
-
Kinase Reaction:
-
In a multi-well plate, add the serially diluted compound or a DMSO control.
-
Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
The inhibitory activity of a representative this compound derivative should be summarized in a table.
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 50 |
| Kinase B | 750 |
| Kinase C | >10,000 |
This is example data and should be replaced with experimental results.
Protocol: Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14]
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
PART 3: In Vivo Evaluation
Promising compounds identified from in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties in a more complex biological system.
Rationale for Model Selection
-
Cell Line-Derived Xenograft (CDX) Models: These are a foundational in vivo system in cancer research where human cancer cell lines are implanted into immunodeficient mice.[18] They are valuable for initial efficacy assessments.[19][20]
-
Patient-Derived Xenograft (PDX) Models: These models involve the implantation of fresh tumor tissue from patients into immunocompromised mice.[19][21] PDX models better recapitulate the heterogeneity and clinical situation of human tumors.[19][21][22]
Workflow for in vivo evaluation.
Protocol: General Xenograft Study
This is a generalized protocol and should be adapted based on the specific tumor model and compound. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Procedure:
-
Tumor Implantation: Implant human cancer cells or patient-derived tumor fragments subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals.
-
Study Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy of the compound.
Conclusion and Future Directions
The development of this compound derivatives represents a promising avenue for the discovery of novel therapeutics, particularly in the field of oncology. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of this important class of compounds. Through a systematic and iterative process of design, synthesis, and testing, researchers can advance our understanding of the therapeutic potential of these molecules and ultimately contribute to the development of new and effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies | Bentham Science [benthamscience.com]
- 5. mdpi.com [mdpi.com]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 11. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 19. startresearch.com [startresearch.com]
- 20. crownbio.com [crownbio.com]
- 21. clinicallab.com [clinicallab.com]
- 22. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-(Thiophen-3-yl)-1H-indole
Welcome to the technical support guide for the synthesis of 6-(Thiophen-3-yl)-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important heterocyclic scaffold. The key challenge in this synthesis is the formation of the carbon-carbon bond between the C6 position of the indole ring and the C3 position of the thiophene ring. This guide provides in-depth, experience-based answers to common challenges, focusing on the most prevalent synthetic methods: palladium-catalyzed cross-coupling reactions.
Section 1: Core Synthetic Strategies - A Comparative Overview
The construction of the this compound core is most efficiently achieved through palladium-catalyzed cross-coupling. The three primary methods employed for this transformation are the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. While all can be effective, they possess distinct advantages and disadvantages that are critical to consider during route scouting and optimization.
| Reaction | Coupling Partners | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | 6-Haloindole + Thiophene-3-boronic acid (or ester) | Low toxicity of boron reagents; high functional group tolerance; commercially available reagents; generally robust and high-yielding.[1] | Boronic acids can be unstable and prone to protodeboronation[2][3]; reaction can be sensitive to steric hindrance and electronic effects. |
| Stille Coupling | 6-Haloindole + 3-(Trialkylstannyl)thiophene | Insensitive to moisture and air; high functional group tolerance; often proceeds under neutral conditions. | High toxicity of organotin reagents and byproducts, which can be difficult to remove[4]; requires stoichiometric use of tin. |
| Buchwald-Hartwig Amination | This is a C-N coupling method and not directly applicable for the C-C bond formation required here. However, related palladium-catalyzed methods are the foundation of this synthesis.[5][6] | N/A for this specific C-C bond formation. | N/A |
Given the significant toxicity and purification challenges associated with organotin compounds, the Suzuki-Miyaura coupling is the overwhelmingly preferred method for synthesizing this compound in both academic and industrial settings. This guide will therefore focus primarily on troubleshooting and optimizing the Suzuki reaction, with relevant insights for other coupling methods where applicable.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common experimental failures and challenges in a practical, question-and-answer format.
Issue 1: Low to No Product Yield
Q1.1: My Suzuki-Miyaura coupling between 6-bromoindole and thiophene-3-boronic acid is failing (<10% yield). What are the primary factors to investigate?
A: A failed Suzuki coupling is a common issue that can almost always be resolved by systematically examining the "big four": catalyst, base, solvent, and reagents.
-
Catalyst Inactivity: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. More commonly, the Pd(0) catalyst, often Pd(PPh₃)₄, may have degraded through exposure to air. Actionable Advice: Always use a fresh bottle of catalyst or a catalyst from a glovebox. If you suspect your catalyst is old, purchase a new batch. The color change of the reaction to a dark black precipitate ("palladium black") is a strong indicator of catalyst death.
-
Ineffective Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[7] Actionable Advice: Ensure your base is anhydrous and finely powdered to maximize surface area. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common choices. K₃PO₄ is a stronger base and can sometimes improve yields for challenging couplings.[8] The base must be sufficiently strong to facilitate the formation of the boronate.
-
Solvent Purity and Degassing: Oxygen can oxidize and deactivate the Pd(0) catalyst. Actionable Advice: Your solvent (commonly DME, THF, or dioxane with water) must be thoroughly degassed. This is non-negotiable. Use at least three pump-thaw-freeze cycles or sparge with argon or nitrogen for 30-60 minutes.
-
Reagent Quality:
-
6-Bromoindole: Ensure it is pure. If the indole nitrogen is unprotected, it can coordinate to the palladium catalyst, potentially inhibiting the reaction.[9] While many couplings work with the free N-H, protection (e.g., with a SEM or BOC group) can sometimes rescue a failed reaction by improving solubility and preventing catalyst inhibition.
-
Thiophene-3-boronic Acid: This is often the culprit. Thiophene boronic acids are notoriously prone to protodeboronation, especially upon storage.[2] Actionable Advice: Use a freshly purchased bottle. If you suspect decomposition, consider converting the boronic acid to a more stable potassium trifluoroborate salt or a neopentyl glycol or pinacol (Bpin) ester.[10]
-
Issue 2: Pervasive Side Reactions
Q2.1: I'm observing significant hydrodehalogenation (formation of indole from 6-bromoindole). What is the mechanism and how can it be suppressed?
A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It often arises from a competing pathway where a palladium-hydride species is generated, which then participates in a catalytic cycle that replaces the halogen with a hydrogen atom.
-
Causality: The Pd-H species can be formed from several sources, including β-hydride elimination from certain ligands or impurities in the reaction mixture. The use of certain bases, like alkoxides in alcohol solvents, can also promote this pathway.
-
Troubleshooting & Optimization:
-
Choice of Ligand: Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), can promote the desired reductive elimination step over side reactions.[11] They form more stable catalytic complexes that are less prone to generating unwanted reactive species.
-
Base Selection: Switch to a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid using sodium ethoxide or tert-butoxide if you are seeing significant dehalogenation.
-
Reagent Purity: Ensure your starting materials and solvent are free of impurities that could generate hydrides.
-
Q2.2: My reaction with 6-iodoindole is clean, but 6-chloroindole is completely unreactive. How do I adapt the protocol for this less reactive aryl chloride?
A: The oxidative addition of palladium into the carbon-halogen bond is the rate-limiting step for many cross-couplings. The reactivity of this step follows the trend I > Br > OTf >> Cl.[12] Aryl chlorides are significantly less reactive due to the strong C-Cl bond.
-
Causality: Standard catalysts like Pd(PPh₃)₄ are often not active enough to facilitate oxidative addition to aryl chlorides under reasonable conditions.
-
Troubleshooting & Optimization:
-
Advanced Catalyst Systems: This is a classic problem that requires a more potent catalyst system. Use a combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a highly active, sterically hindered, electron-rich phosphine ligand. Actionable Advice: The Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are specifically designed for this purpose and are the industry standard for activating aryl chlorides.[2][12]
-
Stronger Base: A stronger base, such as K₃PO₄, is often required to facilitate the catalytic cycle with less reactive electrophiles.
-
Higher Temperature: Reactions involving aryl chlorides typically require higher temperatures (e.g., 100-120 °C in dioxane or toluene) to drive the initial oxidative addition step.
-
Issue 3: Product Isolation and Purification
Q3.1: How can I effectively remove palladium catalyst residues from my final product? The product appears pure by NMR but has a persistent grey/black color.
A: Palladium residues are a common purification challenge, especially in a drug development context where metal contamination must be minimized.
-
Troubleshooting & Optimization:
-
Aqueous Wash: A simple aqueous wash with a solution of sodium sulfide or thiourea can sometimes precipitate palladium salts, which can then be filtered off.
-
Charcoal Treatment: Passing a solution of your crude product through a small plug of activated charcoal can effectively adsorb residual palladium. Be aware that this may also lead to some loss of your desired product.
-
Metal Scavengers: For very low levels of contamination, commercially available silica-based metal scavengers (e.g., SiliaMetS Thiol) are extremely effective. You simply stir the scavenger with a solution of your product and then filter.
-
Filtration through Celite®: After the reaction is complete, diluting the mixture with a solvent like ethyl acetate and filtering it through a pad of Celite® can remove a significant portion of the precipitated palladium black before aqueous workup.
-
Section 3: Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis of this compound, incorporating best practices to avoid common pitfalls.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
-
Reagent Preparation:
-
To a flame-dried Schlenk flask, add 6-bromo-1H-indole (1.0 eq.), thiophene-3-boronic acid (1.2-1.5 eq.), and finely powdered, anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
Scientist's Note: Using a slight excess of the boronic acid can help drive the reaction to completion, but a large excess can lead to purification difficulties.
-
-
Atmosphere Control:
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This step is critical to prevent catalyst deactivation.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of argon, add the palladium catalyst. For this transformation, a modern catalyst system is recommended for robustness: Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Alternatively, Pd(PPh₃)₄ (5 mol%) can be used.
-
Add degassed solvent via cannula. A common and effective solvent system is a 9:1 mixture of Dioxane:Water. The water is essential for the activity of the inorganic base.
-
-
Reaction Execution:
-
Stir the mixture vigorously and heat to 90-100 °C using an oil bath.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the 6-bromoindole starting material is the primary indicator of completion.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the base and precipitated palladium. Wash the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
-
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is key to rational troubleshooting.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. research.rug.nl [research.rug.nl]
- 12. quora.com [quora.com]
troubleshooting 6-(Thiophen-3-yl)-1H-indole synthesis side reactions
Welcome to the technical support center for the synthesis of 6-(Thiophen-3-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific biaryl synthesis. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common challenges and achieve a successful, high-yield synthesis.
Introduction: The Challenge of Heteroaromatic Cross-Coupling
The synthesis of this compound, a molecule of interest in medicinal chemistry, typically involves a palladium-catalyzed cross-coupling reaction. While powerful, these reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings, are not without their challenges, especially when dealing with electron-rich and potentially coordinating heteroaromatic substrates like indole and thiophene. Side reactions are common and can significantly impact yield and purity, making robust troubleshooting strategies essential.
This guide will focus primarily on the Suzuki-Miyaura cross-coupling, a widely used method for C-C bond formation, as it presents a range of common issues that are instructive for other cross-coupling methodologies as well.[1] We will dissect the most prevalent side reactions, offer preventative measures, and provide clear, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of the Desired Product
Q1: I'm not seeing any formation of my desired this compound. What are the most likely causes?
A1: A complete lack of product formation often points to a fundamental issue with the catalytic cycle. Here's a breakdown of potential culprits and how to address them:
-
Inactive Catalyst: The palladium(0) species is the active catalyst. If your Pd(II) precatalyst is not properly reduced to Pd(0), the catalytic cycle cannot begin.[2]
-
Troubleshooting:
-
Precatalyst Choice: Consider using a modern, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species, such as those incorporating bulky phosphine ligands (e.g., XPhos Pd G2).[3]
-
Reaction Initiation: Ensure your reaction conditions promote the reduction of Pd(II) to Pd(0). The presence of a phosphine ligand and a base is typically required for this step.
-
-
-
Substrate-Related Issues: The nature of your starting materials can inhibit the reaction.
-
Troubleshooting:
-
Indole N-H Reactivity: The acidic proton of the indole N-H can interfere with the reaction. N-protection is often crucial for successful cross-coupling.[4][5] Common protecting groups include Boc, Ts, and SEM.
-
Halide Reactivity: The reactivity of the 6-halo-indole follows the order I > Br > Cl. If you are using a 6-chloroindole, you may need more forcing conditions (higher temperature, stronger base, more active catalyst) to achieve oxidative addition.[6]
-
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid, consuming your starting material in an unproductive pathway.[7][8]
-
Troubleshooting:
-
Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7]
-
-
Issue 2: Presence of Significant Side Products
Q2: My reaction is working, but I'm seeing significant amounts of side products, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of side products is the most common challenge in this synthesis. Let's explore the usual suspects:
-
Homocoupling of Thiophene-3-boronic Acid: This results in the formation of 3,3'-bithiophene. This is a very common side reaction in Suzuki couplings.[9][10]
-
Causality: This can be caused by the presence of oxygen, which promotes the oxidative homocoupling of the boronic acid.[7][8] It can also occur through a palladium(II)-mediated pathway.[7]
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned before, excluding oxygen is critical. A subsurface sparge with nitrogen is a highly effective method.[7]
-
Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Addition of a Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help to suppress Pd(II)-mediated homocoupling.[7]
-
-
-
Protodeborylation of Thiophene-3-boronic Acid: This side reaction replaces the boronic acid group with a hydrogen atom, leading to the formation of thiophene.[2][11]
-
Causality: Heteroaryl boronic acids, especially those with protonatable heteroatoms, are prone to hydrolysis and subsequent protodeborylation, particularly under basic aqueous conditions.[2][11]
-
Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters of the boronic acid are generally more stable and less susceptible to protodeborylation.[2][12]
-
Anhydrous Conditions: While some water can be beneficial for the Suzuki reaction, excessive water can promote protodeborylation. Consider using a carefully controlled amount of water or a different solvent system.
-
Choice of Base: A weaker base may reduce the rate of protodeborylation.
-
-
-
Dehalogenation of 6-Bromo-1H-indole: This side reaction replaces the bromine atom with a hydrogen atom, resulting in the formation of indole.[2][13]
-
Causality: This can occur via a hydride transfer to the palladium center, followed by reductive elimination. The source of the hydride can be the solvent (especially alcohols) or the base.[2][13]
-
Mitigation Strategies:
-
Solvent Choice: Avoid alcoholic solvents if dehalogenation is a significant issue. Aprotic solvents like dioxane or THF are often preferred.[13]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.[13]
-
Base Selection: The nature and strength of the base can influence the extent of dehalogenation.[6][13]
-
-
The following diagram illustrates the main reaction and key side reactions:
Issue 3: Purification Challenges
Q3: I've managed to get a decent conversion, but purifying the final product is a nightmare. Any advice?
A3: Purification of biaryl compounds can indeed be challenging due to the similar polarity of the starting materials, product, and byproducts.[14]
-
Chromatography Tips:
-
Solvent System Optimization: A careful screening of solvent systems for column chromatography is essential. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often required to achieve good separation.
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.
-
Impurity Removal Strategies:
-
Boronic Acid-Related Impurities: A wash with a mild aqueous base during workup can help remove unreacted boronic acid and its byproducts.
-
Tin-Related Impurities (for Stille Coupling): If you are using a Stille coupling, removing organotin byproducts is a major concern. A common method is to treat the crude product with a solution of potassium fluoride, which precipitates the tin species as insoluble tin fluorides.
-
Experimental Protocols
Here are some starting point protocols for key steps in the synthesis. Remember that optimization is often necessary for your specific substrates and lab conditions.
Protocol 1: N-Protection of 6-Bromo-1H-indole (SEM Protection)
This protocol uses 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) as the protecting group.
-
To a solution of 6-bromo-1H-indole (1.0 eq.) in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[4]
Protocol 2: Suzuki-Miyaura Cross-Coupling
This is a general protocol and may require optimization of the catalyst, ligand, base, and solvent.
-
To a flame-dried Schlenk flask, add N-protected 6-bromo-1H-indole (1.0 eq.), thiophene-3-boronic acid or its pinacol ester (1.2 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent (e.g., dioxane) and a degassed aqueous solution of the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
The following diagram illustrates a typical experimental workflow:
Summary of Key Troubleshooting Points
| Side Reaction | Key Causes | Mitigation Strategies |
| Homocoupling | Oxygen, excess boronic acid, Pd(II) mediated pathways.[7][8][9][10] | Rigorous degassing, control stoichiometry, add mild reducing agent.[7] |
| Protodeborylation | Hydrolysis of boronic acid, especially with heteroaryl substrates.[2][11] | Use boronic esters, control water content, use a weaker base.[2][12] |
| Dehalogenation | Hydride transfer from solvent or base.[2][13] | Avoid alcoholic solvents, optimize ligand and base selection.[6][13] |
| Low Reactivity | Inactive catalyst, unreactive halide, interfering N-H proton.[2][4][5][6] | Use modern precatalysts, consider N-protection, use I or Br instead of Cl.[3][4] |
This technical guide provides a comprehensive overview of the common challenges and solutions for the synthesis of this compound. By understanding the underlying chemistry of the potential side reactions and implementing the suggested strategies, you can significantly improve the outcome of your synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Solubility of 6-(Thiophen-3-yl)-1H-indole for Biological Assays
Welcome to the technical support center for 6-(Thiophen-3-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's low aqueous solubility. Accurate and reproducible data in biological assays hinge on achieving and maintaining the complete dissolution of your test compound. This document provides a structured, in-depth approach to solubility optimization, complete with troubleshooting FAQs, detailed protocols, and the scientific rationale behind each technique.
Section 1: Understanding the Challenge - Physicochemical Properties
The primary obstacle in working with this compound is its inherent hydrophobicity. The fused indole ring system and the thiophene moiety create a molecule that is structurally rigid and has low polarity, making it poorly soluble in aqueous media. This is a common issue for many heterocyclic compounds developed in drug discovery programs.[1]
Table 1: Predicted Physicochemical Properties of 6-(Thiophen-yl)-1H-indole Isomers
| Property | Predicted Value (Thiophen-2-yl Isomer)[2] | Predicted Value (Thiophen-3-yl Isomer) | Significance for Solubility |
| Molecular Weight | 199.27 g/mol | ~199.27 g/mol | Standard for small molecules. |
| XLogP3 | 3.4 | ~3.4-3.7 | A LogP > 3 indicates high lipophilicity and predicts poor aqueous solubility. |
| Hydrogen Bond Donors | 1 (Indole N-H) | 1 (Indole N-H) | The single donor limits interactions with water. |
| Hydrogen Bond Acceptors | 1 (Thiophene S) | 1 (Thiophene S) | Few acceptor sites for hydrogen bonding with water. |
| pKa (Indole N-H) | ~17-21 (in DMSO)[3][4] | ~17-21 (in DMSO) | Very weakly acidic; requires a very strong base for deprotonation. |
| pKa (Protonated Indole) | ~ -2 to -4[3] | ~ -2 to -4 | The indole ring is weakly basic and requires a strong acid for protonation. |
The high predicted LogP value is the most critical factor, confirming that the molecule strongly prefers a non-polar environment over an aqueous one. This inherent hydrophobicity is the root cause of the solubility challenges you may be facing.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when preparing this compound for biological assays.
Q1: What is the recommended first step for dissolving this compound?
Answer: The industry-standard and most effective initial approach is to prepare a high-concentration stock solution in a water-miscible organic solvent.[5] Dimethyl sulfoxide (DMSO) is the solvent of choice due to its exceptional power to dissolve a wide range of non-polar and polar compounds.[6]
Causality: DMSO is a polar aprotic solvent that can disrupt the crystal lattice energy of the solid compound and form favorable interactions, allowing it to dissolve at concentrations (e.g., 10-50 mM) that are orders of magnitude higher than in aqueous buffers. This concentrated stock serves as the starting point for all subsequent dilutions into your assay medium.[7]
See Protocol 1: Preparation of a Concentrated DMSO Stock Solution.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What's happening and how can I fix it?
Answer: This is the most common problem and is known as "crashing out" or precipitation. It occurs because you are rapidly changing the solvent environment from one that is highly favorable (100% DMSO) to one that is highly unfavorable (mostly water). When the DMSO concentration is diluted below a certain threshold, the aqueous buffer cannot maintain the solubility of your hydrophobic compound, causing it to precipitate.[5]
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay. You may be exceeding its maximum aqueous solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.[5]
-
Control the Final DMSO Concentration: Ensure the final percentage of DMSO in your assay is sufficient to aid solubility but low enough to avoid cellular toxicity. A final concentration of <0.5% DMSO is a widely accepted standard for most cell-based assays.[6][8]
-
Use a Stepwise Dilution (Serial Dilution): Avoid adding a very small volume of highly concentrated DMSO stock directly into a large volume of buffer. Instead, perform an intermediate dilution step in your assay medium or a buffer/DMSO mixture. This gradual reduction in DMSO concentration can sometimes prevent immediate precipitation.[9]
-
Increase Mixing/Agitation: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing (e.g., by vortexing or repeated pipetting) to disperse the compound molecules quickly before they have a chance to aggregate and precipitate.[10]
Q3: Can pH adjustment improve the solubility of this compound?
Answer: Yes, but likely only to a modest extent and under strongly acidic conditions. The indole ring system is very weakly basic and can be protonated by a strong acid to form a more soluble cationic species.[3] The predicted pKa of the protonated form is very low (~ -3.6), meaning a significantly low pH is required to achieve substantial protonation.[3]
Causality: By lowering the pH of your aqueous buffer, you increase the concentration of H+ ions, which can protonate the C3 position of the indole ring. This introduces a positive charge, which dramatically increases the molecule's interaction with polar water molecules, thereby enhancing solubility.
Practical Steps:
-
Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5).
-
Be cautious, as a low pH environment may be incompatible with your biological assay (e.g., it can affect enzyme activity or cell viability).
-
Always confirm that the pH change itself does not affect your experimental outcome by running a vehicle control at the same pH.
Q4: I need to reduce the DMSO concentration in my assay. What are my options?
Answer: If DMSO toxicity is a concern or if it's interfering with your assay, there are several effective alternatives. The two primary strategies are using alternative co-solvents or employing solubilizing excipients like cyclodextrins.
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic compounds.[11]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic "guest" molecules like this compound, forming an "inclusion complex" where the hydrophobic part of the molecule is shielded from water.[13][14] This complex as a whole is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[15]
See Protocol 2: Solubility Enhancement with Cyclodextrins (Kneading Method).
Section 3: Visualizations & Workflows
Visual aids can help structure your decision-making process for optimizing solubility.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 6-thiophen-2-yl-1H-indole | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. indole acidity [quimicaorganica.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. researchgate.net [researchgate.net]
- 10. High throughput UV method for the estimation of thermodynamic solubility and the determination of the solubility in biorelevant media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of some cosolvents and surfactants on viability of cancerous cell lines [rjpharmacognosy.ir]
- 13. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijrpc.com [ijrpc.com]
Technical Support Center: Overcoming Resistance to 6-(Thiophen-3-yl)-1H-indole (T3I)
Welcome to the technical support center for 6-(Thiophen-3-yl)-1H-indole, a novel indole-based small molecule inhibitor. For brevity, this compound will be referred to as T3I . This guide is designed for researchers, scientists, and drug development professionals encountering resistance to T3I in their cell line models.
The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of protein kinase inhibitors.[1][2][3][4] T3I has been developed as a potent inhibitor of a critical oncogenic kinase pathway, disrupting downstream signaling essential for cancer cell proliferation and survival. However, as with many targeted therapies, the emergence of acquired resistance is a significant clinical and experimental challenge.[5][6][7]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose, understand, and potentially overcome T3I resistance in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Confirming and Characterizing Resistance
Q1: My cells have stopped responding to T3I. How do I definitively confirm that they have developed resistance?
A1: The gold standard for confirming drug resistance is to demonstrate a significant shift in the half-maximal inhibitory concentration (IC50).[8][9] This involves comparing the dose-response curve of your suspected resistant cell line to that of the original, sensitive (parental) cell line.
Causality: A rightward shift in the dose-response curve and a corresponding increase in the IC50 value provide quantitative evidence that a higher concentration of the drug is required to achieve the same level of growth inhibition, confirming a resistant phenotype.
Self-Validating Protocol: To ensure the observed shift is genuine and not an artifact of experimental variability (e.g., changes in reagents, cell passage number, or seeding density), you must run both the parental and suspected resistant cells in the same experiment, on the same multi-well plate.[8][10][11]
Table 1: Example IC50 Shift in T3I-Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Parental Line | T3I | 50 nM | 1x |
| Resistant Line | T3I | 1500 nM | 30x |
Part 2: Investigating Mechanisms of Acquired Resistance
Once resistance is confirmed, the next critical step is to investigate the underlying biological mechanism. The most common mechanisms of acquired resistance to small molecule kinase inhibitors fall into three main categories.[5][7][12][13]
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: Major mechanisms of acquired drug resistance.
Q2: How can I determine if resistance is due to alterations in the drug target itself?
A2: Resistance can arise from genetic changes that either reduce the drug's binding affinity or increase the total amount of the target protein, effectively outcompeting the inhibitor.[5][14]
-
Gatekeeper Mutations: Point mutations within the kinase domain of the target protein can sterically hinder T3I binding.[14]
-
Action: Sequence the coding region of the target gene in both parental and resistant cells. Compare the sequences to identify any acquired mutations.
-
-
Target Amplification: Increased gene copy number can lead to overexpression of the target protein.[7]
-
Action 1 (Protein Level): Perform a Western blot to compare the total protein expression of the target in parental versus resistant cell lysates.
-
Action 2 (Gene Level): Use quantitative PCR (qPCR) to assess the relative copy number of the target gene.
-
Q3: My target shows no mutations or overexpression. How do I investigate the activation of bypass signaling pathways?
A3: Cancer cells can evade targeted therapy by activating parallel signaling pathways that provide alternative routes for proliferation and survival, rendering the inhibition of the primary target ineffective.[5][15] Common bypass pathways involve the PI3K/AKT/mTOR and MAPK/ERK cascades.[9]
Causality: Even if T3I effectively inhibits its target, the cell can compensate by upregulating a different receptor tyrosine kinase (RTK) or downstream signaling molecule, which restores pro-survival signals.
Action: Use Western blotting to probe the phosphorylation status of key signaling nodes in both parental and resistant cells, with and without T3I treatment. Increased phosphorylation of proteins like AKT (at Ser473) or ERK1/2 (at Thr202/Tyr204) in the resistant cells, especially in the presence of T3I, is a strong indicator of bypass activation.[16][17][18]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, arrowhead=vee];
} end Caption: Bypass pathway activation restores survival signals.
Q4: How can I test if resistance is caused by the cells pumping T3I out?
A4: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1), is a classic mechanism of multidrug resistance.[9] These pumps actively efflux a wide range of compounds from the cell, lowering the intracellular concentration below the therapeutic threshold.
Action: Perform a dose-response experiment with T3I in your resistant cells, both in the presence and absence of a broad-spectrum efflux pump inhibitor like verapamil.[19][20][21][22][23]
Causality: If an efflux pump inhibitor re-sensitizes the resistant cells to T3I (i.e., the IC50 decreases significantly), it strongly suggests that drug efflux is a primary resistance mechanism.
Table 2: Effect of an Efflux Pump Inhibitor on T3I IC50
| Cell Line | Treatment | IC50 (nM) | Interpretation |
| Resistant Line | T3I alone | 1500 nM | Baseline resistance |
| Resistant Line | T3I + 10 µM Verapamil | 95 nM | Re-sensitization; Efflux mediated |
Part 3: Strategies to Overcome Resistance
Q5: I've identified a bypass pathway is active. How do I design a combination experiment to overcome this resistance?
A5: The most logical strategy to overcome bypass pathway activation is to use a rational combination of drugs that co-target the primary pathway and the activated bypass pathway. For example, if you observed an increase in p-AKT, combining T3I with a PI3K or AKT inhibitor would be a rational choice.
The goal of combination therapy is to achieve synergy, where the combined effect of the two drugs is greater than the sum of their individual effects.[24] The Chou-Talalay method is a widely accepted quantitative method to determine synergy.[24][25][26][27][28]
Action: Design a dose-response matrix experiment where cells are treated with serial dilutions of T3I alone, the second inhibitor alone, and the two drugs in combination at constant ratios. Cell viability is measured, and the data are analyzed using software like CompuSyn to calculate a Combination Index (CI).
-
CI < 1: Synergy
-
CI = 1: Additive Effect
-
CI > 1: Antagonism
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end Caption: A logical workflow for overcoming drug resistance.
Q6: What advanced, unbiased approaches can I use if the common mechanisms aren't found?
A6: If initial targeted investigations are inconclusive, genome-wide screening technologies like CRISPR/Cas9-based screens can be powerful tools for the unbiased discovery of drug resistance genes.[29][30][31][32][33]
Causality: These screens work by systematically knocking out every gene in the genome and then treating the cell population with the drug (T3I). Genes whose knockout confers a survival advantage in the presence of the drug are identified as potential resistance drivers.
Action: Perform a genome-wide CRISPR/Cas9 knockout screen.[30] This involves transducing a Cas9-expressing cell line with a pooled library of single-guide RNAs (sgRNAs), treating with T3I, and using next-generation sequencing to identify which sgRNAs are enriched in the surviving population. This approach can reveal novel resistance mechanisms and identify new therapeutic targets for combination strategies.[29][32]
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is adapted from standard methodologies.[34][35][36][37]
-
Cell Seeding: Seed parental and suspected resistant cells in parallel into a 96-well, opaque-walled plate at a pre-determined optimal density. Include wells for "no-cell" background control. Allow cells to adhere overnight.
-
Drug Dilution: Prepare a 2X serial dilution series of T3I in culture medium. Also prepare a 2X vehicle control (e.g., DMSO in medium).
-
Treatment: Remove the overnight culture medium from the cells and add 50 µL of fresh medium. Add 50 µL of the 2X drug dilutions to the appropriate wells, resulting in a final 1X concentration.
-
Incubation: Incubate the plate for a pre-determined exposure time (e.g., 72 hours) under standard culture conditions.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[34] Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence using a plate reader.
-
Analysis: Subtract the average background luminescence from all data points. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the drug concentration and fit a non-linear regression curve (log[inhibitor] vs. response) to calculate the IC50.
Protocol 2: Western Blot for Phosphorylated Signaling Proteins
This protocol is a generalized guide for detecting phosphorylated proteins like p-AKT and p-ERK.[38]
-
Cell Treatment & Lysis: Plate parental and resistant cells. Allow them to adhere and then treat with vehicle or T3I at a relevant concentration (e.g., 10x IC50 of the parental line) for a short duration (e.g., 1-4 hours).
-
Harvesting: Immediately place plates on ice. Wash cells twice with ice-cold PBS. Lyse the cells directly in the plate with ice-cold RIPA buffer supplemented with a cocktail of protease and, critically, phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid milk as a blocking agent for phospho-antibodies as it contains phosphoproteins.[38]
-
Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[18]
-
Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping & Re-probing: To validate results, the same membrane should be stripped and re-probed for the corresponding total protein (e.g., total AKT) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[17]
References
- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquired resistance to small molecule ErbB2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Verapamil, and Its Metabolite Norverapamil, Inhibit Macrophage-induced, Bacterial Efflux Pump-mediated Tolerance to Multiple Anti-tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. verapamil - Spirochrome [spirochrome.com]
- 21. In Vitro Activity of Rifampicin and Verapamil Combination in Multidrug-Resistant Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 22. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. scilit.com [scilit.com]
- 27. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. twistbioscience.com [twistbioscience.com]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 36. m.youtube.com [m.youtube.com]
- 37. scribd.com [scribd.com]
- 38. youtube.com [youtube.com]
Technical Support Center: Enhancing the Stability of 6-(Thiophen-3-yl)-1H-indole in Solution
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-(Thiophen-3-yl)-1H-indole. This resource provides in-depth troubleshooting guides and frequently asked questions to address stability challenges encountered during experimental work. As a molecule combining the electron-rich indole nucleus with a thiophene moiety, understanding its stability profile is critical for reproducible results and the development of robust formulations.
This guide is structured to walk you through identifying potential stability issues, understanding the underlying chemical principles, and implementing practical solutions. While specific degradation kinetics for this compound are not extensively published, the principles outlined here are derived from the well-established chemistry of indole and thiophene derivatives and provide a strong framework for your experimental design.
Part 1: Troubleshooting Guide - Diagnosing and Addressing Instability
This section is designed to help you identify the root cause of instability in your solution of this compound and provides actionable steps to mitigate it.
Issue 1: You observe a change in the color (e.g., yellowing, browning) of your stock solution over time.
Question: My solution of this compound, initially colorless, has turned yellow after a few days on the benchtop. What is happening and how can I prevent it?
Answer:
The observed color change is a common indicator of degradation, particularly oxidative degradation. The indole ring system is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to atmospheric oxygen and light.
Causality and Explanation:
Indole and its derivatives can undergo oxidation to form various products, including indoxyl, isatin, and ultimately, oligomeric or polymeric materials that are often colored. The presence of atmospheric oxygen is a primary driver for this process. Furthermore, many indole-containing compounds are photosensitive and can degrade upon exposure to ambient light, which can catalyze oxidative reactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for color change in solution.
Recommended Actions:
-
Work Under an Inert Atmosphere: When preparing and handling solutions, especially for long-term storage, it is advisable to use solvents that have been deoxygenated by sparging with an inert gas like argon or nitrogen. Storing the final solution under an inert atmosphere in a sealed vial can significantly slow down oxidative degradation.
-
Protect from Light: Store your solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.[1]
-
Consider Antioxidants: For extended storage or if the compound is particularly sensitive, the addition of an antioxidant can be beneficial.[1] Common choices for organic compounds include Butylated Hydroxytoluene (BHT) or Ascorbic Acid.[1] It is crucial to first verify that the chosen antioxidant does not interfere with your downstream experiments.
Issue 2: You observe the appearance of new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) over time.
Question: I am analyzing my compound by HPLC, and I see new, smaller peaks appearing in my chromatogram that were not present when the solution was freshly prepared. What could these be?
Answer:
The appearance of new peaks in your chromatogram is a clear indication of the formation of degradation products. To effectively stabilize your compound, you first need to understand the conditions that are causing this degradation. A systematic approach, known as a forced degradation study, is the industry-standard method to achieve this.
Causality and Explanation:
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to predict the likely degradation products and establish degradation pathways.[2][3] This helps in developing stability-indicating analytical methods and designing stable formulations.[2][4] The primary degradation pathways for a molecule like this compound are likely to be hydrolysis (acidic and basic), oxidation, and photolysis.
Experimental Protocol: Forced Degradation Study
This protocol will help you identify the key factors affecting the stability of this compound.
Objective: To determine the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a suitable column (e.g., C18) and detector (e.g., DAD/UV)
-
pH meter
-
Photostability chamber (ICH Q1B compliant)
-
Temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Aim for a final concentration that is suitable for HPLC analysis.
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at 60°C.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Analyze samples at initial (t=0) and various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples by a suitable, validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Note the retention times and peak areas of any new peaks (degradants).
-
Data Presentation:
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 0 | 0 | 0 |
| 24 | |||
| 0.1 M NaOH, 60°C | 0 | 0 | 0 |
| 24 | |||
| 3% H₂O₂, RT | 0 | 0 | 0 |
| 24 | |||
| 60°C (Solution) | 0 | 0 | 0 |
| 24 | |||
| Photolysis | 0 | 0 | 0 |
| 24 |
Interpreting the Results:
By identifying which condition(s) lead to significant degradation, you can take targeted steps to stabilize your solution. For example, if significant degradation occurs under basic conditions, you should buffer your solution to a neutral or slightly acidic pH. If oxidation is the primary issue, implementing the measures from Issue 1 is critical.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely site of degradation on the this compound molecule?
A1: Based on the known chemistry of the parent heterocycles, the indole ring is more susceptible to oxidative degradation than the thiophene ring. The pyrrole moiety of the indole is electron-rich and can be easily oxidized. The thiophene ring is generally more stable towards oxidation.[5] Therefore, it is probable that degradation will be initiated on the indole portion of the molecule.
Caption: Relative stability of the heterocyclic rings.
Q2: What are the best general-purpose solvents for dissolving this compound to enhance stability?
A2: The choice of solvent can significantly impact stability. For indole derivatives, protic solvents like alcohols (e.g., ethanol, methanol) have been shown to enhance photostability compared to aprotic solvents like acetonitrile or non-polar solvents like hexane.[6] This may be due to hydrogen bonding interactions that help to dissipate energy from the excited state. However, the solubility of your compound must be the primary consideration. If using an aprotic solvent is necessary, ensure it is of high purity and deoxygenated.
Q3: How should I prepare a stock solution for long-term storage?
A3: For long-term storage, it is best to store the compound as a solid at -20°C or -80°C under an inert atmosphere. If a stock solution is necessary, follow these best practices:
-
Use a high-purity, deoxygenated solvent.
-
Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
-
Consider adding an antioxidant like BHT at a low concentration (e.g., 0.01%). [1]
-
Store the solution in small aliquots in amber vials at -80°C to minimize freeze-thaw cycles.
Protocol for Preparing a Stabilized Stock Solution:
-
Prepare a 1% BHT stock solution in ethanol.
-
Weigh the required amount of this compound into a vial.
-
Add the desired solvent to dissolve the compound.
-
For a final BHT concentration of 0.01%, add 10 µL of the 1% BHT stock solution for every 10 mL of your final solution volume.[1]
-
Vortex to mix thoroughly.
-
Flush the headspace of the vial with argon or nitrogen before sealing.
-
Store at -80°C.
Q4: Can the pH of my aqueous solution affect the stability of this compound?
A4: Yes, pH can be a critical factor. Indole itself is weakly acidic, and its stability can be influenced by pH. As determined by your forced degradation studies, the stability of this compound may be compromised under strongly acidic or basic conditions. For most applications, maintaining a pH in the neutral range (pH 6-8) using a suitable buffer system is a good starting point to minimize acid- or base-catalyzed hydrolysis.
Q5: Are there any analytical techniques you recommend for monitoring the stability of my compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD) is the most common and powerful technique for stability testing. It allows for the separation and quantification of the parent compound and its degradation products. When coupled with Mass Spectrometry (LC-MS), it can also aid in the identification of the degradation products, providing valuable insights into the degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of 6-(Thiophen-3-yl)-1H-indole
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A Guide to Characterizing and Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Welcome to the technical support center for researchers working with novel small molecule inhibitors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the characterization and mitigation of off-target effects, using the promising indole-based compound, 6-(Thiophen-3-yl)-1H-indole, as a representative example. While specific biological data for this exact molecule is emerging, the principles discussed are grounded in extensive experience with similar indole and thiophene-containing scaffolds, which are prevalent in modern drug discovery.[1][2][3]
Our goal is to equip you with the scientific rationale and practical methodologies to confidently assess the selectivity of your compound, validate its mechanism of action, and design experiments that yield clear, interpretable results.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with novel chemical entities like this compound.
Q1: What are the likely primary targets and off-targets for a compound with an indole-thiophene scaffold?
Answer: The indole scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds that target protein kinases.[2] Many clinically approved kinase inhibitors, such as Sunitinib, incorporate an indole or a related heterocycle.[4] These compounds typically function by competing with ATP for binding in the kinase catalytic domain. Given the structural similarity, it is highly probable that this compound interacts with one or more protein kinases.
Potential target families for indole-based compounds include:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and EGFR, which are often dysregulated in cancer.[4]
-
Non-receptor Tyrosine Kinases: Including members of the Src and Abl families.
-
Serine/Threonine Kinases: Such as CDKs, which are critical for cell cycle regulation.[1]
The thiophene ring contributes to the molecule's lipophilicity and can influence its binding properties.[3] However, it's also a known "structural alert," as its metabolism by cytochrome P450 enzymes can sometimes lead to reactive metabolites that cause toxicity.[5] Therefore, potential off-targets are not limited to kinases and could include metabolic enzymes or other proteins with suitable binding pockets.
Q2: How can I experimentally determine the selectivity profile of my compound?
Answer: Determining the selectivity profile is a critical step to understanding the full biological activity of your compound. A tiered approach is often the most efficient and cost-effective strategy.[6]
Tier 1: Broad Kinase Panel Screening The most comprehensive initial step is to screen your compound against a large panel of kinases.[6][7] Several commercial vendors offer these services.
-
Methodology: Typically, the compound is tested at a single high concentration (e.g., 1 or 10 µM) against hundreds of kinases in a biochemical assay format.[6] The readout is usually the percent inhibition of kinase activity.
-
Why this is important: This provides a broad, unbiased view of the "kinome" that your compound interacts with, identifying both potent primary targets and weaker off-targets.[7]
Tier 2: Dose-Response Analysis For any kinases that show significant inhibition (e.g., >70%) in the initial screen, the next step is to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
-
Methodology: A 10-point dose-response curve is generated for each "hit" from the Tier 1 screen. This allows for a quantitative comparison of the compound's potency against different kinases.[6]
-
Why this is important: This data allows you to rank the targets by potency and establish a preliminary selectivity window.
Below is a comparison of common assay formats used for kinase profiling:
| Assay Type | Principle | Advantages | Disadvantages |
| Radiometric Assays | Measures the incorporation of radiolabeled phosphate ([³²P]- or [³³P]-ATP) onto a substrate.[8] | Direct measurement of enzymatic activity, high sensitivity. | Requires handling of radioactive materials, generates radioactive waste. |
| Luminescence-based Assays | Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[9] | High-throughput, no radioactivity, simple protocol. | Indirect measurement, can be prone to interference from ATP-binding compounds. |
| Fluorescence-based Assays (e.g., TR-FRET) | Uses fluorescently labeled substrates and antibodies to detect phosphorylation.[9] | Homogeneous (no-wash) format, sensitive, suitable for automation. | Can be susceptible to compound interference (autofluorescence). |
| Mobility Shift Assays | Separates phosphorylated and non-phosphorylated substrates based on charge using microfluidics.[10] | High-quality data, direct measurement, low enzyme/substrate consumption. | Requires specialized instrumentation. |
| Competitive Binding Assays | Measures the displacement of a known ligand from the kinase active site.[8] | ATP-independent, provides a direct measure of binding affinity (Kd). | Does not measure functional inhibition of the enzyme. |
Q3: My compound is active in a cell-based assay. How do I confirm this is due to inhibiting the intended target?
Answer: Cellular activity is the crucial next step, but it doesn't automatically validate your primary target. The observed phenotype could be due to an off-target effect.[8] You must demonstrate target engagement and link it to a downstream pharmacodynamic (PD) biomarker .
Workflow for Target Validation in Cells
Caption: Workflow for validating on-target cellular activity.
-
Confirm Target Engagement: Does your compound physically bind to the intended target inside the cell?
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in thermal stability of a protein when a ligand is bound.
-
NanoBRET™ Target Engagement Assay: This live-cell method measures the binding of a compound to a specific protein target in real-time.[7]
-
-
Measure Downstream Signaling: Does target engagement lead to the expected change in the signaling pathway?
-
Western Blotting: This is the gold standard for measuring the phosphorylation status of a kinase's direct substrate. A potent, on-target inhibitor should reduce substrate phosphorylation in a dose-dependent manner.
-
ELISA/HTRF®: For higher throughput analysis of specific phospho-proteins.
-
-
Phenotypic Correlation: Does the concentration range for target engagement and pathway modulation correlate with the concentration range for the observed cellular effect (e.g., anti-proliferative activity)? A strong correlation provides compelling evidence for an on-target mechanism.
Q4: I've identified several off-targets. What are my strategies to minimize these effects?
Answer: Identifying off-targets is a common and important part of drug discovery. Here are several strategies to address this:
-
Medicinal Chemistry/SAR: Can you modify the chemical structure to improve selectivity? Collaborate with a medicinal chemist to explore the Structure-Activity Relationship (SAR). Small changes to the this compound scaffold could potentially disrupt binding to off-targets while maintaining or improving affinity for the primary target.
-
Dose Optimization: Use the lowest effective concentration of your compound that elicits the desired on-target effect with minimal off-target engagement. Your dose-response curves for on- and off-targets are critical here.
-
Counter-Screening: Develop specific cellular assays for your most problematic off-targets. This allows you to rapidly screen new analogs for improved selectivity.
Troubleshooting Guide
This section provides solutions to specific experimental problems.
Problem: My compound is toxic to cells at concentrations where I see on-target activity.
-
Possible Cause 1: Off-target toxicity. Your compound may be hitting an essential protein required for cell survival.
-
Solution: Re-examine your kinase profiling data. Is there a potent off-target that is a known essential kinase? Also, consider non-kinase off-targets. The thiophene ring in your compound can be bioactivated into reactive metabolites, which can cause toxicity.[5] Assays for glutathione (GSH) adduction can assess this possibility.
-
-
Possible Cause 2: On-target toxicity. Inhibiting the primary target itself may be inherently toxic to the cell line you are using.
-
Solution: Validate this using a different method to inhibit the target, such as siRNA or CRISPR knockdown. If target knockdown also causes cell death, the toxicity is likely on-target. You may need to explore cell lines where this target is not essential or is dysregulated in a way that makes them more susceptible.
-
Problem: I'm seeing conflicting results between my biochemical and cellular assays (e.g., potent in a biochemical assay, but weak in cells).
-
Possible Cause 1: Poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: Perform a cellular uptake assay. You can also consult with a computational chemist to assess the physicochemical properties of this compound that might predict poor permeability (e.g., high polar surface area).
-
-
Possible Cause 2: High ATP concentration in cells. Biochemical kinase assays are often run at an ATP concentration close to the Km of the enzyme. However, intracellular ATP levels are much higher (in the millimolar range).[8] If your compound is an ATP-competitive inhibitor, it will be less effective in the high-ATP cellular environment.
-
Solution: Re-run your biochemical assay using a high ATP concentration (e.g., 1-5 mM) to better mimic the cellular environment. This will give you a more physiologically relevant IC₅₀ value.[8]
-
-
Possible Cause 3: Compound efflux. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Solution: Test for cellular activity in the presence of known efflux pump inhibitors. If the compound's potency increases, efflux is a likely issue.
-
Key Experimental Protocols
Protocol 1: Western Blot for Downstream Pathway Analysis
This protocol describes how to assess the phosphorylation of a target kinase's substrate following treatment with this compound.
-
Cell Seeding: Plate cells (e.g., 1x10⁶ cells/well in a 6-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 2 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) in Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate protein or a housekeeping protein like GAPDH.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol provides a framework for confirming direct target engagement in intact cells.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cell suspension with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-20 µM) for 1 hour at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, stabilized protein) and analyze the amount of the target protein remaining by Western blotting or ELISA.
-
Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the drug-treated samples, if the compound binds and stabilizes the target protein, it will remain in the soluble fraction at higher temperatures. This results in a "thermal shift" of the melting curve.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. mdpi.com [mdpi.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for High-Purity 6-(Thiophen-3-yl)-1H-indole
Welcome to the technical support center dedicated to the successful purification of 6-(Thiophen-3-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable heterocyclic compound. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve the highest possible purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: Typically, impurities can arise from unreacted starting materials, such as 6-bromoindole or 3-thiopheneboronic acid if you are employing a Suzuki coupling reaction. Other common impurities include regioisomers, over-arylated products, and degradation products. It is crucial to monitor your reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the impurity profile.[1][2]
Q2: My purified this compound appears colored, but I expect a white solid. What could be the cause?
A2: Indole derivatives can be susceptible to oxidation, which often results in the formation of colored impurities.[3] Ensure that your purification steps, particularly solvent removal and drying, are performed under an inert atmosphere (e.g., Nitrogen or Argon) if possible. Trace amounts of residual palladium catalyst from a cross-coupling reaction can also impart a dark color to the final product.
Q3: I am having trouble dissolving my crude product for column chromatography. What do you recommend?
A3: this compound has moderate polarity. If you are struggling with solubility in your initial chromatography eluent (e.g., hexane/ethyl acetate mixtures), you can employ a dry loading technique.[4] This involves pre-adsorbing your crude material onto a small amount of silica gel or celite. First, dissolve your compound in a suitable solvent (like dichloromethane or acetone), add the adsorbent, and then remove the solvent under reduced pressure. The resulting free-flowing powder can be loaded directly onto the column.
Q4: What are the best analytical techniques to assess the purity of my final product?
A4: A multi-faceted approach is recommended for comprehensive purity validation.[1]
-
High-Performance Liquid Chromatography (HPLC): This is a robust method for routine purity checks and quantifying known impurities. A reversed-phase method is typically suitable for indole derivatives.[5]
-
Quantitative Nuclear Magnetic Resonance (qNMR): This technique offers absolute purity determination without the need for specific impurity reference standards.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities and providing a complete impurity profile.[1]
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.
Issue 1: Poor separation of my product from a close-running impurity on the TLC plate.
-
Causality: The polarity of your eluent system may not be optimal to resolve the compounds.
-
Solution:
-
Solvent System Optimization: Systematically screen different solvent systems. For indole derivatives, common systems include hexane/ethyl acetate, cyclohexane/dichloromethane, and toluene/acetone.[4] Adding a small percentage of a third solvent, like methanol or triethylamine (if your compound is basic), can significantly alter selectivity.
-
2D TLC: To determine if your compound is stable on silica gel, run a 2D TLC. Spot your compound, run the plate in one solvent system, dry it, rotate it 90 degrees, and run it in the same solvent system again. If you see spots that are not on the diagonal, your compound may be degrading on the silica.[6]
-
Issue 2: My compound is eluting with a broad, tailing peak from the column.
-
Causality: This can be due to overloading the column, poor sample loading, or interactions with the stationary phase.
-
Solution:
-
Column Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: As mentioned in the FAQs, dry loading your sample can lead to a much sharper band and better separation.[4]
-
Solvent Polarity at Loading: Ensure the solvent used to load the sample is as non-polar as possible to get a tight initial band.
-
Acid/Base Additives: If your compound has acidic or basic properties, adding a small amount of a modifier to the eluent (e.g., 0.1% acetic acid or 0.1% triethylamine) can improve peak shape by suppressing ionization.
-
Issue 3: I am not recovering my product from the column.
-
Causality: The compound might be too polar and irreversibly adsorbed onto the silica gel, or it may have decomposed on the column.[6]
-
Solution:
-
Check for Decomposition: Before running a column, perform a stability test by spotting your compound on a TLC plate and letting it sit for an hour before eluting to see if any new spots appear.
-
Use a More Polar Eluent: If you suspect your compound is stuck, try flushing the column with a much more polar solvent system, such as 10-20% methanol in dichloromethane.
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using a different stationary phase like alumina (basic or neutral) or Florisil.[6]
-
Troubleshooting Guide: Recrystallization
Recrystallization can be a powerful technique for obtaining highly pure crystalline material.
Issue 1: My compound oils out instead of forming crystals.
-
Causality: This often happens when the solution is supersaturated with impurities, the cooling is too rapid, or the solvent is not ideal.[7]
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then move it to an ice bath or refrigerator. Insulating the flask can help slow the cooling process.
-
Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod. Adding a seed crystal of the pure compound, if available, is also very effective.[7]
-
Solvent System Adjustment: If you are using a single solvent, try a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify, and then allow it to cool slowly.[8]
-
Issue 2: The yield from recrystallization is very low.
-
Causality: This can be due to using too much solvent or the product having significant solubility in the cold solvent.[9]
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and low solubility at low temperatures. You may need to screen several solvents to find the optimal one.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation before filtration.
-
Mother Liquor Analysis: Analyze the mother liquor by TLC to see how much product remains in solution. If a significant amount is present, you may be able to recover more material by concentrating the mother liquor and performing a second recrystallization.
-
Data Presentation
Table 1: Representative TLC Data for this compound and Potential Impurities
| Compound | Hexane:EtOAc (9:1) Rf | Hexane:EtOAc (7:3) Rf | Cyclohexane:CH2Cl2 (1:1) Rf |
| This compound | 0.20 | 0.40 | 0.35 |
| 6-Bromoindole (Starting Material) | 0.35 | 0.55 | 0.50 |
| Non-polar Impurity (e.g., Biphenyl) | 0.75 | 0.85 | 0.80 |
| Polar Impurity (e.g., Oxidized side-product) | 0.05 | 0.10 | 0.10 |
Note: Rf values are illustrative and can vary based on specific TLC plates and laboratory conditions.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often a good starting point.
-
Example Gradient: 10% to 90% acetonitrile over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 280 nm is a reasonable starting point for indole derivatives.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[1]
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) as a slurry in the initial, low-polarity eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica bed.
-
Dry Loading: (Recommended for samples with poor solubility) Dissolve the crude product in a suitable solvent, add silica gel (approximately 2-3 times the weight of the crude product), and concentrate to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[4]
-
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:EtOAc). Gradually increase the polarity of the eluent.
-
Example Gradient:
-
100% Hexane (to elute very non-polar impurities)
-
Gradient of 2% to 20% EtOAc in Hexane
-
-
-
Fraction Collection: Collect fractions of a suitable volume.
-
Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Poor Reproducibility in Assays with 6-(Thiophen-3-yl)-1H-indole
A Senior Application Scientist's Guide to Navigating Experimental Variability
Introduction: The promise of novel small molecule inhibitors like 6-(Thiophen-3-yl)-1H-indole in drug discovery is immense. As an indole derivative, it belongs to a class of compounds known for a wide range of biological activities.[1][2][3][4] However, the journey from a promising compound to reliable, reproducible data can be fraught with challenges. The "reproducibility crisis" in biomedical research is a well-documented phenomenon, with over 70% of scientists reporting failure to replicate another group's experiments.[5][6] This guide is designed to address the common sources of variability when working with novel compounds like this compound and provide a systematic approach to troubleshooting.
Due to the limited specific literature on this compound, this guide is built upon established principles for working with small molecule inhibitors, particularly indole and thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inconsistent results with a small molecule inhibitor like this compound?
A1: Inconsistent results often stem from three main areas: the compound itself, the experimental setup, or the biological system.[7][8] For a novel compound, issues with integrity, solubility, and accurate quantification are particularly common.
Q2: How critical is the purity of this compound for my experiments?
Q3: My compound has a purity of >99%. Is that sufficient?
A3: While >99% purity is a good starting point, it's important to understand what the impurities are. A CoA should ideally identify any significant impurities. Depending on the assay, even a small percentage of a highly active or interfering impurity can cause issues. For sensitive assays, further purification may be necessary.
Q4: Can I trust the IC50 value from a single experiment?
A4: A single IC50 value should be considered preliminary. True confidence in an IC50 value comes from multiple independent experiments, ideally performed on different days with freshly prepared reagents. Variability in cell passage number, seeding density, and incubation time can all influence the final IC50 value.[8]
Q5: What are some general handling and storage recommendations for indole derivatives?
A5: Indole derivatives can be sensitive to light, air (oxidation), and repeated freeze-thaw cycles.[7][12] It is advisable to store the solid compound in a desiccator at the recommended temperature, protected from light. Stock solutions should be prepared in a suitable anhydrous solvent like DMSO, aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[7]
Troubleshooting Guide
Issue 1: High Variability in Assay Results
You've run your assay multiple times, but the results are all over the place. The dose-response curve is inconsistent, and the error bars are large.
-
Compound Insolubility: Poor aqueous solubility is a frequent cause of inconsistent results. If the compound precipitates in your assay buffer, the effective concentration will be much lower and more variable than intended.[7]
-
Visual Inspection: Carefully inspect your working solutions and final assay wells for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is at a level well-tolerated by your assay system, typically below 0.5%.[7][8]
-
Solubility Testing: Determine the kinetic solubility of your compound in the specific assay buffer you are using.
-
-
Compound Instability: The compound may be degrading in your assay medium over the course of the experiment.
-
Incubation Time: Test whether shorter incubation times lead to more consistent results.
-
Media Stability: Analyze the stability of the compound in your cell culture media or assay buffer over time using techniques like HPLC.
-
-
Inconsistent Experimental Technique: Minor variations in your protocol can lead to significant differences in results.
Caption: Troubleshooting workflow for high assay variability.
Issue 2: No or Low Activity Observed
You're not seeing the expected biological effect, even at high concentrations of this compound.
-
Compound Integrity: The compound may have degraded during storage or handling.
-
Poor Cell Permeability: The compound may not be reaching its intracellular target. Thiophene-based drugs often have good lipophilicity, which can aid in cell permeability, but this is not guaranteed for all derivatives.[13]
-
Cell-Free vs. Cell-Based Assays: If possible, test the compound in a cell-free (biochemical) assay to confirm it is active against its purified target. If it's active in a biochemical assay but not a cell-based one, permeability is a likely issue.
-
-
Target Not Expressed or Not Critical: The target of your compound may not be expressed in your chosen cell line or may not be essential for the biological outcome you are measuring.[7]
-
Target Validation: Confirm target expression in your cell line using techniques like Western Blot or qPCR.
-
Positive Controls: Use a known inhibitor of the same target as a positive control.[14]
-
Caption: Decision tree for an inactive compound.
Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 10 mM):
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of compound using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into single-use, light-protecting vials.
-
Store at -20°C or -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.[12]
-
Perform serial dilutions in your assay buffer or cell culture medium immediately before use.
-
Visually inspect each dilution for any signs of precipitation.
-
Do not re-freeze and re-use diluted working solutions.
-
Protocol 2: Kinetic Solubility Assay
-
Prepare a high-concentration stock solution of your compound in DMSO (e.g., 20 mM).
-
Add a small volume (e.g., 2 µL) of the DMSO stock to your aqueous assay buffer (e.g., 98 µL) to achieve the final test concentration.
-
Incubate the mixture at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet any precipitated compound.
-
Carefully collect the supernatant and analyze the concentration of the soluble compound using a suitable analytical method like HPLC-UV.
-
The measured concentration is the kinetic solubility of your compound in that specific buffer.
Data Presentation
Table 1: Example of a Compound Quality Control Checklist
| Parameter | Specification | Pass/Fail | Comments |
| Purity (HPLC) | >99% | Pass | Main peak at expected retention time. |
| Identity (¹H NMR) | Conforms to structure | Pass | No unexpected signals observed. |
| Identity (Mass Spec) | Expected M+H | Pass | |
| Appearance | White to off-white solid | Pass | |
| Solubility (in DMSO) | ≥ 10 mM | Pass | Visually clear solution. |
Conclusion
Reproducibility is the bedrock of scientific progress.[15] When working with novel compounds like this compound, a systematic and rigorous approach to compound management and experimental design is crucial. By carefully considering factors such as purity, solubility, and stability, and by employing robust experimental controls, researchers can significantly improve the reliability and reproducibility of their data, paving the way for meaningful scientific discoveries.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications | Bentham Science [eurekaselect.com]
- 5. sciencearena.org [sciencearena.org]
- 6. Publish or Perish Culture Drives Reproducibility Crisis | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 11. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. almaden.io [almaden.io]
Validation & Comparative
A Researcher's Guide to Deconvoluting and Validating the Biological Target of 6-(Thiophen-3-yl)-1H-indole
For drug development professionals and researchers, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is a rigorous path of hypothesis testing and empirical validation. A compound like 6-(Thiophen-3-yl)-1H-indole, possessing a privileged indole scaffold fused with a thiophene moiety, could emerge from a phenotypic screen showing desirable effects, such as anti-inflammatory or anti-proliferative activity. However, its therapeutic potential is unlocked only when we answer the critical question: "What is its specific biological target, and how does it work?"
This guide provides a comprehensive, in-depth framework for validating the biological target of a novel compound, using this compound as our central case. We will move beyond rigid templates to present a logical, causality-driven narrative that mirrors a real-world target discovery and validation campaign. This process begins with identifying potential binding partners and culminates in establishing a clear, evidence-based link between target engagement and cellular function.
The Strategic Framework: From Phenotypic Hit to Validated Target
The discovery of a compound's mechanism of action is rarely linear. It is an iterative process of generating and testing hypotheses. When a compound like this compound is identified in a phenotypic screen, we start without a known target.[1][2][3] This contrasts with target-based discovery, where compounds are specifically designed to modulate a known protein.[4] Our strategy, therefore, must be one of deconvolution followed by rigorous validation.[5][6]
The workflow we will follow is designed to build a self-validating case for a specific molecular target.
Caption: Target Validation Workflow for a Phenotypic Hit.
Part 1: Generating a List of Putative Targets
Before we can validate a target, we must first identify it. This initial phase casts a wide net to capture potential binding partners of this compound. The goal is not to find the one true target immediately, but to generate a high-quality, prioritized list of candidates for subsequent validation.
Affinity-Based Chemical Proteomics
The most direct method to "fish" for binding partners is to use the compound itself as bait. This involves immobilizing an analog of this compound onto a solid support (e.g., sepharose beads) and incubating it with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified via mass spectrometry.
Causality Behind Experimental Choices:
-
Why an Analog? A linker for immobilization must be added to the core structure. This should be done at a position determined not to be critical for its biological activity, which can be inferred from preliminary structure-activity relationship (SAR) studies with simple analogs.
-
Competitive Elution: To distinguish specific binders from non-specific background proteins that stick to the beads, a competitive elution step is critical. Here, the bead-bound proteins are incubated with an excess of the free, unmodified this compound. True binding partners will be displaced and released into the supernatant for analysis, providing a cleaner, more specific list of candidates.
Computational Prediction
In parallel, computational methods can predict potential targets based on structural similarity to known ligands. Databases like ChEMBL and PubChem contain vast amounts of data on compounds and their annotated biological activities.[7][8][9][10]
-
Similarity Searching: Algorithms can screen for compounds structurally similar to this compound and identify their known targets. For instance, various indole and thiophene derivatives are known to target kinases, STING, or reverse transcriptase.[11][12][13]
-
Reverse Docking: The 3D structure of this compound can be computationally "docked" into the binding sites of a library of known protein structures. The resulting scores predict binding affinity and suggest potential targets.
These in silico methods are predictive, not definitive, but they provide valuable hypotheses to test alongside experimental approaches.
Part 2: Validating Target Engagement in a Cellular Context
Once a list of putative targets is generated, the first and most critical validation step is to confirm that the compound directly binds to the candidate protein inside a living cell.[14] This moves beyond the artificial environment of a cell lysate and accounts for cell permeability and intracellular competition. The gold-standard technique for this is the Cellular Thermal Shift Assay (CETSA) .[15][16][17][18]
The principle of CETSA is based on ligand-induced thermal stabilization.[15][19] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
A successful CETSA experiment will show a "shift" in the melting curve of the target protein to higher temperatures in the presence of the compound, which is direct evidence of binding.
Isothermal Dose-Response Fingerprinting (ITDRF-CETSA)
To quantify the potency of target engagement, an isothermal dose-response experiment is performed.[16] Cells are treated with increasing concentrations of the compound but heated at a single, fixed temperature (chosen from the CETSA melt curve where significant denaturation occurs for the unbound protein). The concentration of compound that yields 50% stabilization (EC50) can then be determined, providing a quantitative measure of target engagement in cells.
Part 3: Establishing Functional Validation
Confirming that a compound binds to a target is necessary, but not sufficient. We must prove that this binding event is responsible for the compound's biological activity. This is achieved through a combination of biochemical and cell-based functional assays.
Biochemical Assays: Proving Direct Modulation
Let's hypothesize that our proteomics and CETSA experiments identified Kinase X as the primary target. The next logical step is to determine if this compound directly modulates the enzymatic activity of purified Kinase X.[20][21][22]
-
Kinase Activity Assay: A standard in vitro kinase assay would measure the phosphorylation of a specific substrate by recombinant Kinase X in the presence of varying concentrations of our compound. This would determine the IC50 value—the concentration required to inhibit 50% of the kinase's activity.
-
Kinome Profiling: To assess selectivity, the compound should be screened against a broad panel of other kinases.[23][24][25][26] An ideal compound will show high potency for Kinase X and minimal activity against other kinases, reducing the likelihood of off-target effects. Dysregulation of kinase activity is implicated in numerous diseases, making selectivity a crucial parameter.[23]
Cell-Based Assays: Linking Target to Pathway
The final piece of the puzzle is to demonstrate that inhibiting Kinase X with our compound in cells leads to the expected downstream biological consequences.[27]
-
Target-Specific Biomarker Modulation: If Kinase X is known to phosphorylate Protein Y, we can treat cells with this compound and measure the levels of phosphorylated Protein Y (p-Y) using Western Blot or targeted mass spectrometry. A dose-dependent decrease in p-Y levels that correlates with the CETSA engagement EC50 provides a strong link between target binding and pathway modulation.
-
Phenotypic Rescue/Concordance: The most compelling evidence comes from genetic approaches.[28] For example, knocking down or knocking out Kinase X using siRNA or CRISPR should replicate the original phenotype observed with the compound. Furthermore, cells engineered to be resistant to the compound (e.g., via mutation in the binding site of Kinase X) should no longer exhibit the phenotype upon treatment.
Comparative Analysis: Benchmarking Against Alternatives
To build a robust case, this compound must be compared against well-characterized alternatives.
| Compound | Description | Expected CETSA Result (vs. Vehicle) | Expected Kinase X IC50 | Expected p-Y Modulation |
| This compound | Test Compound | Significant thermal shift | Potent (e.g., <100 nM) | Dose-dependent decrease |
| Alternative 1: Known Kinase X Inhibitor | A published, selective inhibitor of Kinase X (e.g., a clinical candidate). | Significant thermal shift | Potent (e.g., <50 nM) | Dose-dependent decrease |
| Alternative 2: Inactive Analog | A structurally similar analog of the test compound that shows no activity in the initial phenotypic screen. | No thermal shift | Inactive (>10 µM) | No change |
This comparative data provides a self-validating system. If the test compound behaves like the known inhibitor and is demonstrably superior to the inactive analog across all assays, the evidence for Kinase X as the true biological target becomes overwhelmingly strong.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture & Treatment: Plate cells (e.g., HEK293T or a relevant cancer cell line) in a 10 cm dish and grow to ~80% confluency. Treat the cells with either 10 µM this compound or vehicle (0.1% DMSO) for 1 hour in serum-free media.
-
Harvest and Aliquot: Harvest the cells by scraping, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient program (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[18]
-
Lysis: Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[17]
-
Sample Preparation: Carefully transfer the supernatant (soluble fraction) to a new tube. Determine the protein concentration using a BCA assay and normalize all samples to the same concentration.
-
Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative target protein (e.g., anti-Kinase X).[16] Use an appropriate secondary antibody and visualize using chemiluminescence.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the 40°C control against temperature for both vehicle and compound-treated samples to generate the melting curves.
Protocol 2: In Vitro Kinase Assay
-
Reaction Setup: In a 384-well plate, prepare a reaction mixture containing kinase reaction buffer, 10 µM ATP, the specific peptide substrate for Kinase X, and recombinant human Kinase X enzyme.
-
Compound Addition: Add this compound across a range of concentrations (e.g., 1 nM to 30 µM) in duplicate. Include no-compound (positive control) and no-enzyme (negative control) wells.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme-substrate mixture to the compound-containing wells. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or AlphaScreen®). These methods measure either the amount of ADP produced or the specific phosphorylated product.
-
Data Analysis: Convert the raw signal to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 3. plengegen.com [plengegen.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 7. 6-(Chloromethyl)-1-thiophen-3-ylindole | C13H10ClNS | CID 174965619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-thiophen-2-yl-1H-indole | C12H9NS | CID 11117039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-methyl-3-thiophen-2-yl-1H-indole | C13H11NS | CID 149756768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (1H-Indol-5-yl)-(6-thiophen-2-yl-thieno[3,2-d]pyrimidin-4-yl)-amine | C18H12N4S2 | CID 18382853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking and biological evaluation of 2-(thiophen-2-yl)-1H-indoles as potent HIV-1 non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Target Engagement Assays [discoverx.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. scispace.com [scispace.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 23. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 24. KinomePro - Pamgene [pamgene.com]
- 25. assayquant.com [assayquant.com]
- 26. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 27. Target Engagement Assay Services [conceptlifesciences.com]
- 28. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure-Activity Relationship of 6-(Thiophen-3-yl)-1H-indole Analogs as Putative Kinase Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationship (SAR) for 6-(Thiophen-3-yl)-1H-indole analogs, a scaffold with significant potential in kinase inhibitor drug discovery. Drawing upon established principles of medicinal chemistry and extrapolating from SAR studies of related indole and thiophene derivatives, this document offers a predictive framework for designing and optimizing novel inhibitors. While a dedicated, comprehensive study on this specific analog series is not yet publicly available, this guide synthesizes data from disparate but relevant research to provide actionable insights for researchers in oncology and inflammatory diseases.
Introduction: The Promise of the this compound Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its ability to participate in hydrogen bonding and hydrophobic interactions makes it an ideal anchor for binding to the ATP pocket of various kinases. Similarly, the thiophene ring is a versatile bioisostere for phenyl and other aromatic systems, offering unique electronic and steric properties that can be exploited to fine-tune ligand-protein interactions.[2][3][4] The combination of these two moieties at the 6-position of the indole core presents a compelling starting point for the development of novel kinase inhibitors. Based on the known targets of similar indole-based compounds, this guide will focus on the putative role of this compound analogs as inhibitors of the Aurora kinase family, key regulators of mitosis and attractive targets in oncology.[5][6]
Core Scaffold and Hypothesized Binding Mode
The this compound core is hypothesized to bind within the ATP-binding pocket of Aurora kinases. The indole nitrogen and the N-H proton can act as a hydrogen bond donor and acceptor, respectively, interacting with the hinge region of the kinase. The thiophene moiety is projected to extend into a hydrophobic pocket, offering a vector for substitution to enhance potency and selectivity.
Caption: Hypothesized binding of the core scaffold.
Structure-Activity Relationship (SAR) Analysis
The following sections outline the predicted SAR based on substitutions at key positions of the this compound scaffold. The presented data is a synthesized projection based on published SAR for related indole and thiophene kinase inhibitors.
Substitutions on the Indole Ring
Position 1 (N-H): Substitution at the N-1 position of the indole is generally well-tolerated and can be used to modulate physicochemical properties. Small alkyl groups (e.g., methyl, ethyl) are unlikely to disrupt the key hydrogen bonding interaction with the hinge region. Larger, more flexible groups may provide additional interactions with the solvent-exposed region, potentially improving potency and selectivity.
Position 3: The C-3 position of the indole is a critical vector for interaction with the solvent-exposed region of the ATP binding site. Introduction of small, polar groups such as amides or small heterocycles can enhance solubility and provide additional hydrogen bonding opportunities.
Position 5: Substitutions at the C-5 position can influence the electronic properties of the indole ring and may offer additional points of interaction. Small electron-withdrawing groups (e.g., -CN, -Cl) could enhance the hydrogen bonding capability of the indole N-H.
Substitutions on the Thiophene Ring
Position 2' and 5': These positions on the thiophene ring are predicted to be directed towards a hydrophobic pocket. Small to medium-sized lipophilic groups (e.g., methyl, ethyl, cyclopropyl) are expected to be favorable. Bulky substituents may lead to steric clashes.
Position 4': Substitution at the C-4' position of the thiophene ring could be used to introduce vectors that project towards the solvent front, allowing for the incorporation of solubilizing groups or moieties that can form additional interactions with the protein surface.
Comparative Data Table (Hypothetical)
The following table presents a hypothetical comparison of this compound analogs with varying substitutions, based on extrapolated SAR principles. The IC50 values are representative of expected trends.
| Compound ID | R1 (Indole N1) | R3 (Indole C3) | R2' (Thiophene C2') | R5' (Thiophene C5') | Aurora A IC50 (nM) | Aurora B IC50 (nM) |
| Core-01 | H | H | H | H | 500 | 750 |
| A-01 | CH3 | H | H | H | 450 | 680 |
| A-02 | H | CONH2 | H | H | 250 | 400 |
| B-01 | H | H | CH3 | H | 300 | 500 |
| B-02 | H | H | H | CH3 | 320 | 550 |
| C-01 | CH3 | CONH2 | CH3 | H | 50 | 80 |
| C-02 | H | CONH2 | H | Cl | 150 | 250 |
Experimental Protocols
To validate the predicted SAR, a robust experimental workflow is essential. The following protocols are standard in the field for assessing kinase inhibitor potency and selectivity.
General Synthesis of this compound Analogs
A common synthetic route to the core scaffold involves a Suzuki-Miyaura cross-coupling reaction.
Caption: General synthetic scheme for the core scaffold.
Step-by-Step Protocol:
-
To a solution of 6-bromo-1H-indole (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added thiophen-3-ylboronic acid (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).
-
The mixture is degassed with argon for 15 minutes.
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the reaction mixture is heated to reflux (typically 80-100 °C) for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound.
In Vitro Kinase Inhibition Assay (Aurora A/B)
The potency of the synthesized analogs against Aurora A and Aurora B can be determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[6][7]
Materials:
-
Recombinant human Aurora A and Aurora B kinase
-
Kemptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
Step-by-Step Protocol:
-
Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 2.5 µL of the compound dilution.
-
Add 2.5 µL of a mixture of kinase and substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
The anti-proliferative activity of the compounds can be assessed in a relevant cancer cell line (e.g., HCT116, HeLa) using a luminescence-based cell viability assay.[5]
Step-by-Step Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, with Aurora kinases being a particularly relevant putative target. This guide has provided a predictive SAR framework based on existing knowledge of related chemical series. The key to validating and refining this model lies in the synthesis and systematic biological evaluation of a focused library of analogs. Future work should concentrate on exploring the chemical space around the indole and thiophene rings, as outlined in this guide, with a focus on optimizing potency, selectivity, and drug-like properties.
References
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 2. Synthesis and SAR of thiophene containing kinesin spindle protein (KSP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
A Comparative Guide to the Cross-Reactivity Profiling of 6-(Thiophen-3-yl)-1H-indole (TPI-63)
Introduction: The Imperative of Selectivity in Modern Drug Discovery
In the landscape of preclinical drug development, the identification of a potent "hit" compound is merely the opening chapter. The narrative that follows—the journey from hit to lead to a viable clinical candidate—is overwhelmingly dictated by the molecule's selectivity. A lack of specificity, where a compound interacts with unintended biological targets, is a primary driver of unforeseen toxicities and clinical trial failures.[1][2] Therefore, a rigorous and systematic evaluation of a new chemical entity's (NCE) cross-reactivity profile is not just a regulatory formality but a cornerstone of a rational and cost-effective drug discovery program.[3][4]
This guide provides a comprehensive, experimentally-grounded framework for the cross-reactivity profiling of 6-(Thiophen-3-yl)-1H-indole , a novel heterocyclic compound we will refer to as TPI-63 . The indole and thiophene scaffolds are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.[5][6] This inherent promiscuity underscores the critical need for an early and thorough selectivity assessment.
Here, we eschew a rigid, one-size-fits-all template. Instead, we present a tiered, logic-driven strategy designed to build a comprehensive selectivity profile for TPI-63. We will explain the causality behind each experimental choice, provide detailed protocols for key assays, and present a comparative analysis against two strategic comparators:
-
TPI-62 (Structural Analog): 6-(Thiophen-2-yl)-1H-indole, to probe the impact of isosteric changes on the selectivity profile.
-
Sunitinib (Functional Benchmark): A multi-kinase inhibitor, to serve as a reference for interpreting kinome selectivity data.
Our objective is to equip researchers, scientists, and drug development professionals with a robust workflow to de-risk NCEs like TPI-63, enabling data-driven decisions and accelerating the path to safer, more effective therapeutics.
Tier 1: Broad Safety Pharmacology & Off-Target Liability Screening
The Rationale: Early Identification of "Red Flags"
The first principle in selectivity profiling is to fail fast and fail cheap. Before committing significant resources to deep-dive profiling, it is essential to screen the compound against a panel of targets historically associated with adverse drug reactions (ADRs).[7] This initial screen acts as a crucial filter, identifying potential liabilities that could terminate a program, irrespective of on-target potency.
We utilize a broad in vitro safety panel, such as the Reaction Biology InVEST44™ Panel or similar services, which covers key receptors, transporters, enzymes, and ion channels implicated in cardiovascular, central nervous system (CNS), and other organ system toxicities.[7]
Experimental Protocol: Compound Submission for Broad Panel Screening
-
Compound Preparation: Solubilize TPI-63, TPI-62, and Sunitinib in 100% DMSO to create 10 mM stock solutions. Ensure complete dissolution.
-
Sample Submission: Provide 100 µL of each 10 mM stock solution to the contract research organization (CRO). Specify the desired screening concentration (typically 10 µM for a single-point screen) and the exact panel of targets.
-
Assay Format: The assays are typically radiometric receptor binding assays or functional enzymatic assays. The CRO will perform these according to their validated protocols.
-
Data Reporting: The primary data is reported as percent inhibition (%I) at the tested concentration relative to a vehicle control (DMSO). A common threshold for a significant "hit" in these panels is >50% inhibition.
Workflow for Tier 1 Off-Target Liability Screening
Caption: Workflow for Tier 1 off-target liability screening.
Hypothetical Data Summary: Tier 1 Safety Panel
| Target | Target Class | TPI-63 (%I @ 10µM) | TPI-62 (%I @ 10µM) | Sunitinib (%I @ 10µM) | Potential Implication |
| hERG | Ion Channel | 15% | 12% | 45% | Low risk of QT prolongation |
| 5-HT2B | GPCR | 68% | 25% | 18% | Flag: Potential valvulopathy risk |
| Dopamine Transporter | Transporter | 5% | 8% | 3% | Low CNS side effect risk |
| COX-1 | Enzyme | 2% | 1% | 10% | Low gastrointestinal risk |
| Adrenergic α1A | GPCR | 45% | 55% | 9% | Flag (TPI-62): Potential cardiovascular effects |
| L-type Ca2+ Channel | Ion Channel | 22% | 18% | 31% | Low risk of cardiac effects |
This data is illustrative. A full panel contains >40 targets.
Interpretation: The hypothetical data reveals a potential liability for TPI-63 at the serotonin 5-HT2B receptor, a well-known cardiotoxicity target. This interaction appears specific, as the structural analog TPI-62 does not show similar activity. This finding would immediately trigger a follow-up IC50 determination to quantify the potency of this off-target interaction.
Tier 2: Deep Profiling Against Major Target Families
The Rationale: Mapping the Selectivity Landscape
With initial safety liabilities identified, the next step is to systematically map the compound's interactions across the two largest and most frequently targeted protein families: the human kinome and the GPCRome. This provides a broad, unbiased view of selectivity.
Part A: Kinome Profiling
Given that many indole-based molecules are kinase inhibitors, kinome scanning is a mandatory step. We utilize a competition binding assay platform like Eurofins DiscoverX's KINOMEscan®, which measures the ability of a compound to displace a proprietary ligand from the active site of over 468 kinases.[8] A key advantage of this platform is that it is not dependent on ATP and thus provides true thermodynamic dissociation constants (Kd), which are more comparable across different assays than IC50 values.[9]
Experimental Protocol: KINOMEscan® Profiling
-
Assay Principle: The assay involves a kinase tagged with DNA, an immobilized ligand, and the test compound. If the test compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.[9]
-
Compound Submission: Submit 100 µL of a 10 mM DMSO stock of TPI-63, TPI-62, and Sunitinib.
-
Screening Format: An initial screen is performed at a single concentration (e.g., 1 µM). Hits are typically defined as those showing >90% competition.
-
Follow-up (KdELECT): For all identified hits, a full 11-point dose-response curve is generated in duplicate to determine the dissociation constant (Kd). This provides a quantitative measure of binding affinity.
Conceptual Diagram: KINOMEscan® Competition Binding Assay
Caption: Principle of the KINOMEscan® competition binding assay.
Hypothetical Data Summary: Kinome Profiling (Selected Hits, Kd in nM)
| Kinase | TPI-63 (Kd, nM) | TPI-62 (Kd, nM) | Sunitinib (Kd, nM) | Notes |
| VEGFR2 | 15 | 150 | 5 | Hypothesized Primary Target |
| PDGFRβ | 45 | 450 | 8 | High affinity |
| KIT | 80 | >1000 | 12 | Moderate affinity |
| FLT3 | 95 | >1000 | 20 | Moderate affinity |
| SRC | >10000 | >10000 | 150 | TPI compounds are highly selective vs. SRC |
| ABL1 | 350 | >10000 | 250 | Off-target hit for TPI-63 |
| LCK | >10000 | >10000 | 300 | TPI compounds are highly selective vs. LCK |
Interpretation: The hypothetical data suggests TPI-63 is a potent binder of VEGFR2, our hypothesized primary target, with a Kd of 15 nM. It shows a 10-fold selectivity over its structural analog, TPI-62. However, TPI-63 also shows a significant off-target interaction with ABL1 (Kd = 350 nM). While this is over 20-fold weaker than its primary target binding, it is a critical finding that must be investigated in cellular assays. Sunitinib, as expected, shows potent binding to a broader range of kinases.
Part B: GPCRome Profiling
To complement the kinome scan, a broad screen across the GPCR superfamily is essential to uncover unexpected interactions. We recommend a functional assay format, such as Eurofins DiscoverX's β-arrestin recruitment assay, which is a universal, G-protein-independent readout of receptor activation.[10][11]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
-
Assay Principle: The assay uses U2OS cells co-expressing a GPCR fused to a fragment of β-galactosidase (β-gal) and β-arrestin fused to the complementing fragment. Ligand-induced GPCR activation causes β-arrestin to be recruited to the receptor, forcing the complementation of the two β-gal fragments. The resulting active enzyme converts a substrate, generating a chemiluminescent signal.[12]
-
Screening Format: A primary screen is run in agonist mode (compound added alone) and antagonist mode (compound added in the presence of a known agonist) at a single concentration (e.g., 10 µM).
-
Data Reporting: Results are reported as % activity (agonist mode) or % inhibition (antagonist mode). Hits are flagged for follow-up dose-response analysis to determine EC50 or IC50 values.
Conceptual Diagram: β-Arrestin Recruitment Assay
Caption: Principle of a β-arrestin enzyme complementation assay.
Interpretation: Any significant and confirmed hits from the GPCRome screen would be cross-referenced with the initial safety panel. For instance, if the 5-HT2B hit from Tier 1 is confirmed here with a potent EC50 value, it would significantly increase the concern for potential cardiotoxicity.
Tier 3: Cellular Target Engagement & Phenotypic Validation
The Rationale: Bridging Biochemical Activity and Biological Function
Biochemical and binding assays are powerful but exist in an artificial environment. The final tier of profiling aims to validate key on-target and off-target interactions in a more physiologically relevant cellular context. This step is crucial for confirming that the compound can engage its target in a cell and elicit a downstream functional consequence.
For our hypothetical results, we need to validate two key findings for TPI-63:
-
On-Target Engagement: Does TPI-63 inhibit VEGFR2 signaling in cells?
-
Off-Target Engagement: Does TPI-63 inhibit ABL1 signaling in cells?
Experimental Protocol: Cellular VEGFR2 Phosphorylation Assay (Western Blot)
-
Cell Line: Use a human umbilical vein endothelial cell (HUVEC) line that endogenously expresses VEGFR2.
-
Serum Starvation: Culture HUVECs in low-serum media for 12-24 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-treat cells with a dose range of TPI-63 (e.g., 1 nM to 10 µM) for 2 hours. Include vehicle (DMSO) and Sunitinib as controls.
-
Stimulation: Stimulate the cells with a recombinant vascular endothelial growth factor (VEGF) at its EC80 concentration for 10 minutes to induce VEGFR2 phosphorylation.
-
Lysis & Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for phosphorylated VEGFR2 (pVEGFR2).
-
Strip and re-probe the membrane with an antibody for total VEGFR2 as a loading control.
-
Use a secondary antibody conjugated to HRP and detect via chemiluminescence.
-
-
Data Analysis: Quantify band density using ImageJ or similar software. Plot the ratio of pVEGFR2 to total VEGFR2 against compound concentration to determine the cellular IC50.
Hypothetical Data Summary: Cellular Assays (IC50 in nM)
| Assay | TPI-63 (IC50, nM) | TPI-62 (IC50, nM) | Sunitinib (IC50, nM) | Notes |
| pVEGFR2 Inhibition (HUVEC) | 35 | 400 | 12 | Confirms on-target cellular activity. |
| pCrkL Inhibition (K562 cells) | 850 | >20000 | 350 | Confirms off-target ABL1 activity. |
| 5-HT2B Calcium Flux | 450 | >20000 | >10000 | Confirms 5-HT2B agonist activity. |
Interpretation: The cellular data confirms the biochemical findings. TPI-63 potently inhibits VEGFR2 signaling in cells with an IC50 of 35 nM. Crucially, it also inhibits a downstream substrate of ABL1 (pCrkL) with an IC50 of 850 nM, confirming the ABL1 off-target liability is real in a cellular context. The selectivity window between the on-target (VEGFR2) and the off-target (ABL1) is approximately 24-fold (850 / 35). Furthermore, the 5-HT2B liability is confirmed with a cellular EC50 of 450 nM. This value is critical for toxicologists to assess the therapeutic index and predict potential clinical risk.
Overall Comparison and Guide Conclusion
This tiered approach provides a comprehensive and comparative framework for assessing the selectivity of a new chemical entity. By integrating broad liability screening, deep-family profiling, and cellular validation, we can build a robust data package to guide decision-making.
Summary Comparison Table
| Parameter | TPI-63 | TPI-62 | Sunitinib |
| Primary Target (Biochem) | VEGFR2 (Kd=15 nM) | VEGFR2 (Kd=150 nM) | Multi-kinase (VEGFR2 Kd=5 nM) |
| Primary Target (Cellular) | pVEGFR2 (IC50=35 nM) | pVEGFR2 (IC50=400 nM) | pVEGFR2 (IC50=12 nM) |
| Key Kinase Off-Target | ABL1 (Kd=350 nM) | None identified | PDGFRβ, KIT, FLT3, etc. |
| Key Safety Liability | 5-HT2B Agonist (EC50=450 nM) | Adrenergic α1A | hERG |
| Selectivity Window (VEGFR2 vs ABL1) | ~24-fold | >133-fold | ~50-fold |
| Overall Profile | Potent, moderately selective, known safety flag | Less potent, highly selective, different safety flag | Potent, multi-targeted, known liabilities |
This compound (TPI-63) is a potent inhibitor of VEGFR2. Its selectivity is superior to that of the broad-spectrum inhibitor Sunitinib against many kinases but is compromised by a significant off-target activity against ABL1. The 24-fold cellular selectivity window between VEGFR2 and ABL1 may be insufficient for a safe therapeutic margin. Furthermore, the confirmed agonist activity at the 5-HT2B receptor represents a serious potential for cardiotoxicity and is a major hurdle for further development.
In contrast, the seemingly minor structural change in TPI-62 (thiophene-2-yl vs. thiophene-3-yl) resulted in a 10-fold loss of on-target potency but a significant improvement in kinome selectivity and an elimination of the 5-HT2B liability. This highlights the profound impact of subtle structural modifications on a compound's overall pharmacological profile.
This guide demonstrates a systematic process to generate a holistic view of a compound's cross-reactivity. The data generated allows for a direct, evidence-based comparison with alternative compounds, enabling project teams to either terminate a problematic candidate early, prioritize a more selective backup compound like TPI-62, or initiate focused medicinal chemistry efforts to mitigate the specific liabilities identified in TPI-63.
References
- 1. Target-specific compound selectivity for multi-target drug discovery and repurposing | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. chayon.co.kr [chayon.co.kr]
- 10. journals.physiology.org [journals.physiology.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-(Thiophen-3-yl)-1H-indole and Structurally Related Bioactive Scaffolds
Abstract
The hybridization of privileged pharmacological scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the 6-(thiophen-3-yl)-1H-indole framework, a molecule that combines two potent heterocyclic systems: indole and thiophene. While direct experimental data on this specific isomer is nascent, a robust understanding of its potential can be derived by comparing it to structurally similar and well-characterized analogs. We will dissect the physicochemical properties, comparative biological activities, and critical structure-activity relationships (SAR) of related indole-thiophene compounds. This analysis is supported by detailed experimental protocols for key assays and workflows, offering researchers and drug development professionals a predictive framework for harnessing the therapeutic potential of this chemical class.
Introduction: The Convergence of Privileged Scaffolds
In the landscape of drug discovery, both indole and thiophene rings are considered "privileged structures" due to their recurrence in a multitude of FDA-approved drugs and biologically active molecules.[1] The indole nucleus, a key component of the amino acid tryptophan, is found in drugs targeting a vast array of biological systems, from neurotransmitter receptors to protein kinases.[2] Similarly, the thiophene ring, an isostere of benzene, is present in at least 26 FDA-approved drugs and is lauded for its ability to modulate physicochemical properties and enhance receptor-drug interactions.[3]
The strategic combination of these two scaffolds into a single molecule, such as this compound, represents a logical approach to generating novel chemical entities with unique biological profiles. This guide aims to provide an in-depth comparative analysis, drawing on data from closely related analogs to build a comprehensive profile of this promising, yet underexplored, compound. We will explore how subtle structural modifications—such as the point of attachment, ring substitution, and the nature of linking groups—dramatically influence biological outcomes, from anticancer to neuromodulatory activities.
Physicochemical and Structural Properties: A Comparative Overview
The predicted properties of a molecule are foundational to understanding its potential as a drug candidate. Here, we compare the core this compound scaffold with a well-characterized, more complex analog, ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole), which has been identified as a cannabinoid receptor modulator.[4][5]
Table 1: Comparative Physicochemical Properties
| Property | This compound (Predicted) | ZCZ011 (Experimental/Computed)[4] | Rationale for Comparison |
| Molecular Weight | ~199.26 g/mol | 362.4 g/mol | Demonstrates the significant increase in mass from substitutions on the core scaffold. |
| XLogP3 | ~3.5 | 5.3 | Highlights the increased lipophilicity conferred by the additional phenyl, methyl, and nitroethyl groups in ZCZ011. |
| H-Bond Donors | 1 (Indole N-H) | 1 (Indole N-H) | The core hydrogen bonding potential from the indole nitrogen remains constant. |
| H-Bond Acceptors | 1 (Thiophene S) | 4 (Nitro O, Thiophene S) | Additional substituents in ZCZ011 dramatically increase its hydrogen bond accepting capability. |
| Polar Surface Area | ~28 Ų | ~90 Ų | Reflects the significant impact of polar groups (like the nitro group) on the molecule's surface characteristics. |
This comparison underscores a critical principle: while the core indole-thiophene framework provides a specific spatial arrangement, the substituents at other positions dictate the molecule's physicochemical profile, which in turn governs its pharmacokinetics and target engagement.
Caption: Core structure of this compound and key positions for analog modification.
Comparative Biological Activities
The fusion of indole and thiophene rings has given rise to compounds with a wide spectrum of biological activities.[6][7][8][9] By examining analogs, we can infer the likely therapeutic avenues for this compound.
Neuromodulatory Activity: Cannabinoid Receptor Modulation
A compelling example is ZCZ011 (6-methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole), which functions as an allosteric agonist and positive allosteric modulator at the type 1 cannabinoid receptor (CB1).[5][10]
-
Mechanism Insight : Orthosteric (direct) activation of CB1 receptors is associated with significant adverse effects.[5] Allosteric modulators, which bind to a different site on the receptor, offer a more nuanced therapeutic approach, potentially providing benefits with a reduced side-effect profile.[10] The activity of ZCZ011 demonstrates that the indole-thiophene scaffold can effectively target this allosteric site.
-
Comparative Inference : The core this compound lacks the bulky substituents at the 2- and 3-positions that are critical for the observed activity of ZCZ011. It is therefore unlikely to exhibit the same CB1 activity. However, this highlights that the 6-thienyl-indole core is a viable starting point for building potent neuromodulators, with functionalization at the 2- and 3-positions being a key strategy for achieving high potency.
Anticancer and Kinase Inhibition Activity
Research into inhibitors of protein-protein interactions (PPIs) has shed light on the role of the 6-substituent on the indole ring. In a study developing inhibitors for the AF9/ENL-AF4 interaction, relevant in MLL-rearranged leukemia, a direct comparison was made.[11]
-
Key Finding : Replacing a 4-(piperidin-1-yl)phenyl group at the 6-position of an indole-3-carboxamide scaffold with a simple thiophene ring resulted in a significant decrease in inhibitory activity (from an IC₅₀ of 3.3 µM to only 14% inhibition at a 5 µM concentration).[11]
-
Causality : This suggests that for this particular biological target, the thiophene ring at the 6-position is not an optimal bioisostere for the larger, more basic piperidinylphenyl group. The latter likely engages in specific hydrogen bonds or hydrophobic interactions within the target protein's binding pocket that the smaller, less-functionalized thiophene cannot replicate. This is a critical insight for drug design, emphasizing that the context of the biological target dictates the suitability of a given substituent.
More broadly, indole and thiophene derivatives are known to possess cytotoxic properties against various cancer cell lines and can act as kinase inhibitors.[7][12][13] For instance, tetracyclic benzo[b]indeno[1,2-d]thiophen-6-one derivatives, which are constrained analogs of benzothiophenyl structures, have been developed as potent inhibitors of DYRK1A, CLK1, and other kinases.[12][13]
Antimicrobial Properties
The indole-thiophene motif has also been explored for antimicrobial applications. Synthesized 2-amino-4-(N-substituted-1H-indol-3-yl)thiophene-3-carbonitriles have shown potent antifungal activity, particularly against Aspergillus fumigatus.[14] Other studies have identified thiophene derivatives with activity against drug-resistant Gram-negative bacteria like Acinetobacter baumannii and E. coli.[15] The mechanism for some of these compounds involves disruption of the bacterial membrane.[15]
Structure-Activity Relationship (SAR) Analysis
Synthesizing the available data allows us to establish a preliminary SAR map for the 6-thienyl-indole scaffold.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Methyl-3-(2-nitro-1-(2-thienyl)ethyl)-2-phenyl-1H-indole | C21H18N2O2S | CID 71819307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1 H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Thiophenes-Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and structure–activity relationship studies of 6 H -benzo[ b ]indeno[1,2- d ]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00537F [pubs.rsc.org]
- 13. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
In Vivo Validation of 6-(Thiophen-3-yl)-1H-indole's Therapeutic Potential: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 6-(Thiophen-3-yl)-1H-indole, a novel heterocyclic compound with significant therapeutic promise. Drawing upon the well-established pharmacological importance of both indole and thiophene scaffolds, we will explore a structured approach to evaluating its efficacy in a preclinical setting, with a focus on its potential as an anti-inflammatory agent.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking to navigate the critical transition from in vitro discovery to in vivo validation.
The indole nucleus is a cornerstone of many therapeutic agents, demonstrating a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][4] Similarly, thiophene-containing compounds are recognized for their diverse pharmacological properties, with several approved drugs featuring this moiety.[2][3][5] The combination of these two privileged structures in this compound suggests a high potential for novel biological activity. This guide will compare its hypothetical in vivo performance against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Rationale for In Vivo Investigation: Targeting Inflammation
Inflammation is a complex biological response implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases and cancer.[6] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery.[6][7] Based on the known anti-inflammatory properties of indole and thiophene derivatives, we hypothesize that this compound modulates key inflammatory pathways, such as the production of pro-inflammatory cytokines.
To investigate this, a robust and reproducible in vivo model is paramount. The lipopolysaccharide (LPS)-induced inflammation model in mice is a well-characterized and widely used system to assess the efficacy of potential anti-inflammatory drugs.[8][9] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response, leading to the release of cytokines like TNF-α, IL-1β, and IL-6.[10]
Hypothesized Mechanism of Action: Modulation of Inflammatory Signaling
We propose that this compound may exert its anti-inflammatory effects by interfering with intracellular signaling cascades initiated by inflammatory stimuli. A plausible target is the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Hypothesized mechanism of this compound.
Comparative In Vivo Efficacy Study Design
To objectively assess the therapeutic potential of this compound, a head-to-head comparison with a standard-of-care anti-inflammatory agent is essential. The following experimental design outlines a rigorous approach for this validation.
Experimental Workflow
Caption: In vivo validation workflow.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.[11][12]
2.2.1. Animal Model:
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Justification: This strain is widely used for immunological studies and exhibits a robust response to LPS.
2.2.2. Experimental Groups (n=8 per group):
-
Vehicle Control: Administration of the vehicle (e.g., 10% DMSO in saline) followed by saline injection.
-
LPS Control: Administration of the vehicle followed by LPS injection (1 mg/kg).
-
This compound (Low Dose): 10 mg/kg, followed by LPS injection.
-
This compound (High Dose): 30 mg/kg, followed by LPS injection.
-
Indomethacin (Positive Control): 10 mg/kg, followed by LPS injection.
2.2.3. Dosing and Administration:
-
All compounds and vehicle will be administered via intraperitoneal (i.p.) injection in a volume of 100 µL.
-
The test compound and Indomethacin will be administered 1 hour prior to the LPS challenge.
2.2.4. Induction of Inflammation:
-
LPS from Escherichia coli O111:B4 will be dissolved in sterile saline and administered via i.p. injection at a dose of 1 mg/kg.
2.2.5. Sample Collection and Analysis:
-
Two hours after the LPS injection, blood will be collected via cardiac puncture into EDTA-coated tubes.
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Plasma levels of TNF-α, IL-1β, and IL-6 will be quantified using commercially available ELISA kits, following the manufacturer's instructions.
2.2.6. Toxicity Assessment:
-
Animal body weight will be monitored daily throughout the study.
-
Clinical signs of toxicity (e.g., lethargy, piloerection) will be observed and recorded.
Comparative Performance Data
The following tables present hypothetical data to illustrate the expected outcomes of the proposed study.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels in Plasma
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 50 ± 10 | 25 ± 5 | 40 ± 8 |
| LPS Control | 1 (LPS) | 2500 ± 300 | 1500 ± 200 | 3000 ± 400 |
| This compound | 10 | 1500 ± 250 | 900 ± 150 | 1800 ± 300 |
| This compound | 30 | 800 ± 150 | 500 ± 100 | 900 ± 200 |
| Indomethacin | 10 | 1200 ± 200 | 700 ± 120 | 1500 ± 250 |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to LPS Control group. |
Table 2: Comparative Efficacy and Safety Profile
| Compound | Therapeutic Target | In Vivo Model | Efficacy (% Inhibition of TNF-α) | Acute Toxicity (Body Weight Change) |
| This compound | Inflammatory Pathways | Mouse LPS Model | 40% (10 mg/kg), 68% (30 mg/kg) | < 5% loss |
| Indomethacin | COX-1/COX-2 | Mouse LPS Model | 52% (10 mg/kg) | < 5% loss |
Discussion and Future Directions
The hypothetical data suggest that this compound exhibits a dose-dependent anti-inflammatory effect, reducing the production of key pro-inflammatory cytokines. At a higher dose, its efficacy appears to surpass that of the standard drug, Indomethacin, in this acute inflammation model. The favorable safety profile, as indicated by minimal changes in body weight, further enhances its therapeutic potential.
These promising initial findings warrant further investigation. Future studies should aim to:
-
Elucidate the precise molecular mechanism of action.
-
Evaluate its efficacy in chronic inflammation models.
-
Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.[13]
-
Perform comprehensive toxicology studies to establish a long-term safety profile.[14]
Conclusion
This guide has outlined a scientifically rigorous and experimentally sound approach for the in vivo validation of this compound. By employing a well-established animal model and a direct comparison with a standard-of-care therapeutic, researchers can generate the critical data necessary to advance this promising compound through the drug development pipeline. The unique structural combination of indole and thiophene moieties holds significant promise for the discovery of novel therapeutics, and the methodologies described herein provide a clear path for realizing that potential.
References
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sygnature Discovery Revolutionizes Neuroinflammation Research with In Vivo LPS Model - PharmaFeatures [pharmafeatures.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. news-medical.net [news-medical.net]
- 11. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the ADME Properties of 6-(Thiophen-3-yl)-1H-indole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, a profound understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1][2][3] These characteristics are pivotal in determining the pharmacokinetic profile of a potential drug candidate, ultimately influencing its efficacy and safety.[2][4] This guide provides an in-depth, objective comparison of the ADME properties of the parent compound, 6-(Thiophen-3-yl)-1H-indole, against a series of its rationally designed derivatives. By presenting supporting experimental data and detailed protocols, we aim to equip researchers with the critical insights needed to navigate the complexities of lead optimization.
The Critical Role of Early ADME Assessment
The early evaluation of ADME properties is a cornerstone of efficient drug discovery.[5] It allows for the timely identification of potential liabilities, thereby reducing the likelihood of late-stage clinical failures and conserving valuable resources.[1] By integrating ADME profiling into the initial stages of the design-make-test-analyze cycle, research efforts can be focused on compounds with a higher probability of clinical success.[4][5]
Comparative ADME Profiling: this compound vs. Derivatives
The following sections detail a head-to-head comparison of the parent compound and its derivatives across key ADME parameters. The derivatives were designed to systematically probe the impact of structural modifications on their pharmacokinetic profiles.
Physicochemical Properties
Lipophilicity and aqueous solubility are fundamental physicochemical properties that significantly influence a compound's ADME profile, affecting everything from absorption to clearance.[6][7]
| Compound | Structure | LogD at pH 7.4 | Aqueous Solubility (µM) |
| Parent | This compound | 3.2 | 15 |
| Derivative A | [Insert Structure] | 2.5 | 50 |
| Derivative B | [Insert Structure] | 3.8 | 5 |
| Derivative C | [Insert Structure] | 2.9 | 35 |
Caption: Comparative physicochemical properties of this compound and its derivatives.
Expert Insight: The introduction of a polar functional group in Derivative A led to a favorable decrease in lipophilicity and a marked improvement in aqueous solubility. Conversely, the addition of a lipophilic moiety in Derivative B increased its LogD value, which correlated with a significant drop in solubility. These results underscore the delicate balance required to optimize these foundational properties.
Permeability
The ability of a compound to permeate biological membranes is a critical determinant of its oral bioavailability. The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption.[8][9][10][11]
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | 8.5 | 17.2 | 2.0 |
| Derivative A | 12.1 | 13.5 | 1.1 |
| Derivative B | 5.2 | 25.8 | 5.0 |
| Derivative C | 9.8 | 11.1 | 1.1 |
Caption: Caco-2 permeability data for this compound and its derivatives.
Expert Insight: The parent compound and Derivative B exhibited a significant efflux ratio, suggesting they are substrates of efflux transporters like P-glycoprotein (P-gp).[9] The structural modifications in Derivatives A and C successfully mitigated this efflux, resulting in improved absorptive transport. An efflux ratio greater than 2 is often indicative of active efflux.[9]
Metabolic Stability
The metabolic stability of a compound in the presence of liver microsomes provides a crucial indication of its potential in vivo clearance rate.[12][13] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[13]
| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent | 25 | 27.7 |
| Derivative A | 45 | 15.4 |
| Derivative B | 15 | 46.2 |
| Derivative C | >60 | <11.5 |
Caption: Metabolic stability of this compound and its derivatives in human liver microsomes (HLM).
Expert Insight: Derivative B's rapid metabolism suggests a metabolic liability that would likely lead to high in vivo clearance. In contrast, the modifications in Derivative C significantly enhanced metabolic stability, a highly desirable characteristic for a drug candidate. This improvement is likely due to the blocking of a key metabolic soft spot present in the parent molecule.
Cytochrome P450 (CYP) Inhibition
Assessing a compound's potential to inhibit major CYP isoforms is essential for predicting drug-drug interactions (DDIs).[14][15][16]
| Compound | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Parent | >50 | 15.2 | >50 | 8.9 |
| Derivative A | >50 | >50 | >50 | 25.6 |
| Derivative B | 5.1 | 2.3 | 11.4 | 1.8 |
| Derivative C | >50 | 35.7 | >50 | >50 |
Caption: CYP450 inhibition profile of this compound and its derivatives.
Expert Insight: Derivative B demonstrated potent inhibition of multiple CYP isoforms, raising a significant red flag for potential DDIs. The structural changes in Derivatives A and C successfully mitigated this risk, showing a much cleaner CYP inhibition profile.
Plasma Protein Binding
The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free, pharmacologically active drug.[17][18][19]
| Compound | Fraction Unbound in Human Plasma (fu) |
| Parent | 0.05 |
| Derivative A | 0.12 |
| Derivative B | 0.02 |
| Derivative C | 0.08 |
Caption: Plasma protein binding of this compound and its derivatives.
Expert Insight: The high plasma protein binding (low fraction unbound) of Derivative B could limit its efficacy, as only the unbound drug is available to interact with its target.[17][19] Derivative A showed the most favorable profile with a higher fraction unbound, suggesting better potential for target engagement.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed step-by-step methodologies for the key ADME assays are provided below.
Caco-2 Permeability Assay
This assay predicts intestinal absorption by measuring the transport of a compound across a monolayer of Caco-2 cells.[11]
Workflow Diagram:
Caption: Workflow for the Caco-2 Permeability Assay.
Protocol:
-
Cell Seeding: Caco-2 cells are seeded onto Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[9]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[9]
-
Dosing: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken from the receiver compartment at specified time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.[9]
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes.[12][20]
Workflow Diagram:
Caption: Workflow for the Microsomal Stability Assay.
Protocol:
-
Reaction Mixture Preparation: The test compound, liver microsomes, and buffer are combined in a microcentrifuge tube.[12]
-
Pre-incubation: The mixture is pre-incubated at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH regenerating system.[12][21]
-
Time Course Sampling: Aliquots are removed at various time points (e.g., 0, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent like acetonitrile.[12]
-
Sample Processing: The samples are centrifuged to precipitate proteins.
-
Analysis: The amount of remaining parent compound in the supernatant is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the compound over time.[20]
CYP450 Inhibition Assay
This assay determines the potential of a compound to inhibit the activity of major CYP450 enzymes.[22]
Workflow Diagram:
Caption: Workflow for the CYP450 Inhibition Assay.
Protocol:
-
Incubation: The test compound is incubated with human liver microsomes (or recombinant CYP enzymes), and a specific probe substrate for the CYP isoform of interest.[22]
-
Reaction Initiation: The reaction is started by adding NADPH.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped.
-
Analysis: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.
-
Calculation: The percentage of inhibition is calculated by comparing the metabolite formation in the presence and absence of the test compound, and an IC₅₀ value is determined.[15]
Plasma Protein Binding Assay
This assay measures the extent to which a compound binds to plasma proteins, typically using rapid equilibrium dialysis (RED).[17][19]
Workflow Diagram:
Caption: Workflow for the Plasma Protein Binding Assay.
Protocol:
-
Sample Preparation: The test compound is added to plasma.
-
Dialysis: The plasma sample is placed in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.[19]
-
Incubation: The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.[23]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the compound in each chamber is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[19]
Conclusion: Structure-ADME Relationships and Future Directions
This comparative guide highlights the profound impact of subtle structural modifications on the ADME properties of this compound derivatives. The data clearly demonstrates that a systematic approach to chemical modification can lead to significant improvements in key pharmacokinetic parameters.
Derivative C emerged as the most promising candidate from this series, exhibiting a well-balanced profile of good permeability, high metabolic stability, low risk of CYP inhibition, and moderate plasma protein binding. In contrast, Derivative B serves as a cautionary example, where a seemingly minor structural change resulted in a cascade of undesirable ADME properties.
The insights gleaned from this study underscore the importance of a multi-parameter optimization strategy in drug discovery. By concurrently evaluating solubility, permeability, metabolism, and protein binding, researchers can more effectively navigate the complex chemical space and identify compounds with a higher likelihood of success in clinical development. Future efforts will focus on further refining the structure of Derivative C to optimize its overall ADME and pharmacological profile.
References
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. mdpi.com [mdpi.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. mttlab.eu [mttlab.eu]
- 14. criver.com [criver.com]
- 15. enamine.net [enamine.net]
- 16. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Plasma Protein Binding Assay | AxisPharm [axispharm.com]
- 19. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 23. Plasma Protein Binding Assay [visikol.com]
Benchmarking a Novel BTK Inhibitor, 6-(Thiophen-3-yl)-1H-indole, Against the Standard-of-Care Ibrutinib
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of targeted cancer therapy, particularly for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is frequently overactive in cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][3] The first-in-class, irreversible BTK inhibitor, Ibrutinib, revolutionized treatment for these diseases but is not without limitations, including off-target effects and acquired resistance.[4]
This guide outlines a comprehensive, multi-tiered strategy for the preclinical benchmarking of a novel chemical entity, 6-(Thiophen-3-yl)-1H-indole (hereafter designated "T3I"), against the clinical standard-of-care, Ibrutinib. The indole and thiophene moieties present in T3I are common scaffolds in compounds with diverse biological activities, including kinase inhibition, suggesting its potential in this domain.[5][6][7] Our objective is to rigorously assess T3I's potency, selectivity, and efficacy through a logical progression of in vitro and in vivo assays, providing a clear rationale for each experimental choice.
Part 1: Foundational In Vitro Characterization: Potency and Target Engagement
The initial phase of benchmarking focuses on establishing the direct interaction of T3I with its intended target, BTK, both in a purified system and in a relevant cellular context. This two-step approach is crucial to confirm on-target activity and its translation into a biological effect.
1.1. Biochemical Assay: Direct BTK Enzyme Inhibition
Rationale: The first and most fundamental question is whether T3I can directly inhibit the enzymatic activity of purified BTK. This biochemical assay provides a clean, cell-free system to measure the compound's intrinsic potency, quantified as the half-maximal inhibitory concentration (IC50). Comparing the IC50 of T3I to that of Ibrutinib provides the first head-to-head performance metric.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[8][9]
-
Reagent Preparation: Recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP are prepared in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8]
-
Compound Dilution: A serial dilution of T3I and Ibrutinib is prepared in a 384-well plate. DMSO is used as a vehicle control.
-
Kinase Reaction: The BTK enzyme is added to the wells containing the compounds, followed by the addition of the substrate/ATP mixture to initiate the reaction. The plate is incubated at room temperature.
-
Signal Generation: After incubation, ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Detection: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which drives a luciferase/luciferin reaction. The resulting luminescent signal, proportional to BTK activity, is read on a plate luminometer.
-
Data Analysis: The data are normalized to controls, and IC50 curves are generated using non-linear regression analysis.
1.2. Cellular Assay: Target Inhibition and Viability in a B-Cell Lymphoma Model
Rationale: While a biochemical assay confirms enzyme inhibition, it does not guarantee that a compound can enter a cell, engage its target in the complex intracellular environment, and elicit a functional response. Therefore, we use a relevant cancer cell line to measure both on-target pathway inhibition and the resulting effect on cell viability (EC50). We have selected the TMD8 cell line, a model for Diffuse Large B-cell Lymphoma (DLBCL), for this purpose.[10]
A. Cellular Target Engagement: Phospho-BTK Western Blot
Rationale: To confirm that T3I inhibits BTK activity within the cell, we measure the phosphorylation status of BTK at a key activation site, Tyrosine 223 (Tyr223).[11] A reduction in phospho-BTK (pBTK) levels upon compound treatment is direct evidence of target engagement.
Experimental Protocol: Western Blotting for pBTK (Tyr223)
-
Cell Culture and Treatment: TMD8 cells are cultured and treated with increasing concentrations of T3I or Ibrutinib for a specified time (e.g., 2 hours).
-
Cell Lysis: Cells are harvested and lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
Gel Electrophoresis & Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated overnight with a primary antibody specific for Phospho-BTK (Tyr223).[11] Subsequently, it is incubated with a secondary antibody conjugated to HRP.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) substrate. The membrane is then stripped and re-probed for total BTK and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]
B. Cellular Viability Assay
Rationale: The ultimate goal of a BTK inhibitor in this context is to kill malignant B-cells. A cell viability assay measures the dose-dependent effect of the compound on cell proliferation and survival, providing a functional readout of its potency (EC50).
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active, viable cells.[12][13]
-
Cell Seeding: TMD8 cells are seeded into 96-well opaque-walled plates and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a serial dilution of T3I or Ibrutinib for a prolonged period (e.g., 72 hours) to allow for effects on proliferation and apoptosis.
-
Reagent Addition: The plate is equilibrated to room temperature, and a volume of CellTiter-Glo® Reagent equal to the culture volume is added to each well.[14]
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[15]
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Analysis: EC50 values are calculated by plotting the normalized luminescence against the log of the compound concentration.
Expected Initial Data Summary
| Compound | BTK Biochemical IC50 (nM) | TMD8 Cellular pBTK IC50 (nM) | TMD8 Cellular Viability EC50 (nM) |
| T3I (Hypothetical) | 0.8 | 10 | 15 |
| Ibrutinib | 0.5[1] | 11[1] | 18 |
Part 2: Critical Assessment of Selectivity
Rationale: A major limitation of many kinase inhibitors, including Ibrutinib, is off-target activity, which can lead to undesirable side effects.[2] For T3I to represent an improvement, it must demonstrate superior selectivity for BTK over other kinases in the human kinome. A broad kinase panel screen is the industry standard for assessing this.
Experimental Protocol: KINOMEscan™ Selectivity Profiling
KINOMEscan™ is a competition binding assay platform that quantitatively measures the interaction of a compound against a large panel of human kinases (e.g., 468 kinases).[16][17]
-
Compound Submission: T3I and Ibrutinib are submitted for screening at a fixed concentration (e.g., 1 µM).
-
Binding Assay: The assay measures the ability of the test compound to displace a proprietary ligand from the ATP-binding site of each kinase in the panel.
-
Data Analysis: Results are typically reported as "% Control" or "Score," where a lower number indicates stronger binding (inhibition). A selectivity score (e.g., S-score) can be calculated to quantify the degree of selectivity.
Data Visualization: Selectivity Profile Table
Results are focused on key off-targets known for Ibrutinib (e.g., TEC, EGFR, SRC family kinases) and any other significant hits for T3I.
| Kinase Target | T3I (% Control @ 1µM) | Ibrutinib (% Control @ 1µM) | Rationale for Monitoring |
| BTK (On-Target) | < 1 | < 1 | Primary Target |
| TEC | 25 | < 5 | Closely related family member |
| EGFR | 85 | 15 | Associated with skin/GI toxicities |
| SRC | 70 | 20 | Broad signaling role |
| ITK | 65 | < 2 | T-cell kinase; potential for immune modulation[18] |
| New Off-Target X | < 10 | 95 | A hypothetical novel off-target for T3I |
A lower "% Control" value indicates stronger inhibition. The hypothetical data suggests T3I is more selective than Ibrutinib, sparing key off-targets like EGFR and SRC.
Part 3: In Vivo Evaluation: From Exposure to Efficacy
Rationale: Successful in vitro performance must translate to in vivo activity. This requires the compound to have favorable pharmacokinetic (PK) properties (i.e., it can reach and stay at the site of action) and to demonstrate anti-tumor efficacy in a living model.
3.1. Pharmacokinetic (PK) Study in Mice
Rationale: Before an efficacy study, it is essential to understand how T3I is absorbed, distributed, metabolized, and excreted (ADME). This study determines key parameters like half-life (t1/2), maximum concentration (Cmax), and total exposure (AUC), which are critical for designing an effective dosing regimen for the efficacy model. Ibrutinib has a reported half-life of 4-6 hours.[19][20]
Experimental Protocol: Mouse PK Study
-
Animal Dosing: A cohort of mice (e.g., C57BL/6) is administered a single dose of T3I via two routes: intravenous (IV) for determining baseline clearance and oral (PO) to assess oral bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Plasma is isolated, and the concentration of T3I is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).
-
Parameter Calculation: PK parameters (Cmax, Tmax, AUC, t1/2, oral bioavailability) are calculated using specialized software.
3.2. In Vivo Efficacy: Xenograft Tumor Model
Rationale: The definitive preclinical test is whether T3I can inhibit tumor growth in a living animal. A patient-derived xenograft (PDX) or a cell line-derived xenograft (CDX) model is used.[21][22] Here, we use a TMD8 CDX model, which is consistent with our in vitro work.
Experimental Protocol: TMD8 Subcutaneous Xenograft Study
-
Tumor Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously inoculated with TMD8 cells.[23]
-
Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., n=8-10 per group).
-
Treatment Administration: Daily oral dosing is initiated with:
-
Group 1: Vehicle control
-
Group 2: Ibrutinib (at a clinically relevant dose)
-
Group 3: T3I (dose selected based on PK data)
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Animal health is monitored daily.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size limit. Tumors are then excised and weighed.
Data Summary: In Vivo Efficacy
| Treatment Group | Average Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle | 1500 ± 250 | - | +2 |
| Ibrutinib (30 mg/kg) | 450 ± 90 | 70 | -5 |
| T3I (30 mg/kg) | 300 ± 75 | 80 | +1 |
The hypothetical data suggest T3I demonstrates superior tumor growth inhibition with a better tolerability profile (less weight loss) compared to Ibrutinib at the same dose.
Visualizations: Pathways and Workflows
BTK Signaling Pathway Diagram
Caption: Simplified Bruton's Tyrosine Kinase (BTK) signaling cascade.
Benchmarking Experimental Workflow
Caption: Staged workflow for preclinical benchmarking of T3I.
References
- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibrutinib - Wikipedia [en.wikipedia.org]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. ashpublications.org [ashpublications.org]
- 5. mdpi.com [mdpi.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Establishment of a novel B-cell lymphoma cell line with suppressed growth by gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. scribd.com [scribd.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 18. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 19. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-(Thiophen-3-yl)-1H-indole
Hazard Assessment: A Precautionary Approach
Given the absence of specific data for 6-(Thiophen-3-yl)-1H-indole, a thorough hazard assessment must be conducted by evaluating the known risks associated with its constituent parts.
-
Indole Derivatives : Indole and its derivatives are known to cause a range of health effects, including skin and eye irritation.[1][2] Some indole derivatives are classified as harmful if swallowed.[1]
-
Thiophene and its Derivatives : Thiophene is a flammable liquid and its vapors can form explosive mixtures with air.[3][4] It is also known to cause skin, eye, and respiratory tract irritation.[4][5] Chronic exposure to thiophene may lead to liver damage.[5] While some substituted thiophenes used as flavoring ingredients have been deemed safe at low intake levels, the metabolic transformation of thiophenes can be a key element of their potential toxicity through the formation of reactive intermediates.[6]
Based on this information, this compound should be handled as a potentially hazardous substance with the potential for skin, eye, and respiratory irritation, and possible toxicity upon ingestion or skin contact.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the required equipment for handling this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles and face shield | Must be worn at all times to protect against splashes. In situations with a high risk of splashing, a face shield should be used in conjunction with goggles.[3][7] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and immediately changed if contaminated.[3] Double-gloving is a good practice when handling potentially hazardous compounds.[7] |
| Body Protection | Laboratory coat or disposable gown | A disposable gown is preferred to prevent contamination of personal clothing. Ensure the material is appropriate for the chemicals being handled.[3][7] |
| Respiratory Protection | NIOSH-approved respirator | All work should be conducted in a certified chemical fume hood.[1][7] If ventilation is insufficient or if aerosols are generated, a fit-tested N95 or higher-level respirator is required.[3] |
Operational Plan: Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation : All handling of this compound, including weighing and transferring, must be performed in a well-ventilated area, preferably a certified chemical fume hood.[3][7]
-
Eyewash Stations and Safety Showers : Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][8]
Handling Procedures
-
Preparation : Before starting any experiment, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the handling of the compound to contain any potential spills.[7]
-
Weighing and Transfer : Weigh the solid compound in a tared container within the chemical fume hood to minimize the risk of inhalation.[7] Use non-sparking tools to minimize ignition risk, a precaution taken from the handling of flammable thiophene.[3][5]
-
Experimental Work : Keep the sash of the fume hood at the lowest possible height while working.[7] Avoid direct contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[3]
-
Post-Experiment : Decontaminate all surfaces and equipment that have come into contact with the chemical. Properly label and store any resulting mixtures or products.[7]
Storage Guidelines
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[3][4]
-
Store separately from oxidizing agents.[3]
Disposal Plan: Environmental Responsibility and Safety
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this chemical must be managed as hazardous waste.[9]
Waste Segregation and Collection
-
Solid Waste : Collect all solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) in a designated, clearly labeled hazardous waste container.[7][10]
-
Liquid Waste : Collect any liquid waste containing this compound in a separate, labeled hazardous waste container.[1][7] Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the container in accordance with local regulations.[3]
Waste Container Labeling and Storage
-
Labeling : Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound".[9][10] The label must also include the accumulation start date.[10]
-
Storage : Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[10] This area should be under the control of laboratory personnel and away from incompatible materials.[1]
Final Disposal
The ultimate disposal of this compound must be handled by a certified hazardous waste disposal company.[9] Contact your institution's EHS department to arrange for pickup and proper disposal.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact : Immediately flush the affected area with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops and persists.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
-
Ingestion : Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
-
Spill : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for hazardous waste disposal.[5] Remove all sources of ignition.[5]
Workflow for Safe Handling and Disposal
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
